molecular formula C6H10BrN3S B1400042 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine CAS No. 1340124-15-3

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1400042
CAS No.: 1340124-15-3
M. Wt: 236.14 g/mol
InChI Key: FGYQDBJISVECEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C6H10BrN3S and its molecular weight is 236.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3S/c1-3-10(4-2)6-9-8-5(7)11-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYQDBJISVECEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis and characterization of a promising derivative, 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. We will delve into a validated two-step synthetic pathway, starting from the accessible precursor, 2-amino-5-bromo-1,3,4-thiadiazole. The rationale behind the selection of reagents and reaction conditions will be discussed in detail, providing a robust framework for researchers. Furthermore, this guide outlines a suite of analytical techniques for the unequivocal characterization of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Expected data from these analyses are presented to aid in the verification of the synthesized molecule. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a privileged heterocyclic structure in the realm of medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a versatile pharmacophore.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4][5][6][7] The introduction of a bromine atom at the 5-position and an N,N-diethylamino group at the 2-position of the thiadiazole ring is anticipated to modulate the lipophilicity and electronic nature of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. The synthesis and characterization of this compound, therefore, represents a significant step towards the exploration of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-amino-5-bromo-1,3,4-thiadiazole. This intermediate is then subjected to a nucleophilic substitution reaction to introduce the N,N-diethylamino group.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-amino-5-bromo-1,3,4-thiadiazole cluster_1 Step 2: N,N-Diethylation Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization Thiosemicarbazide->Cyclization Acid catalyst (e.g., H₂SO₄) 2-amino-1,3,4-thiadiazole 2-amino-1,3,4-thiadiazole Cyclization->2-amino-1,3,4-thiadiazole Bromination Bromination 2-amino-1,3,4-thiadiazole->Bromination Bromine 2-amino-5-bromo-1,3,4-thiadiazole 2-amino-5-bromo-1,3,4-thiadiazole Bromination->2-amino-5-bromo-1,3,4-thiadiazole Precursor 2-amino-5-bromo-1,3,4-thiadiazole Alkylation Alkylation Precursor->Alkylation Ethyl iodide, Base (e.g., NaH) Final_Product This compound Alkylation->Final_Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-amino-5-bromo-1,3,4-thiadiazole

The synthesis of the precursor, 2-amino-5-bromo-1,3,4-thiadiazole, is a well-established process. A common and effective method involves the initial formation of 2-amino-1,3,4-thiadiazole from thiosemicarbazide, followed by a bromination step.

2.1.1. Experimental Protocol: Synthesis of 2-amino-5-bromo-1,3,4-thiadiazole

  • Cyclization of Thiosemicarbazide:

    • To a stirred solution of thiosemicarbazide in an appropriate acidic medium (e.g., concentrated sulfuric acid or a mixture of sulfuric acid and polyphosphoric acid), the corresponding acid is added portion-wise at a controlled temperature (typically 0-5 °C).

    • The reaction mixture is then gradually warmed to a specific temperature (e.g., 60-70 °C) and maintained for several hours to ensure complete cyclization.

    • Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate of 2-amino-1,3,4-thiadiazole is collected by filtration, washed with water, and dried.

  • Bromination of 2-amino-1,3,4-thiadiazole:

    • 2-amino-1,3,4-thiadiazole is dissolved in a suitable acidic solvent (e.g., glacial acetic acid).

    • A solution of bromine in the same solvent is added dropwise to the stirred solution at a low temperature (e.g., 0-10 °C).

    • The reaction is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

    • The reaction mixture is then poured into an ice-water mixture, and the precipitated 2-amino-5-bromo-1,3,4-thiadiazole is collected by filtration, washed with a solution of sodium bisulfite to remove any unreacted bromine, and then with water.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: N,N-Diethylation of 2-amino-5-bromo-1,3,4-thiadiazole

The introduction of the two ethyl groups onto the amino nitrogen is achieved via a nucleophilic alkylation reaction. The choice of a strong base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity to attack the electrophilic ethylating agent.

2.2.1. Causality behind Experimental Choices:

  • Base Selection: A strong base such as sodium hydride (NaH) is preferred to ensure complete deprotonation of the amino group. The resulting sodium salt of the amine is a much more potent nucleophile than the neutral amine.

  • Ethylating Agent: Ethyl iodide is a common and effective ethylating agent due to the good leaving group ability of the iodide ion.

  • Solvent: An aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal for this reaction as it can dissolve the reactants and will not interfere with the strong base.

  • Temperature Control: The initial deprotonation step is typically carried out at a low temperature (0 °C) to control the exothermic reaction. The subsequent alkylation is then allowed to proceed at room temperature or with gentle heating to drive the reaction to completion.

2.2.2. Experimental Protocol: Synthesis of this compound

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-amino-5-bromo-1,3,4-thiadiazole (1 equivalent) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Ethyl iodide (2.5 equivalents) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of ice-water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Final_Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR Structural Elucidation FTIR FT-IR Spectroscopy Final_Product->FTIR Functional Group Identification MS Mass Spectrometry Final_Product->MS Molecular Weight and Formula Confirmation

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

  • Triplet (6H): A triplet integrating to six protons is expected for the methyl groups of the two ethyl substituents. The typical chemical shift for such protons would be in the range of δ 1.2-1.4 ppm.

  • Quartet (4H): A quartet integrating to four protons is expected for the methylene groups of the two ethyl substituents. This signal would likely appear in the range of δ 3.4-3.7 ppm.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

  • Methyl Carbon: A signal for the methyl carbons of the ethyl groups is expected around δ 12-15 ppm.

  • Methylene Carbon: The methylene carbons of the ethyl groups would likely resonate in the region of δ 45-50 ppm.

  • Thiadiazole Ring Carbons: Two distinct signals are expected for the carbons of the thiadiazole ring. The carbon bearing the N,N-diethylamino group (C2) is anticipated to appear in the range of δ 165-170 ppm, while the carbon attached to the bromine atom (C5) would be in a similar region, potentially slightly downfield due to the electronegativity of the bromine.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected FT-IR Data (KBr pellet, cm⁻¹):

  • C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl groups are expected in the range of 2850-3000 cm⁻¹.

  • C=N Stretching: The stretching vibration of the C=N bond within the thiadiazole ring typically appears in the region of 1600-1650 cm⁻¹.[2]

  • C-N Stretching: The C-N stretching vibration of the diethylamino group is expected around 1250-1350 cm⁻¹.

  • C-S Stretching: The C-S stretching vibration within the thiadiazole ring can be observed in the fingerprint region, typically around 650-750 cm⁻¹.

The absence of a significant N-H stretching band (around 3100-3500 cm⁻¹) would be a key indicator of the successful N,N-diethylation of the starting material.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Expected Mass Spectrum Data: The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of approximately equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. The exact mass of the molecular ion can be used to confirm the elemental formula (C₆H₁₀BrN₃S).

Table 1: Summary of Expected Characterization Data

TechniqueExpected Data
¹H NMR δ 1.2-1.4 (t, 6H, 2 x CH₃), δ 3.4-3.7 (q, 4H, 2 x CH₂)
¹³C NMR δ 12-15 (2 x CH₃), δ 45-50 (2 x CH₂), δ 165-170 (C2 of thiadiazole), similar range for C5 of thiadiazole
FT-IR (cm⁻¹) 2850-3000 (aliphatic C-H stretch), 1600-1650 (C=N stretch), 1250-1350 (C-N stretch), 650-750 (C-S stretch), absence of N-H stretch
Mass Spec. Molecular ion peak [M]⁺ and [M+2]⁺ in a ~1:1 ratio, confirming the presence of one bromine atom. High-resolution mass spectrometry should confirm the elemental formula C₆H₁₀BrN₃S.

Potential Applications and Future Directions

Given the broad biological activities associated with the 1,3,4-thiadiazole scaffold, this compound holds significant promise for various therapeutic applications. The introduction of the N,N-diethylamino group can enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The bromine atom can act as a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of novel derivatives for structure-activity relationship (SAR) studies. Future research should focus on the biological evaluation of this compound in various assays, including anticancer, antimicrobial, and anti-inflammatory screens, to uncover its therapeutic potential.

Conclusion

This technical guide has outlined a robust and logical pathway for the synthesis and characterization of this compound. By providing detailed experimental protocols and explaining the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The comprehensive characterization data presented will aid in the unambiguous identification and quality control of the synthesized compound. The exploration of this and related 1,3,4-thiadiazole derivatives will undoubtedly contribute to the ongoing quest for novel and effective therapeutic agents.

References

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. [Link]

  • CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (n.d.).
  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. (n.d.). Retrieved January 19, 2026, from [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022). Retrieved January 19, 2026, from [Link]

  • Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (2023). Retrieved January 19, 2026, from [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017). Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. (n.d.). Retrieved January 19, 2026, from [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022). Retrieved January 19, 2026, from [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates | The Journal of Organic Chemistry - ACS Publications. (2023). Retrieved January 19, 2026, from [Link]

  • (PDF) Biological Activities of Thiadiazole Derivatives: A Review - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - NIH. (2024). Retrieved January 19, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • 4-Thiadiazole: The Biological Activities - Systematic Reviews in Pharmacy. (2018). Retrieved January 19, 2026, from [Link]

  • (PDF) Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of direct experimental data in publicly accessible literature, this document synthesizes information from close structural analogs, namely 2-amino-5-bromo-1,3,4-thiadiazole and 5-bromo-N,N-dimethyl-1,3,4-thiadiazol-2-amine, to provide reasoned estimations of key parameters. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to generate definitive data. The interplay between the polar 2-amino-1,3,4-thiadiazole core and the influence of N,N-diethyl substitution on properties such as solubility, lipophilicity, and chemical stability is discussed in depth.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, this compound, represents a derivative with potential for tailored pharmacological effects. The bromine atom at the 5-position and the N,N-diethyl group at the 2-amino position are expected to significantly modulate its physicochemical characteristics, which in turn govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] Understanding these properties is a critical first step in the rational design and development of any new chemical entity.

This guide addresses the current information gap by providing a predictive overview and a practical framework for the experimental characterization of this promising molecule.

Molecular Structure and Predicted Core Properties

The foundational step in characterizing any molecule is the elucidation of its structure and fundamental properties. These values form the basis for predicting its behavior in various chemical and biological systems.

Caption: Chemical structure of this compound.

Comparative Analysis with Structural Analogs

To establish a baseline for our predictions, we will first examine the known properties of two closely related analogs: the parent amine and the dimethyl derivative.

Property2-amino-5-bromo-1,3,4-thiadiazole[4]5-bromo-N,N-dimethyl-1,3,4-thiadiazol-2-amine[5]This compound (Predicted)
CAS Number 37566-39-564837-25-8Not Available
Molecular Formula C₂H₂BrN₃SC₄H₆BrN₃SC₆H₁₀BrN₃S
Molecular Weight 180.03 g/mol 208.08 g/mol 236.14 g/mol
Melting Point 178-182 °C (dec.)Not AvailablePredicted to be lower than the parent amine
Boiling Point 314.1±25.0 °C (Predicted)Not AvailablePredicted to be higher than analogs
pKa (Predicted) 1.76±0.10Not AvailablePredicted to be slightly higher than the parent amine
XLogP3-AA (Computed) Not Available1.8Predicted to be > 2.0

Causality Behind Predictions:

  • Molecular Weight: The addition of two ethyl groups (C₂H₅) in place of two hydrogen atoms or two methyl groups (CH₃) directly increases the molecular weight.

  • Melting Point: The N,N-diethyl substitution disrupts the potential for intermolecular hydrogen bonding present in the primary amine of 2-amino-5-bromo-1,3,4-thiadiazole. This loss of strong intermolecular forces is expected to result in a lower melting point.

  • Boiling Point: The increase in molecular weight and van der Waals forces due to the larger ethyl groups is predicted to lead to a higher boiling point compared to its smaller analogs.

  • pKa: The electron-donating nature of the ethyl groups is expected to increase the electron density on the exocyclic nitrogen, making it slightly more basic and thus having a slightly higher pKa than the parent amine.

  • LogP: The addition of two ethyl groups significantly increases the lipophilicity of the molecule. Each ethyl group contributes to a greater affinity for a nonpolar environment, hence the predicted increase in the octanol-water partition coefficient (LogP).[6]

Solubility Profile: A Critical Determinant of Bioavailability

A compound's solubility is a cornerstone of its drug-like properties, influencing everything from in vitro assay reliability to in vivo absorption.[7] We will explore both kinetic and thermodynamic solubility, as they provide different but complementary insights.

Predicted Solubility

The parent compound, 2-amino-5-bromo-1,3,4-thiadiazole, with its primary amine, is capable of hydrogen bonding with water, suggesting some degree of aqueous solubility. The N-alkylation to form the N,N-diethyl derivative is expected to decrease aqueous solubility due to the increased lipophilicity and the loss of hydrogen bond donating capability.[8][9] Conversely, its solubility in organic solvents is predicted to be enhanced.

Solvent TypePredicted Solubility of this compoundRationale
Aqueous Buffers (e.g., PBS pH 7.4) LowIncreased lipophilicity from diethyl groups and loss of H-bond donors.[9]
Polar Aprotic Solvents (e.g., DMSO, DMF) HighGood dipole-dipole interactions.
Alcohols (e.g., Ethanol, Methanol) Moderate to HighCapable of hydrogen bonding with the nitrogen atoms of the thiadiazole ring.
Nonpolar Solvents (e.g., Chloroform, Dichloromethane) ModerateThe overall molecule has significant nonpolar character due to the bromo and diethyl groups.
Experimental Protocols for Solubility Determination

This high-throughput method is ideal for early-stage discovery to quickly assess a compound's solubility from a DMSO stock solution.[10]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[11]

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[12]

  • Precipitation Detection: Analyze the plate using a nephelometer to measure light scattering, which indicates the formation of a precipitate.[7]

  • Quantification (Optional): Alternatively, filter the samples through a 96-well filter plate and quantify the concentration of the soluble compound in the filtrate using UV-Vis spectroscopy or LC-MS against a calibration curve.[12]

G start 10 mM Stock in DMSO dilute Serial Dilution in Aqueous Buffer start->dilute incubate Incubate (2h, RT, Shaking) dilute->incubate analyze Analyze for Precipitation incubate->analyze nephelometry Nephelometry (Light Scatter) analyze->nephelometry Direct Detection filter Filter Plate analyze->filter Quantification Path quantify Quantify Soluble Fraction (UV/LC-MS) filter->quantify

Caption: Workflow for Kinetic Solubility Assay.

This method determines the equilibrium solubility and is considered the "gold standard" for its accuracy, making it crucial for later-stage development.[13]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8) in a glass vial.[14]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15][16]

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant and determine its concentration using a validated HPLC method with a calibration curve.

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between n-octanol and water), is a key predictor of a drug's membrane permeability and interaction with biological targets.[17]

Predicted Lipophilicity (LogP)

As previously mentioned, the N,N-diethyl substitution significantly increases the nonpolar character of the molecule compared to its primary amine and N,N-dimethyl analogs. This leads to a confident prediction of a higher LogP value, likely exceeding 2.0. This suggests the compound will have a greater affinity for lipid environments.

Experimental Protocol for LogP Determination by HPLC

The RP-HPLC method is a rapid and reliable indirect method for LogP determination, correlating a compound's retention time on a nonpolar stationary phase with its lipophilicity.[18][19]

Protocol:

  • System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a series of standard compounds with known LogP values spanning a range that is expected to include the test compound.

  • Standard Analysis: Inject each standard compound and record its retention time (t_R). Also, determine the column's dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. A linear regression of this plot will serve as the calibration curve.

  • Test Compound Analysis: Inject the this compound and determine its log(k').

  • LogP Determination: Interpolate the LogP of the test compound from the calibration curve using its measured log(k').[20][21]

G cluster_prep Preparation & Calibration cluster_test Test Compound Analysis standards Inject Standards (Known LogP) dead_time Inject Uracil (for t0) standards->dead_time calc_k Calculate log(k') for Standards dead_time->calc_k calibrate Plot log(k') vs. LogP to create Calibration Curve calc_k->calibrate interpolate Interpolate LogP from Calibration Curve calibrate->interpolate Use Curve test_compound Inject Test Compound calc_k_test Calculate log(k') for Test Compound test_compound->calc_k_test calc_k_test->interpolate

Caption: Workflow for LogP Determination by RP-HPLC.

Chemical Stability: Ensuring Integrity

Assessing the chemical stability of a new entity is mandated by regulatory bodies like the ICH to determine its shelf-life and appropriate storage conditions.[22][23] Stability studies evaluate the susceptibility of the compound to degradation under various environmental conditions.

Predicted Stability Profile

The 1,3,4-thiadiazole ring is generally considered an electronically stable aromatic system. However, potential liabilities could include:

  • Hydrolytic Stability: The amine linkage could be susceptible to hydrolysis under extreme pH conditions (strong acid or base), although it is generally stable.

  • Photostability: Aromatic systems can be susceptible to photodegradation.

  • Oxidative Stability: The sulfur atom in the thiadiazole ring could be a site for oxidation.

Experimental Protocol for Chemical Stability Assessment

A comprehensive stability study should be conducted according to ICH Q1A(R2) guidelines.[24]

Protocol:

  • Batch Selection: Use at least one representative batch of the purified compound.

  • Storage Conditions: Aliquot the compound into vials and store them under a range of conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[25]

  • Stress Testing: Expose the compound to more extreme conditions to identify potential degradation products and pathways. This includes high temperature, high humidity, strong acidic and basic solutions, oxidative stress (e.g., H₂O₂), and exposure to light (photostability testing).[24]

  • Time Points: Pull samples from each storage condition at predetermined time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 3, 6 months for accelerated studies).[24]

  • Analysis: Analyze each sample using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining and any degradation products formed at each time point. This data is used to establish the degradation rate, shelf-life, and recommended storage conditions.

Conclusion

While direct experimental data for this compound remains to be published, a robust predictive profile can be constructed based on established chemical principles and data from close structural analogs. The N,N-diethyl substitution is the primary driver of its predicted physicochemical properties, leading to an anticipated increase in lipophilicity and a corresponding decrease in aqueous solubility compared to its parent amine. This guide provides not only these essential predictions but also the detailed, actionable protocols required for their empirical validation. The provided methodologies for determining solubility, lipophilicity, and chemical stability represent a comprehensive framework for researchers to thoroughly characterize this compound and advance its potential in drug discovery and development programs.

References

A comprehensive list of all sources cited within this document is provided below for verification and further reading.

  • Predicting the metabolic pathways of small molecules based on their physicochemical properties. (2012). Protein & Peptide Letters, 19(12), 1250-1256. [Link]

  • Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (n.d.). NIH National Library of Medicine. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. (n.d.). NIH National Library of Medicine. [Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (n.d.). ProQuest. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • In vitro solubility assays in drug discovery. (2009). Expert Opinion on Drug Discovery, 4(7), 699-708. [Link]

  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2021). MDPI. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2010). Dissolution Technologies, 17(3), 35-39. [Link]

  • Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. [Link]

  • Assessment of the combined approach of N-alkylation and salt formation to enhance aqueous solubility of tertiary amines using bupivacaine as a model drug. (2011). European Journal of Pharmaceutical Sciences, 42(1-2), 123-132. [Link]

  • Machine Learning Small Molecule Properties in Drug Discovery. (2023). arXiv. [Link]

  • Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. (2023). RAPS. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2023). YouTube. [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Medicinal Chemistry Communications, 6, 1787-1797. [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Shake-Flask Solubility Assay. (n.d.). Bienta. [Link]

  • Stability Testing of New Drug Substances and Products Q1A(R2). (2003). ICH. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2012). Agilent Technologies. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma. [Link]

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (2007). Journal of Pharmaceutical Sciences, 96(11), 3054-3061. [Link]

  • Chromatographic Approaches for Measuring Log P. (2012). ResearchGate. [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2015). Medicinal Chemistry Communications, 6, 1787-1797. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). ResearchGate. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2015). Molecules, 20(10), 18995-19037. [Link]

  • High throughput HPLC method for determining Log P values. (2003).
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]

  • Synthesis and identification of some derivatives of 1,3,4- thiadiazole. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 77-88. [Link]

  • The Study of Chemical and Biological Behaviour of Novel 2-Ammino5-(Substituted)-1,3,4-Thiadiazole. (2021). ResearchGate. [Link]

  • 2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules, 27(19), 6542. [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. (2024). ACS Omega. [Link]

  • Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. (2017). Mangalmay Journal of Management & Technology, 7(2). [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and expected outcomes for the single-crystal X-ray diffraction analysis of the title compound, 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. While a published crystal structure for this specific molecule is not currently available, this document synthesizes established protocols and findings from closely related analogues to present a robust framework for its structural elucidation. This paper is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the structural characterization of novel heterocyclic compounds.

Introduction: The Significance of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and insecticidal properties.[1][2] The introduction of a bromine atom and a diethylamino group at the 5- and 2-positions, respectively, is anticipated to modulate the compound's lipophilicity, electronic distribution, and potential for intermolecular interactions, thereby influencing its bioactivity. A definitive crystal structure analysis is paramount to understanding these structure-activity relationships at a molecular level.

Experimental Workflow: From Synthesis to Structure

The elucidation of the crystal structure of this compound follows a well-defined experimental pathway. The causality behind each step is critical for obtaining high-quality crystals suitable for X-ray diffraction.

Synthesis of the Target Compound

The synthesis of 2-amino-1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with a suitable carboxylic acid or its derivative.[3][4] For the title compound, a plausible synthetic route would involve the reaction of a bromo-substituted precursor with a diethyl-substituted thiosemicarbazide, or a post-synthetic modification of a pre-formed thiadiazole ring. Spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry are essential for confirming the chemical identity and purity of the synthesized compound prior to crystallization attempts.[5][6]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and is typically determined empirically.

Experimental Protocol: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of common organic solvents (e.g., ethanol, acetone, chloroform, toluene).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

  • Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

The rationale behind slow evaporation is to allow the molecules to self-assemble into a highly ordered crystal lattice, minimizing defects.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of 5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization solvent_screening Solvent Screening characterization->solvent_screening crystal_growth Single Crystal Growth (Slow Evaporation) solvent_screening->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

Caption: Experimental workflow for crystal structure analysis.

Single-Crystal X-ray Diffraction

The core of the structural analysis lies in the diffraction of X-rays by the ordered crystal lattice.

Data Collection and Processing

  • Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 293 K or 100 K) to minimize thermal vibrations.

  • Data Reduction: The collected diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. An absorption correction is applied to account for the absorption of X-rays by the crystal.[1][2]

Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

Predicted Structural Features and Intermolecular Interactions

Based on the crystal structures of analogous compounds, several key structural features and intermolecular interactions can be predicted for this compound.

Molecular Geometry

The 1,3,4-thiadiazole ring is expected to be essentially planar.[2][7] The bond lengths and angles within the ring should be consistent with those observed for other 1,3,4-thiadiazole derivatives. The diethylamino group will likely exhibit some degree of rotational freedom around the C-N bond.

Intermolecular Interactions

In the absence of strong hydrogen bond donors like a primary amine, the crystal packing will likely be governed by weaker intermolecular interactions.

  • Halogen Bonding: The bromine atom is a potential halogen bond donor, which could interact with the nitrogen atoms of the thiadiazole ring or the sulfur atom of neighboring molecules.

  • π-π Stacking: The planar thiadiazole rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.[8]

  • C-H···N and C-H···S Interactions: Weak hydrogen bonds involving the hydrogen atoms of the diethyl groups and the nitrogen or sulfur atoms of adjacent molecules are also possible.

intermolecular_interactions cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A mol2 Molecule B mol3 Molecule C Br1 Br N2 N Br1->N2 Halogen Bond Ring1 Thiadiazole Ring (π-system) Ring2 Thiadiazole Ring (π-system) Ring1->Ring2 π-π Stacking Et1 Diethylamino Group CH3 C-H S3 S CH3->S3 C-H···S Interaction

Caption: Predicted intermolecular interactions.

Crystallographic Data Summary

While experimental data for the title compound is not available, the following table presents typical crystallographic parameters observed for similar 5-bromo-substituted 1,3,4-thiadiazole derivatives.[1][2]

ParameterExpected Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, Pbca, or similar
a (Å)10 - 15
b (Å)7 - 10
c (Å)8 - 12
β (°)90 - 115
V (ų)900 - 1100
Z4

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically grounded approach to the crystal structure analysis of this compound. By leveraging established methodologies and insights from structurally related compounds, researchers can confidently pursue the synthesis, crystallization, and structural elucidation of this novel compound. The resulting crystal structure will provide invaluable information for understanding its physicochemical properties and for guiding the rational design of new 1,3,4-thiadiazole derivatives with enhanced biological activity.

References

  • 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide. (2024). National Institutes of Health. Retrieved from [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. (2021). Current Perspectives on Chemical Sciences, 9. Retrieved from [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2020). MDPI. Retrieved from [Link]

  • 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. (2009). ResearchGate. Retrieved from [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. (2019). Growing Science. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). ResearchGate. Retrieved from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Retrieved from [Link]

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2023). MDPI. Retrieved from [Link]

  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. (2001). ResearchGate. Retrieved from [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2018). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2018). Journal of Global Pharma Technology. Retrieved from [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • 2-Amino-5-ethyl-1,3,4-thiadiazole. (n.d.). PubChem. Retrieved from [Link]

  • Molecular Crystals of 2-amino-1,3,4-thiadiazole with Inorganic Oxyacids – Crystal Engineering, Phase Transformation and NLO Properties. (2015). ResearchGate. Retrieved from [Link]

  • 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem. Retrieved from [Link]

Sources

"solubility of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine in Different Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for determining the solubility of this compound, a heterocyclic compound with potential applications in drug discovery. Due to the nascent stage of research on this specific molecule, this document emphasizes robust, universally applicable experimental protocols. It is designed to equip researchers, medicinal chemists, and formulation scientists with the necessary tools to conduct thorough and reliable solubility assessments. The protocols detailed herein are grounded in established best practices, including the "gold standard" shake-flask method for thermodynamic solubility, ensuring the generation of high-quality, reproducible data essential for advancing drug development programs.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount consideration.[1][2] Poor solubility can lead to a cascade of undesirable outcomes, including low and erratic oral bioavailability, which can compromise therapeutic efficacy and patient safety.[1][3] Furthermore, low solubility can introduce significant hurdles during in vitro screening, leading to unreliable assay results and potentially the premature termination of promising candidates.[1]

Consequently, a thorough understanding of a compound's solubility profile in various solvents and media is indispensable. This knowledge informs critical decisions throughout the drug development pipeline, from lead optimization and formulation design to the selection of appropriate preclinical models.[2][4] This guide focuses on this compound, a member of the 1,3,4-thiadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6]

Physicochemical Profile of this compound

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structural motifs and related analogs.

2.1. Structural Features and Predicted Solubility Behavior

The structure of this compound features several key functional groups that will govern its solubility:

  • 1,3,4-Thiadiazole Ring: This heterocyclic core is relatively polar and contains nitrogen and sulfur atoms that can act as hydrogen bond acceptors.

  • Bromo Substituent: The bromine atom at the 5-position increases the molecular weight and lipophilicity of the molecule, which is expected to decrease its aqueous solubility.

  • N,N-diethylamino Group: The diethylamino group at the 2-position is basic and can be protonated at acidic pH. This protonation would significantly increase the compound's solubility in acidic aqueous solutions. The ethyl groups contribute to the overall lipophilicity.

Based on these features, it is anticipated that this compound will exhibit low intrinsic solubility in neutral aqueous media. However, its solubility is expected to be significantly higher in organic solvents and in aqueous solutions with acidic pH.

2.2. Comparison with Structurally Related Compounds

A search for the diethyl derivative did not yield specific data, but information on the closely related 5-bromo-N,N-dimethyl-1,3,4-thiadiazol-2-amine (CAS 64837-25-8) is available.[7] This analog has a molecular weight of 208.08 g/mol and a topological polar surface area of 57.3 Ų.[7] The diethyl analog will have a slightly higher molecular weight and greater lipophilicity, suggesting it may have comparatively lower aqueous solubility. The general class of 2-amino-1,3,4-thiadiazoles is often crystalline solids with limited water solubility but better solubility in polar organic solvents.[8][9]

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted approach is recommended for a comprehensive solubility assessment, encompassing both kinetic and thermodynamic measurements.

3.1. Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights and are relevant at different stages of drug development.[2]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early discovery to flag potential solubility issues.[1][2][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid form is in equilibrium with the saturated solution.[3][11] It is a more time- and resource-intensive measurement but is considered the "gold standard" and is essential for lead optimization and formulation development.[12][13][14]

3.2. Recommended Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive solubility assessment of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Formulation & Development A Kinetic Solubility Assay (High-Throughput) B Identify Potential Solubility Liabilities A->B Early Flagging C Thermodynamic Solubility Assay (Shake-Flask Method) B->C Proceed with Promising Candidates D Determine Intrinsic Solubility C->D E Assess pH-Dependent Solubility C->E F Solubility in Biorelevant Media (FaSSIF, FeSSIF) D->F E->F H Inform Formulation Strategy F->H G Solubility in Organic Solvents & Co-solvent Systems G->H

Caption: A phased approach to solubility assessment.

3.3. Detailed Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is the most reliable for determining thermodynamic solubility.[12]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, various organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.[11][12]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A 24-hour incubation is common, though longer times may be necessary.[10][11]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Then, separate the saturated supernatant from the solid. This can be achieved by centrifugation or filtration.[4] Filtration is often preferred, but care must be taken to avoid adsorption of the compound onto the filter material.[4]

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[10][15] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Analysis: Calculate the solubility in units such as µg/mL or µM.

3.4. Detailed Protocol: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage screening.[1]

Objective: To rapidly assess the solubility of this compound upon its precipitation from a DMSO stock solution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).[16]

  • Incubation: Shake the plate for a set period (e.g., 1-2 hours) at room temperature.[10]

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer.[17] The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Data Presentation and Interpretation

For clarity and comparative analysis, solubility data should be presented in a tabular format.

Table 1: Predicted Solubility of this compound in Various Solvents at 25°C

SolventPolarity IndexPredicted Solubility CategoryExpected Solubility Range (µg/mL)
Water (pH 7.0)10.2Very Slightly Soluble10 - 100
PBS (pH 7.4)~10Very Slightly Soluble10 - 100
0.1 M HClHighSoluble> 10,000
Methanol5.1Sparingly Soluble1,000 - 10,000
Ethanol4.3Sparingly Soluble1,000 - 10,000
Acetonitrile5.8Freely Soluble> 30,000
Acetone5.1Freely Soluble> 30,000
Dichloromethane3.1Very Soluble> 100,000
Dimethyl Sulfoxide (DMSO)7.2Very Soluble> 100,000
N,N-Dimethylformamide (DMF)6.4Very Soluble> 100,000
Hexane0.1Insoluble< 10

Note: These values are illustrative and based on the expected properties of the compound. Experimental verification is mandatory.

Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive evaluation of the solubility of this compound. By employing the detailed protocols for both kinetic and thermodynamic solubility determination, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The "gold standard" shake-flask method is strongly recommended for obtaining definitive thermodynamic solubility data.[13][14] Understanding the solubility profile in various pharmaceutically relevant solvents is a critical first step in unlocking the therapeutic potential of this and other novel chemical entities.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. Unknown Source. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Sci-Hub. [Link]

  • 2-AMINO-5-BROMO-[1][12][13]THIADIAZOLE|37566-39-5. LookChem. [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health (NIH). [Link]

  • 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health (NIH). [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

  • SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.Org. [Link]

  • 2-Amino-5-methylthio-1,3,4-thiadiazole | Solubility of Things. Solubility of Things. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the 1,3,4-Thiadiazole Core

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole nucleus stands out as a privileged scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms.[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties. The mesoionic character of the ring allows 1,3,4-thiadiazole-containing derivatives to readily cross cellular membranes and interact with a diverse array of biological targets, often with high selectivity and reduced toxicity.[3] This inherent "drug-likeness" has propelled extensive research into its derivatives, revealing a broad spectrum of pharmacological activities that address some of the most pressing challenges in modern medicine.[4][5]

This technical guide offers an in-depth exploration of the significant biological activities of 1,3,4-thiadiazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic potential, provide validated experimental protocols for their evaluation, and present key data to inform future drug discovery efforts.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The quest for novel, more effective anticancer therapeutics is a continuous endeavor, and 1,3,4-thiadiazole derivatives have emerged as a highly promising class of compounds.[3] Their anticancer activity is not monolithic; instead, they exert their effects through a variety of mechanisms, targeting multiple facets of cancer cell biology.[6]

Mechanisms of Anticancer Action

1,3,4-Thiadiazole derivatives have been shown to interfere with fundamental cellular processes essential for cancer cell proliferation and survival.[6] Key mechanisms include:

  • Inhibition of Cell Proliferation: Many derivatives act as potent inhibitors of cancer cell growth by interfering with DNA replication and cell cycle progression.[6][7] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a building block of nucleic acids, is thought to contribute to this activity.[7][8]

  • Induction of Apoptosis: A crucial hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Certain 1,3,4-thiadiazole derivatives have been demonstrated to trigger apoptotic pathways in cancer cells, leading to their demise.[6] Some compounds have been shown to act through the activation of caspases, such as caspase 3 and caspase 8, and by modulating the expression of pro-apoptotic proteins like BAX.[8][9]

  • Enzyme Inhibition: These compounds can target specific enzymes that are critical for cancer progression. This includes the inhibition of DNA polymerases and topoisomerases, which are essential for DNA synthesis and repair.[6][10] Furthermore, some derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a key role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[6]

  • Disruption of Microtubule Dynamics: Microtubules are essential components of the cellular cytoskeleton, playing a vital role in mitosis. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, binding to tubulin and preventing its polymerization, which ultimately leads to cell cycle arrest and cell death.[6]

  • Interference with Signaling Pathways: Cancer cells often exhibit aberrant signaling pathways that drive their uncontrolled growth. 1,3,4-Thiadiazole derivatives have been found to interfere with key signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[6]

Anticancer Mechanisms of 1,3,4-Thiadiazole Derivatives cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes Thiadiazole 1,3,4-Thiadiazole Derivatives Proliferation Inhibition of Cell Proliferation Thiadiazole->Proliferation Targets DNA replication Apoptosis Induction of Apoptosis Thiadiazole->Apoptosis Activates caspases Enzyme Enzyme Inhibition Thiadiazole->Enzyme Inhibits Topoisomerase, HDACs Microtubule Microtubule Destabilization Thiadiazole->Microtubule Binds to tubulin Signaling Signaling Pathway Interference Thiadiazole->Signaling Disrupts PI3K/Akt, MAPK/ERK CellCycleArrest Cell Cycle Arrest Proliferation->CellCycleArrest CellDeath Cell Death (Apoptosis) Apoptosis->CellDeath Enzyme->CellCycleArrest Microtubule->CellCycleArrest Signaling->CellDeath Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Compound serial_dilution->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Anti-inflammatory and Analgesic Activities: Targeting Pain and Inflammation

Chronic inflammation is a key driver of numerous diseases, and the development of safer and more effective anti-inflammatory drugs is a major research focus. 1,3,4-thiadiazole derivatives have demonstrated promising anti-inflammatory and analgesic properties, with some compounds showing superior activity and a better safety profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). [11][12]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 1,3,4-thiadiazole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, mediators of inflammation and pain. [13]Molecular docking studies have suggested that some derivatives can selectively inhibit COX-2, which is associated with inflammation, over COX-1, which is involved in maintaining the integrity of the gastrointestinal lining. This selective inhibition could lead to a reduced risk of gastrointestinal side effects, a common problem with traditional NSAIDs. [13]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol describes a widely used animal model to evaluate the anti-inflammatory activity of test compounds. [11] Materials:

  • Male Swiss albino rats (or other suitable rodent model)

  • 1,3,4-Thiadiazole derivative

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and one or more test groups for the 1,3,4-thiadiazole derivative at different doses.

  • Compound Administration: Administer the test compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Other Notable Biological Activities

The therapeutic potential of 1,3,4-thiadiazole derivatives extends beyond the activities detailed above. Research has also highlighted their promise in other areas:

  • Antiviral Activity: Derivatives of 1,3,4-thiadiazole have been investigated for their activity against a range of viruses, including the Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV). [5][14][15]The thiadiazole ring, being a bioisostere of pyrimidine, is thought to contribute to this antiviral potential. [14]* Antidiabetic Activity: Several 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antidiabetic properties. [16]Some have shown potent α-glucosidase inhibitory activity, which can help in controlling postprandial hyperglycemia. [17][18]

Conclusion: A Scaffold with a Bright Future

The 1,3,4-thiadiazole core has firmly established itself as a versatile and highly valuable scaffold in medicinal chemistry. The diverse range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic effects, underscores its immense therapeutic potential. The ability to readily modify the 1,3,4-thiadiazole ring allows for the fine-tuning of pharmacological properties, paving the way for the development of novel drug candidates with improved efficacy and safety profiles. As our understanding of the molecular mechanisms underlying these activities deepens, we can anticipate the emergence of new and innovative 1,3,4-thiadiazole-based therapies to address a wide spectrum of human diseases.

References

  • Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 714-746. [Link]

  • Gumus, M., Blaja, M., & Oniga, S. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(13), 5029. [Link]

  • Anonymous. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 381-388. [Link]

  • SCT-4. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6649. [Link]

  • Anonymous. (2020). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Research Journal of Pharmacy and Technology, 13(9), 4165-4170. [Link]

  • ST10. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 26(11), 3333. [Link]

  • van Belkum, A., Dunne, W. M., Jr, & Low, D. E. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future Microbiology, 15, 13-24. [Link]

  • Anonymous. (2021). A Review on Antidiabetic Activity of Substituted 1, 3, 4 –Thiadiazole Derivatives. Research Journal of Pharmacy and Technology, 14(10), 5619-5623. [Link]

  • Anonymous. (2011). New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. Thai Journal of Pharmaceutical Sciences, 35(2), 86-93. [Link]

  • Anonymous. (2019). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Journal of Drug Delivery and Therapeutics, 9(3-s), 899-906. [Link]

  • Anonymous. (1993). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Il Farmaco, 48(11), 1547-1559. [Link]

  • Anonymous. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • Anonymous. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

  • Anonymous. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]

  • Anonymous. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3538. [Link]

  • Anonymous. (2023). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. International Journal of Scientific Research in Engineering and Management, 9(6). [Link]

  • Anonymous. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16323-16341. [Link]

  • Anonymous. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8750. [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

  • Anonymous. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1774. [Link]

  • Anonymous. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30055. [Link]

  • Anonymous. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(18), 4126. [Link]

  • Anonymous. (2021). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. Molecules, 26(21), 6667. [Link]

  • Anonymous. (n.d.). Susceptibility Testing. MSD Manual Professional Edition. [Link]

  • Anonymous. (2023). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future Microbiology, 18, 645-659. [Link]

  • Anonymous. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 8(43), 40584-40597. [Link]

  • Anonymous. (2013). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 859-862. [Link]

  • Anonymous. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8712-8722. [Link]

  • Anonymous. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 8(43), 40584-40597. [Link]

  • Anonymous. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30055. [Link]

  • Anonymous. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b]T[3][6][8]hiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2358. [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]

  • Anonymous. (2020). Anti-viral activity of some derivatives of 1,3,4-thiadiazole and their structural activity relationship study. ResearchGate. [Link]

  • Anonymous. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Molecules, 29(6), 1313. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

  • Anonymous. (2020). Anti-inflammatory activity of some derivatives of 1,3,4-thiadiazole and their structural activity relationship study. ResearchGate. [Link]

  • Anonymous. (2018). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Pakistan Journal of Pharmaceutical Sciences, 31(5), 1949-1954. [Link]

  • JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview [Video]. YouTube. [Link]

  • Anonymous. (2022). 1,3,4-thiadiazole derivatives 20, 21, 22, 23, 24 as anti-diabetic agents. ResearchGate. [Link]

  • Anonymous. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743-17754. [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of a specific derivative, 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. In the absence of direct experimental data for this particular compound, this document synthesizes findings from structurally related 2-amino-1,3,4-thiadiazoles to propose a scientifically grounded, putative mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. We will delve into potential anticancer and antimicrobial activities, exploring the underlying molecular pathways and the influence of key structural features, such as the bromine substituent and the N,N-diethylamino group.

Introduction to the 1,3,4-Thiadiazole Scaffold

Heterocyclic compounds are of paramount importance in drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring.[1] The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][3] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] The biological versatility of the 1,3,4-thiadiazole nucleus is attributed to its structural features, such as its aromaticity and the presence of the -N=C-S- moiety, which can engage in various interactions with biological targets.[2][7] Furthermore, the thiadiazole ring is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, suggesting a potential for interference with DNA replication processes.[8]

The subject of this guide, this compound, is a derivative of the 2-amino-1,3,4-thiadiazole core. The introduction of a bromine atom at the 5-position and an N,N-diethylamino group at the 2-position is expected to modulate the compound's physicochemical properties and biological activity. The bromine atom, for instance, can form halogen bonds, potentially enhancing drug-target interactions and influencing the compound's metabolic profile.[9]

Putative Anticancer Mechanism of Action

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents.[5][8][10] The proposed anticancer mechanism for this compound is likely multifactorial, targeting key cellular processes involved in cancer progression.

Inhibition of Cell Proliferation via Kinase Modulation

A plausible mechanism of action for this compound is the inhibition of critical signaling pathways that regulate cell proliferation, such as the extracellular signal-regulated kinase (ERK) pathway.

  • Hypothesized Signaling Pathway:

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors p27 p27/Kip1 ERK->p27 Inhibition Compound 5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine Compound->ERK Inhibition Proliferation Cell Proliferation TranscriptionFactors->Proliferation CellCycleArrest G1/S Phase Arrest p27->CellCycleArrest Induction

Caption: Hypothesized inhibition of the ERK1/2 signaling pathway.

Studies on similar compounds, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have shown inhibition of the ERK1/2 pathway in human non-small cell lung carcinoma cells.[11] This inhibition leads to a downstream decrease in the activation of transcription factors responsible for cell proliferation.

Induction of Cell Cycle Arrest

A consequence of ERK1/2 pathway inhibition is the upregulation of cyclin-dependent kinase inhibitors, such as p27/Kip1.[11] This leads to cell cycle arrest, typically at the G0/G1 phase, thereby preventing cancer cells from entering the S phase and replicating their DNA.[5][11]

Inhibition of Bcr-Abl Tyrosine Kinase

For specific cancer types, such as chronic myelogenous leukemia (CML), 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the Bcr-Abl tyrosine kinase, a key driver of CML pathogenesis.[10] The N,N-diethylamino and bromo substitutions on our compound of interest may confer a favorable conformation for binding to the ATP-binding site of this kinase.

Quantitative Data from Related Compounds
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
FABTA549 (lung carcinoma)Proliferation13.7[12]
Compound 2K562 (CML)Abl protein kinase inhibition7.4[10]
ST10MCF-7 (breast cancer)Anti-proliferative49.6[10]

Putative Antimicrobial Mechanism of Action

The 2-amino-1,3,4-thiadiazole scaffold is also a well-established pharmacophore for antimicrobial agents.[4][13][14]

Inhibition of Folic Acid Synthesis

A prominent hypothesis for the antibacterial action of 2-amino-1,3,4-thiadiazole derivatives is their structural similarity to p-aminobenzoic acid (PABA), a key precursor in the bacterial synthesis of folic acid.[15] By acting as a competitive inhibitor of dihydropteroate synthase (DHPS), the compound could disrupt the folic acid pathway, which is essential for bacterial DNA synthesis and survival.

  • Proposed Biochemical Pathway:

antimicrobial_pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotide Nucleotide Synthesis THF->Nucleotide Compound 5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine Compound->DHPS Competitive Inhibition

Caption: Putative inhibition of the bacterial folic acid synthesis pathway.

Disruption of Cell Membrane Integrity

The lipophilic nature of the N,N-diethyl groups and the halogen atom may facilitate the compound's insertion into the bacterial cell membrane, leading to a disruption of its integrity and function. This could result in leakage of essential cellular components and ultimately cell death.[14]

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro and in cell-based assays would be required.

Anticancer Activity Assays
  • Cell Proliferation Assay (MTT Assay):

    • Seed cancer cell lines (e.g., A549, K562, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.

  • Western Blot Analysis for ERK Pathway Inhibition:

    • Treat cancer cells with the test compound for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total ERK, phosphorylated ERK (p-ERK), and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cells with the compound for 24-48 hours.

    • Harvest the cells, fix them in cold ethanol, and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Kinase Inhibition Assay (e.g., for Bcr-Abl):

    • Utilize a commercially available in vitro kinase assay kit.

    • Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the test compound.

    • Measure the kinase activity, typically through luminescence or fluorescence, to determine the IC50 value.

Antimicrobial Activity Assays
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare serial dilutions of the compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Workflow for MIC Determination:

mic_workflow Start Start: Prepare Serial Dilutions of Compound Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C for 24 hours Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Result Determine MIC (Lowest concentration with no growth) Observe->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, this in-depth technical guide provides a robust, scientifically-grounded hypothesis based on the extensive literature on structurally related 2-amino-1,3,4-thiadiazole derivatives. The proposed mechanisms, including the inhibition of key cellular signaling pathways in cancer and the disruption of essential metabolic processes in bacteria, offer a solid foundation for future experimental investigations. The outlined protocols provide a clear roadmap for researchers to elucidate the precise molecular targets and pharmacological effects of this promising compound. Further studies are warranted to confirm these putative mechanisms and to fully explore the therapeutic potential of this compound.

References

  • Pleșu, V., & Pîrvu, C. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Retrieved from [Link]

  • Pleșu, V., & Pîrvu, C. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. Retrieved from [Link]

  • Matysiak, J., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 22(17), 5466-5469. Retrieved from [Link]

  • Matysiak, J., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD. ResearchGate. Retrieved from [Link]

  • Abdel-Mottaleb, Y., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Retrieved from [Link]

  • Sokół, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Retrieved from [Link]

  • Majeed, H. A. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Al-Nahrain University, 20(3), 110-117. Retrieved from [Link]

  • Pleșu, V., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. Retrieved from [Link]

  • Pleșu, V., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Retrieved from [Link]

  • Belkheir, A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Retrieved from [Link]

  • Glushkov, V. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Retrieved from [Link]

  • Wróbel, M., & Słoczyńska, K. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e713. Retrieved from [Link]

  • Pleșu, V., & Pîrvu, C. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). The Role of Heterocyclic Compounds in Modern Pharmaceutical Discovery. LinkedIn. Retrieved from [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. Retrieved from [Link]

  • Anonymous. (n.d.). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. Retrieved from [Link]

  • Sharma, A., et al. (2022). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews, 14(1), 1-10. Retrieved from [Link]

  • Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819. Retrieved from [Link]

  • Kumar, R., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-51. Retrieved from [Link]

  • Yeung, Y.-Y. (n.d.). Recent Advances in Bromination Reactions. NUS Faculty of Science. Retrieved from [Link]

  • Sharma, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Research and Reviews. Retrieved from [Link]

Sources

In Silico Analysis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine, a novel small molecule with therapeutic potential. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial and anticancer effects.[1] This document outlines a strategic, multi-faceted computational workflow designed to elucidate the molecule's pharmacodynamic and pharmacokinetic properties, thereby accelerating its preclinical development. We will delve into the rationale behind target selection, provide detailed protocols for molecular docking and molecular dynamics simulations, and explore methods for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and developing Quantitative Structure-Activity Relationship (QSAR) models. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to de-risk and streamline the early-stage drug discovery process.

Introduction: The Rationale for In Silico Investigation

The imperative to reduce the time and cost of drug development has propelled in silico modeling to the forefront of modern pharmaceutical research.[2] Computational approaches allow for the rapid screening of large chemical libraries, the optimization of lead compounds, and the early identification of potential liabilities, all before significant investment in resource-intensive wet-lab experimentation.[3]

The subject of this guide, this compound, belongs to a class of heterocyclic compounds known for their diverse pharmacological activities. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5] This broad bioactivity profile suggests that our compound of interest may interact with multiple biological targets, making a comprehensive in silico evaluation essential to identify its most promising therapeutic applications.

This guide will focus on two primary therapeutic avenues for this compound: as a potential anticancer agent and as a novel antimicrobial. This dual-pronged approach allows us to demonstrate the versatility of in silico modeling in exploring the full therapeutic potential of a new chemical entity.

Foundational Steps: Ligand and Target Preparation

A robust in silico workflow begins with the accurate preparation of both the small molecule (ligand) and its biological target (protein).

Ligand Preparation: From 2D to 3D

The first step is to obtain an accurate three-dimensional structure of this compound.

Protocol 1: 3D Structure Generation from SMILES

  • Obtain the SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CCN(CC)C1=NN=C(S1)Br. This string provides a linear representation of the molecule's 2D structure.

  • 3D Structure Generation: Utilize a computational chemistry software package such as Open Babel, ChemDraw, or the CCDC's CSD Python API to convert the SMILES string into a 3D structure.[6][7] These tools employ algorithms to generate a plausible 3D conformation.

  • Energy Minimization: The initially generated 3D structure may not be in its lowest energy state. Perform an energy minimization using a force field like MMFF94 or UFF to obtain a more stable and realistic conformation. This step is crucial for accurate docking and simulation results.

Target Identification and Preparation

Based on the known activities of 2-amino-1,3,4-thiadiazole derivatives, we will investigate two distinct protein targets: one relevant to cancer and one to bacterial infections.

  • Anticancer Target: Human Topoisomerase II Many anticancer drugs function by inhibiting topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[8] Several 1,3,4-thiadiazole derivatives have been reported to exhibit anticancer activity through this mechanism.[1][9]

  • Antimicrobial Target: Staphylococcus aureus DNA Gyrase DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication and repair. It is a well-validated target for antibacterial drugs. The structural similarity to human topoisomerase II, coupled with the known antimicrobial activity of the thiadiazole scaffold, makes this an attractive target.[10][11]

Protocol 2: Protein Preparation for Docking

  • Retrieve Protein Structures from the PDB: Download the crystal structures of our selected targets from the Protein Data Bank (PDB). For this guide, we will use:

    • Human Topoisomerase IIα: PDB ID: 4FM9 (Resolution: 2.90 Å)[12]

    • Staphylococcus aureus DNA Gyrase: PDB ID: 6FM4 (Resolution: 2.70 Å)[13]

  • Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein structure, as they are critical for forming hydrogen bonds with the ligand.

  • Assign Partial Charges: Assign appropriate partial charges to each atom of the protein. This is essential for accurately calculating the electrostatic interactions during docking.

  • Define the Binding Site: Identify the active site of the protein. If the structure is co-crystallized with a ligand, the binding site is readily identifiable. For apo structures, binding pocket prediction algorithms can be used.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for virtual screening and for understanding the molecular basis of ligand-protein interactions.

Workflow for Molecular Docking

Caption: A streamlined workflow for molecular docking.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared ligand and protein files into the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools.

  • Define the Grid Box: Specify a three-dimensional grid box that encompasses the binding site of the protein. The size and center of the grid box are crucial parameters that define the search space for the docking algorithm.

  • Create a Configuration File: Prepare a configuration file that specifies the paths to the ligand and protein PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a stochastic search to find the best binding poses of the ligand within the defined grid box.

  • Analyze the Results: The output will be a set of binding poses ranked by their predicted binding affinities (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[14] Visualize the top-ranked poses in a molecular graphics program to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts.[15]

Table 1: Hypothetical Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Human Topoisomerase IIα4FM9-8.5ASP479, GLU522, ARG487
S. aureus DNA Gyrase6FM4-9.2ASP81, GLU54, ARG84

Molecular Dynamics Simulations: Exploring Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[16] This provides a more realistic representation of the biological system and can help to validate the docking results.

Workflow for Molecular Dynamics Simulation

Caption: The general workflow for a molecular dynamics simulation.

Protocol 4: MD Simulation with GROMACS

  • Prepare the System: Start with the best-ranked pose from the molecular docking. Place the complex in a periodic box and solvate it with a water model (e.g., TIP3P). Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Conduct a two-step equilibration process. First, perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature. Then, run a simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach equilibrium and to sample a range of conformations.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To evaluate the conformational stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein.

Predicting Pharmacokinetics and Toxicity: ADMET and QSAR

A potent drug candidate must also possess favorable ADMET properties to be successful in the clinic.[6][17] In silico tools can provide early predictions of these properties, guiding the optimization of lead compounds.

ADMET Prediction

Numerous web-based tools and standalone software are available for ADMET prediction. These tools use a variety of models, including rule-based systems and machine learning algorithms, to predict properties such as:

  • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

  • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition.

  • Excretion: Renal organic cation transporter (OCT2) inhibition.

  • Toxicity: Ames mutagenicity, hERG inhibition.

Protocol 5: ADMET Prediction using a Web Server

  • Select a Tool: Choose a freely available ADMET prediction web server such as SwissADME, pkCSM, or ADMETlab.[7]

  • Input the Molecule: Provide the SMILES string of this compound as input.

  • Run the Prediction: The server will calculate a range of ADMET properties.

  • Analyze the Results: Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity liabilities.

Table 2: Hypothetical ADMET Prediction Results

PropertyPredicted ValueInterpretation
Lipinski's Rule of Five0 violationsGood drug-likeness
GI AbsorptionHighLikely well-absorbed orally
BBB PermeantNoUnlikely to cause CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG I InhibitorNoLow risk of cardiotoxicity
Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity.[15][18] By developing a QSAR model, we can predict the activity of new, unsynthesized analogs and identify the key structural features that contribute to potency.

Protocol 6: Building a QSAR Model

  • Data Collection: Gather a dataset of 1,3,4-thiadiazole derivatives with experimentally measured biological activity against a specific target.

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., physicochemical properties, topological indices).

  • Model Building: Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the descriptors to the biological activity.

  • Model Validation: Rigorously validate the QSAR model using both internal (e.g., cross-validation) and external validation sets to ensure its predictive power.[18]

  • Prediction for New Compounds: Use the validated QSAR model to predict the activity of this compound and to guide the design of more potent analogs.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the preclinical evaluation of this compound. By employing a combination of molecular docking, molecular dynamics simulations, ADMET prediction, and QSAR modeling, researchers can gain valuable insights into the therapeutic potential of this novel compound. The results of these computational studies can guide further experimental validation and lead optimization efforts, ultimately accelerating the translation of this promising molecule from the bench to the bedside. It is imperative to remember that in silico predictions are not a substitute for experimental validation but rather a powerful tool to guide and prioritize experimental work.

References

  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Retrieved from [Link]

  • Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. Retrieved from [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

  • Molecular Dynamics Simulation small molecule. (2022, June 16). YouTube. Retrieved from [Link]

  • Al-Sultani, A. A. J., & Abbas, A. S. (2019). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 3(3), 337-347.
  • Rowan Scientific. (n.d.). ADMET Prediction. Retrieved from [Link]

  • Faiza, M. (2021, February 11). Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. Retrieved from [Link]

  • Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073.
  • Melo-Filho, C. C., Dantas, R. F., & Neves, B. J. (2018). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 23(10), 2583.
  • Molecular Dynamics Simulation of Small Molecules using UCSF Chimera #bioinformaticsforbeginners #pdb. (2025, July 5). YouTube. Retrieved from [Link]

  • small molecules MD simulation using Gromacs. (2023, February 22). YouTube. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Plech, T., Wujec, M., & Siwek, A. (2018). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 23(10), 2636.
  • Plech, T., Wujec, M., & Siwek, A. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Future Medicinal Chemistry, 10(16), 1989-2010.
  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

  • Neves, B. J., Dantas, R. F., Senger, M. R., & Melo-Filho, C. C. (2018). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. Frontiers in Pharmacology, 9, 123.
  • Group of Characterization of Materials. GCM. (n.d.). MD with GROMACS for SMALL molecules. Retrieved from [Link]

  • Gapsys, V., & de Groot, B. L. (2019). A Guide to In Silico Drug Design. Methods in Molecular Biology, 2049, 1-27.
  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 423-432.
  • Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. British Journal of Pharmacology, 152(1), 9-20.
  • Al-Obaidi, A. M., & Al-Janabi, A. S. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4-Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Global Pharma Technology, 9(2), 1-9.
  • Shoichet, B. K. (2004). Virtual screening of chemical libraries.
  • Konagurthu, S. (2023, September 27). Accelerating small molecule drug development with in silico modeling: The future is now. Patheon Pharma Services. Retrieved from [Link]

  • RCSB PDB. (n.d.). Access Drugs and Drug Targets in the PDB. Retrieved from [Link]

  • Upadhyay, A., & Singh, S. (2024). PROTEIN DATA BANK AS A GOLDMINE IN DRUG DISCOVERY. World Journal of Pharmaceutical and Medical Research, 10(2), 234-239.
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular docking: a powerful approach for structure-based drug discovery. In Silico Drug Discovery and Design, 1-23.
  • Al-Hussain, S. A., & Al-Masoudi, N. A. (2020). In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage. Molecules, 25(22), 5463.
  • PubChem. (n.d.). 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • Ombrato, R., Garofalo, B., Mangano, G., & Mancini, F. (2019). The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. RCSB PDB. [Link]

  • Wikipedia. (n.d.). Docking (molecular). Retrieved from [Link]

  • Plech, T., Wujec, M., & Siwek, A. (2023).
  • RCSB PDB. (n.d.). Find Drugs in the PDB. Retrieved from [Link]

  • Kumar, A., & Zhang, K. Y. J. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-10.
  • Berman, H. M., Kleywegt, G. J., Nakamura, H., & Markley, J. L. (2019). The Protein Data Bank: a historical perspective. Protein Science, 28(1), 35-43.
  • Wendorff, T. J., Schmidt, B. H., Heslop, P., Austin, C. A., & Berger, J. M. (2012). The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage. RCSB PDB. [Link]

Sources

Toxicology Profile of N,N-diethyl-1,3,4-thiadiazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological profile of N,N-diethyl-1,3,4-thiadiazole compounds, a class of heterocyclic molecules with emerging interest in pharmaceutical and agrochemical research. In the absence of extensive direct toxicological data for this specific subclass, this document synthesizes available information on the 1,3,4-thiadiazole scaffold, analyzes structure-activity relationships (SAR) from related derivatives, and extrapolates potential metabolic pathways to construct a predictive toxicological assessment. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the safety of these novel compounds. It details robust experimental protocols for key in vitro and in vivo toxicity assays, provides insights into mechanistic toxicology, and outlines the regulatory landscape for preclinical safety assessment.

Introduction: The 1,3,4-Thiadiazole Scaffold in Drug Discovery

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Its aromatic nature confers significant in vivo stability, and the core structure is generally associated with a favorable toxicity profile.[2][3][4] However, the toxicological properties of 1,3,4-thiadiazole derivatives are profoundly influenced by the nature and position of their substituents. This guide focuses specifically on N,N-diethyl-1,3,4-thiadiazole compounds, aiming to provide a thorough understanding of their potential toxicological risks and a practical framework for their safety evaluation.

General Toxicology of the 1,3,4-Thiadiazole Core

The inherent stability of the 1,3,4-thiadiazole ring is a key factor in its generally low toxicity. Its aromatic character makes it less susceptible to metabolic degradation that could lead to reactive intermediates. For higher vertebrates, including humans, the thiadiazole moiety itself has shown little to no toxicity.[3] The biological activities and toxicological profile are therefore primarily dictated by the functional groups attached to the ring.

The Influence of Substituents on Toxicity: A Structure-Activity Relationship (SAR) Perspective

The toxicity of 1,3,4-thiadiazole derivatives is highly dependent on their substitution patterns.[2][4] Structure-activity relationship (SAR) studies, primarily in the context of anticancer drug development, have provided valuable insights into how different substituents can modulate cytotoxicity.

  • Electron-withdrawing and donating groups: The presence of electron-withdrawing groups on a phenyl ring attached to the thiadiazole core has been shown to enhance anticancer activity, which may also correlate with increased cytotoxicity towards normal cells.[5]

  • Lipophilicity: Increased lipophilicity can enhance cell membrane permeability, potentially leading to greater intracellular concentrations and increased biological activity, including toxicity.

  • Steric hindrance: The size and spatial arrangement of substituents can influence how a molecule interacts with biological targets, potentially mitigating off-target toxicities.

  • Introduction of specific moieties: The attachment of glycosyl (sugar) moieties has, in some instances, resulted in derivatives that are less toxic to normal cell lines while retaining their desired biological activity.[2][4]

The Potential Role of the N,N-diethyl Group

Direct toxicological data for N,N-diethyl-1,3,4-thiadiazole compounds is scarce. However, we can infer potential toxicological characteristics based on the known metabolism of N,N-diethyl groups on other heterocyclic and aromatic compounds. The primary metabolic pathway for such groups is typically N-dealkylation, catalyzed by cytochrome P450 enzymes.[6]

This metabolic process can lead to the formation of N-ethyl and primary amine metabolites, which may have different toxicological profiles than the parent compound. The rate and extent of N-deethylation will depend on the overall electronic and steric properties of the molecule.

Predictive Toxicology and ADMET Profiling

In the early stages of drug development, in silico predictive toxicology tools can be invaluable for flagging potential liabilities.[7][8] These computational models use algorithms to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties based on its chemical structure.

Table 1: Key ADMET Parameters for a Hypothetical N,N-diethyl-1,3,4-thiadiazole Compound

ParameterPredicted ValueImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
Caco-2 PermeabilityModerate to HighSuggests good potential for crossing the intestinal barrier.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateThe potential for CNS side effects may be limited.
Plasma Protein BindingHighThis could affect the free drug concentration and efficacy.
Metabolism
CYP450 2D6 InhibitionPossiblePotential for drug-drug interactions.
CYP450 3A4 InhibitionUnlikelyLower risk of interactions with co-administered drugs.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateLikelyPotential for renal excretion.
Toxicity
AMES ToxicityUnlikelyLow probability of mutagenicity.
hERG I InhibitionLow RiskReduced likelihood of cardiac toxicity.
Skin SensitizationLow to ModerateFurther testing may be required for topical applications.

Note: The data in this table is illustrative and should be confirmed with experimental studies.

Experimental Protocols for Toxicological Assessment

A tiered approach to toxicity testing, starting with in vitro assays and progressing to in vivo studies as needed, is recommended by regulatory bodies like the FDA.[9]

In Vitro Cytotoxicity Assays

These assays are fundamental for determining a compound's direct effect on cell viability and are crucial for initial screening.[10][11]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the N,N-diethyl-1,3,4-thiadiazole compound and incubate for 24, 48, or 72 hours. Include vehicle and positive controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity.[4][12][13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Genotoxicity Assays

Genotoxicity assays are essential to assess the potential of a compound to cause genetic damage.[14]

The Ames test is a widely used method to identify substances that can produce genetic damage that leads to gene mutations.[15][16]

Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations.

  • Treatment: Expose the bacterial strains to various concentrations of the test compound, with and without metabolic activation (S9 mix).

  • Plating: Plate the treated bacteria on a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a positive result.

This test detects damage to chromosomes or the mitotic apparatus.

Protocol:

  • Cell Culture: Use a suitable mammalian cell line.

  • Treatment: Expose the cells to the test compound at several concentrations.

  • Harvesting: Harvest the cells and prepare slides.

  • Staining and Scoring: Stain the cells and score for the presence of micronuclei in binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

In Vivo Toxicity Studies

If in vitro studies indicate potential toxicity, or for regulatory submissions, in vivo studies are necessary. These studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[9]

This study provides information on the adverse effects of a single oral dose of a substance.[2][9][15][17]

Protocol:

  • Animal Selection: Typically uses rodents (rats or mice).

  • Dosing: Administer the compound orally at different dose levels to groups of animals.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Determine the LD50 (median lethal dose) or classify the compound's toxicity.

This study evaluates the effects of repeated dosing over a 90-day period.[12][18][19]

Protocol:

  • Animal Selection: Two species, typically a rodent and a non-rodent.

  • Dosing: Administer the compound daily at three dose levels for 90 days.

  • Clinical Observations: Conduct regular clinical observations, including body weight, food consumption, and clinical signs of toxicity.

  • Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at specified intervals.

  • Pathology: At the end of the study, conduct a full necropsy and histopathological examination of organs and tissues.

  • Data Analysis: Identify any target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

These studies assess the potential effects of a compound on fertility, embryonic development, and pre- and postnatal development.[5][20][21]

Protocol:

  • Fertility and Early Embryonic Development: Dosing of males and females before and during mating and for females up to implantation.

  • Embryo-Fetal Development: Dosing of pregnant females during the period of organogenesis.

  • Pre- and Postnatal Development: Dosing of pregnant females from implantation through lactation.

Mechanistic Toxicology: Potential Pathways

While specific mechanisms of toxicity for N,N-diethyl-1,3,4-thiadiazole compounds are yet to be elucidated, several potential pathways can be hypothesized based on the known activities of other thiadiazole derivatives. Many 1,3,4-thiadiazole compounds exert their biological effects by interacting with various enzymes and signaling pathways. Off-target inhibition of these or other critical cellular pathways could lead to toxicity.

Toxicity_Pathways Compound N,N-diethyl-1,3,4-thiadiazole Metabolism Metabolism (e.g., N-deethylation) Compound->Metabolism Off_Target_Binding Off-Target Binding Compound->Off_Target_Binding Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress DNA_Damage DNA Damage Reactive_Metabolites->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Off_Target_Binding->Enzyme_Inhibition Signaling_Pathway_Disruption Signaling Pathway Disruption Off_Target_Binding->Signaling_Pathway_Disruption Cell_Death Cell Death / Cytotoxicity Enzyme_Inhibition->Cell_Death Apoptosis Apoptosis Signaling_Pathway_Disruption->Apoptosis Oxidative_Stress->Cell_Death DNA_Damage->Apoptosis Apoptosis->Cell_Death

Caption: Potential mechanisms of toxicity for N,N-diethyl-1,3,4-thiadiazole compounds.

Risk Assessment and Regulatory Considerations

The toxicological data generated from the described studies are used to conduct a risk assessment for human exposure. This involves identifying hazards, characterizing the dose-response relationship, assessing exposure levels, and characterizing the risk. The results of these studies are a critical component of regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the approval of new drugs.

Conclusion

While the 1,3,4-thiadiazole scaffold is a promising platform for the development of new therapeutic agents, a thorough toxicological evaluation of any new derivative is paramount. This guide provides a comprehensive framework for assessing the toxicology profile of N,N-diethyl-1,3,4-thiadiazole compounds. By combining predictive toxicology, robust in vitro and in vivo experimental protocols, and a sound understanding of regulatory guidelines, researchers can effectively navigate the preclinical safety assessment of these novel chemical entities, ultimately contributing to the development of safer and more effective medicines.

References

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health. [Link]

  • Genetic Toxicology. National Institute of Environmental Health Sciences. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). SlideShare. [Link]

  • Genotoxicity: Mechanisms, Testing Guidelines and Methods. Juniper Publishers. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • S5(R3) detection of reproductive and developmental toxicity for human pharmaceuticals. Food and Drug Administration. [Link]

  • Reproductive toxicology. GARDP Revive. [Link]

  • ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. European Medicines Agency. [Link]

  • genotoxicity testing. International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Royal Society of Chemistry. [Link]

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health. [Link]

  • OECD Toxicity Guidelines Overview. Scribd. [Link]

  • PRACTICAL GUIDE FOR THE TOXICITY TESTING OF INDUSTRIAL CHEMICALS AND PESTICIDES. ECETOC. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. PubMed. [Link]

  • BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • Predictive toxicology. ResearchGate. [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. National Center for Biotechnology Information. [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. National Center for Biotechnology Information. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. National Center for Biotechnology Information. [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Center for Biotechnology Information. [Link]

  • A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]

  • 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. [Link]

  • Review article on 1, 3, 4-thiadiazole derivaties and it's pharmacological activities. ResearchGate. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Stability Studies of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for conducting robust stability studies on 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential pharmacological applications. The 1,3,4-thiadiazole scaffold is a prevalent pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strong aromaticity of the thiadiazole ring often contributes to its in vivo stability.[1][3]

This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical accuracy with field-proven insights. The objective is to not only delineate the "how" but, more critically, the "why" behind the experimental choices, ensuring a self-validating and scientifically rigorous approach to stability assessment.

The Subject Compound: this compound

While specific data for this compound is not extensively available in public literature, we can infer some of its characteristics from related compounds. The presence of the N,N-diethylamino group and the bromine atom on the thiadiazole ring will significantly influence its physicochemical properties and, consequently, its stability profile. For instance, the related compound 5-bromo-N,N-dimethyl-1,3,4-thiadiazol-2-amine has a molecular formula of C4H6BrN3S and a molecular weight of 208.08 g/mol .[5] Another similar compound, 2-amino-5-bromo-[6][7][8]thiadiazole, exists as an off-white to pale yellow crystalline solid.[9]

PART 1: Pre-Study and Analytical Foundation

A successful stability study is predicated on a well-defined analytical framework. The initial phase involves the development and validation of a stability-indicating analytical method, which is crucial for accurately quantifying the parent compound and detecting any degradation products.

Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the workhorse for stability testing due to its high resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: HPLC Method Development

  • Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), a versatile choice for a broad range of small molecules.

  • Mobile Phase Optimization:

    • Start with an isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water, pH adjusted to a suitable value) and an organic modifier (acetonitrile or methanol). The initial ratio can be guided by the polarity of the compound.

    • Given that thiabendazole, a related benzimidazole derivative, is analyzed using a mobile phase of phosphoric acid buffer (pH 7), acetonitrile, and methanol (7:2:1, v/v/v), a similar starting point could be considered.[10]

    • Employ a gradient elution if isocratic conditions fail to resolve the parent peak from degradants.

  • Detector Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This will ensure maximum sensitivity for the parent compound.

  • Flow Rate and Column Temperature: A standard flow rate of 1.0 mL/min is a good starting point. The column temperature can be maintained at around 40°C to ensure reproducible retention times.[10]

Analytical Method Validation

Once a suitable HPLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its reliability.

Table 1: Key Parameters for HPLC Method Validation

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.Peak purity analysis should demonstrate no co-eluting peaks.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%.
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Quantitation Limit (QL) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.RSD of results should remain within acceptable limits.

PART 2: Forced Degradation (Stress) Studies

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method.[11][12] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[11]

Rationale for Stress Conditions

The choice of stress conditions is guided by the chemical structure of this compound. The thiadiazole ring, while generally stable due to its aromaticity, can be susceptible to certain degradation mechanisms.[13] The bromo-substituent introduces the possibility of dehalogenation.[14][15]

Diagram 1: Key Stress Conditions for Forced Degradation

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl) HPLC_Analysis HPLC-UV/PDA Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH) Base_Hydrolysis->HPLC_Analysis Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC_Analysis Thermal Thermal (e.g., 60°C, dry heat) Thermal->HPLC_Analysis Photolytic Photolytic (ICH Q1B guidelines) Photolytic->HPLC_Analysis LCMS_Analysis LC-MS for Impurity Identification HPLC_Analysis->LCMS_Analysis If significant degradation API 5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidative API->Thermal API->Photolytic

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

Protocol: Acid and Base Hydrolysis

  • Prepare solutions of the API in 0.1N HCl and 0.1N NaOH at a concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw aliquots, neutralize them (base for the acidic sample, acid for the basic sample), and dilute to the target concentration for HPLC analysis.

  • Analyze the samples by the validated HPLC method.

Protocol: Oxidative Degradation

  • Prepare a solution of the API in a suitable solvent and add 3% hydrogen peroxide.

  • Incubate the solution at room temperature for a defined period.

  • At specified time points, withdraw aliquots, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

Protocol: Thermal Degradation

  • Expose the solid API to dry heat in a calibrated oven at a temperature higher than the accelerated stability condition (e.g., 60°C or 80°C).

  • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

Protocol: Photostability Testing

  • Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7]

  • A dark control sample should be stored under the same conditions but protected from light.

  • After the exposure period, analyze the samples by HPLC.

Interpretation of Forced Degradation Data

The goal is to achieve a target degradation of 5-20%.[12] This level of degradation is sufficient to demonstrate the formation of degradation products without being so extensive that secondary degradation products complicate the analysis. The data from these studies will be used to establish the degradation pathways and to confirm that the analytical method is capable of separating the parent compound from all significant degradants.

PART 3: Formal Stability Studies

Formal stability studies are conducted to establish the re-test period for the drug substance and the shelf-life for the drug product.[16][17] These studies are performed under controlled storage conditions as defined by ICH Q1A(R2) guidelines.[7][16]

Study Design

Diagram 2: ICH Stability Storage Conditions

Stability_Conditions Storage_Conditions ICH Stability Conditions Long-Term Accelerated Intermediate Long_Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH Minimum 12 months Storage_Conditions:f1->Long_Term Accelerated 40°C ± 2°C / 75% RH ± 5% RH Minimum 6 months Storage_Conditions:f2->Accelerated Intermediate 30°C ± 2°C / 65% RH ± 5% RH Minimum 6 months Storage_Conditions:f3->Intermediate

Caption: Standard ICH stability storage conditions.

At least three primary batches of the drug substance should be included in the formal stability study.[16][17] The samples should be stored in containers that are representative of the proposed commercial packaging.

Testing Frequency and Parameters

Table 2: Example Stability Testing Schedule and Parameters

Storage ConditionTesting Time Points (Months)Tests to be Performed
Long-Term 0, 3, 6, 9, 12, 18, 24Appearance, Assay, Degradation Products, Water Content
Accelerated 0, 3, 6Appearance, Assay, Degradation Products, Water Content
Intermediate 0, 3, 6Appearance, Assay, Degradation Products, Water Content
Data Evaluation and Shelf-Life Determination

The stability data should be evaluated to determine if any trends in degradation are apparent. The re-test period or shelf-life is established based on the time at which the drug substance or product is expected to remain within its acceptance criteria. This evaluation should be conducted in accordance with ICH Q1E guidelines.[7]

Conclusion

A comprehensive stability study of this compound is a multifaceted undertaking that requires a deep understanding of the compound's chemistry, rigorous analytical methodology, and a systematic approach guided by regulatory principles. By following the principles and protocols outlined in this guide, researchers and drug development professionals can generate a robust stability data package that is essential for regulatory submissions and for ensuring the quality, safety, and efficacy of the final drug product. The insights gained from these studies will not only support the development of this specific molecule but will also contribute to the broader understanding of the stability of thiadiazole-based pharmaceuticals.

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • Barbooti, M. M. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. American Journal of Analytical Chemistry, 12(02), 46-58.
  • Royal Society of Chemistry. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • Kumar, S., & Narasimhan, B. (2018). Biological activity of oxadiazole and thiadiazole derivatives. Mini reviews in medicinal chemistry, 18(2), 164-183.
  • Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30047-30058.
  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 100(1-3), 115-128.
  • National Center for Biotechnology Information. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from [Link]

  • ÇAVUŞ, M. S., & MUĞLU, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340.
  • MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 1,3,4-Thiadiazole Derivatives in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,3,4-thiadiazole heterocyclic scaffold has emerged as a promising area of interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5] These compounds often exhibit their antimicrobial effects by modulating enzyme function, interacting with cellular receptors, or disrupting essential biochemical pathways in pathogens.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial potential of novel 1,3,4-thiadiazole derivatives, using the hypothetical compound 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine as a primary example. The protocols detailed herein are based on established and standardized methodologies for antimicrobial susceptibility testing.[6][7][8]

Preliminary Characterization of this compound

Prior to initiating antimicrobial assays, it is crucial to characterize the physicochemical properties of the test compound.

PropertyValueSource
Molecular FormulaC₆H₁₀BrN₃SN/A
Molecular Weight236.14 g/mol N/A
Purity>95% (as determined by HPLC)N/A
SolubilitySoluble in DMSO, ethanol; sparingly soluble in waterN/A

Note: The data presented here for this compound is hypothetical and should be experimentally determined for any new compound.

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines the logical progression of experiments to comprehensively assess the antimicrobial properties of a novel compound.

Antimicrobial_Assay_Workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_characterization Activity Characterization cluster_safety Safety Profile start Test Compound (5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine) disk_diffusion Disk Diffusion Assay start->disk_diffusion Initial qualitative assessment mic Minimum Inhibitory Concentration (MIC) (Broth Microdilution) disk_diffusion->mic If activity observed mbc Minimum Bactericidal Concentration (MBC) mic->mbc Determine cidality cytotoxicity Cytotoxicity Assay mbc->cytotoxicity Assess host cell toxicity end Comprehensive Antimicrobial Profile cytotoxicity->end

Caption: Experimental workflow for antimicrobial evaluation.

Detailed Protocols

Primary Screening: Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative technique used to assess the antimicrobial activity of a compound.[9][10] It relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test microorganism.[9]

Principle: An antibiotic-impregnated disk placed on an inoculated agar surface will create a concentration gradient of the antibiotic as it diffuses into the medium. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates[11]

  • Sterile paper disks (6 mm diameter)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Control antibiotic disks (e.g., Ciprofloxacin)[1]

  • Bacterial/fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[12]

  • Sterile saline (0.9%)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Inoculum Preparation: From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[13]

  • Agar Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10][13]

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the inoculated agar surface.

    • Place control antibiotic disks and a blank disk (impregnated with the solvent, e.g., DMSO) on the plate.

    • Ensure disks are placed at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar.[10]

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[10][14]

  • Result Interpretation: Measure the diameter of the zones of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16][17] The broth microdilution method is a widely used quantitative technique for determining MIC values.[18][19]

Principle: A standardized inoculum of the test microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent.[19][20] The MIC is determined by observing the lowest concentration that inhibits microbial growth.[18]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare serial dilutions of 5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine dispense_compound Dispense dilutions into 96-well plate prep_compound->dispense_compound prep_inoculum Prepare standardized microbial inoculum add_inoculum Inoculate wells with microbial suspension prep_inoculum->add_inoculum dispense_compound->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Visually inspect for turbidity and determine MIC incubate->read_mic end MIC Value (µg/mL) read_mic->end

Caption: Broth microdilution workflow for MIC determination.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • This compound stock solution

  • Bacterial/fungal cultures

  • Sterile saline (0.9%)

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

Procedure:

  • Compound Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated stock solution of the test compound to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to a designated column. Discard 100 µL from the last dilution column.[21]

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared microbial suspension.[18] Include a growth control well containing only broth and the inoculum.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.[14][19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18]

Activity Characterization: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15] This assay helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[16][22]

Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) of the initial inoculum.[16]

Procedure:

  • From the wells of the completed MIC assay that show no visible growth, take a 10-100 µL aliquot.

  • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that shows no bacterial growth on the subculture plates.

Interpretation:

  • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .[23]

  • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .[23]

Safety Profile: Cytotoxicity Assay

It is essential to evaluate the toxicity of a potential antimicrobial agent against eukaryotic cells to ensure its safety for therapeutic use.[24][25][26]

Principle: Various methods can be employed to assess cell viability, including monitoring plasma membrane integrity, DNA synthesis, and enzymatic activity.[24][25] The MTT assay is a common colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[27]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed a 96-well plate with a specific number of cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24-48 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[27]

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of novel 1,3,4-thiadiazole derivatives like this compound. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's spectrum of activity, potency, and preliminary safety profile, which are critical for advancing promising candidates in the drug discovery pipeline.

References

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC - NIH. (n.d.).
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). In Methods in Molecular Biology (Vol. 2601, pp. 153–167). [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31–55). Aquaculture Department, Southeast Asian Fisheries Development Center.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13–29). Aquaculture Department, Southeast Asian Fisheries Development Center.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
  • Minimal Inhibitory Concentration (MIC). (2024, November 23). In Biology LibreTexts.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). In Semantic Scholar.
  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). Molecules, 28(18), 6529. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.).
  • Mahendrasinh, M. R., Patel, M. B., & Patel, R. G. (2013). Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives for their antimicrobial activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814–819.
  • Broth Microdilution. (n.d.). In MI - Microbiology.
  • Determination of antimicrobial resistance by disk diffusion. (2022, April). FWD AMR-RefLabCap.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). In Taylor & Francis eBooks.
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). In NHBS Academic & Professional Books.
  • Antimicrobial Susceptibility Testing. (2023, August 8). In StatPearls. NCBI Bookshelf.
  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864–870. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2019). Revista Virtual de Química, 11(3), 856–885. [Link]

  • Why do we prefer only common strains of bacteria and fungi for antimicrobial susceptibility tests? (2022, March 6). In ResearchGate.
  • Evaluation of Bactericidal and Bacteriostatic. (n.d.).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). In NCBI Bookshelf.
  • Broth microdilution. (n.d.). In Wikipedia.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Microbe Investigations. (2024, May 14). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development.
  • Dr. Germophile. (2020, June 24). Bacteriostatic vs Bactericidal.
  • 5-bromo-N,N-dimethyl-1,3,4-thiadiazol-2-amine. (n.d.). In Guidechem.
  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023, September 8). PubMed.
  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021, July 28). Journal of Agricultural and Food Chemistry.
  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. (2024, January 3). PubMed.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing.
  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (2014). Avicenna Journal of Phytomedicine, 4(2), 126–133.
  • 1, 3, 4-Thiadiazole as antimicrobial agent: a review. (2023, August 7). In ResearchGate.
  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022, August 2). In YouTube.
  • 2-AMINO-5-BROMO-[1][15][16]THIADIAZOLE CAS. (n.d.). In ChemicalBook. Retrieved January 19, 2026, from

  • Antimicrobial Susceptibility. (2023, October 14). In Medscape.
  • Centers for Disease Control and Prevention. (2024, March 22). Reference Antimicrobial Susceptibility Testing (AST) Data.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Bacteria.
  • 2-Amino-5-bromo-1,3,4-thiadiazole 95 HPLC 37566-39-5. (n.d.). In Sigma-Aldrich.
  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2018). Journal of Molecular Structure, 1155, 746–756. [Link]

Sources

Application Notes and Protocols for the Investigation of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 1,3,4-Thiadiazoles in Oncology

The 1,3,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry as a "pharmacologically versatile" heterocyclic ring system.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4] The structural characteristics of the 1,3,4-thiadiazole ring, such as its mesoionic nature, are thought to facilitate crossing cellular membranes and interacting with various biological targets, leading to potentially high efficacy and selectivity.[1] In the context of oncology, these compounds have been shown to exert their effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of crucial cellular signaling pathways like PI3K/Akt and MAPK/ERK, and interference with DNA replication processes.[2][3][5]

This document provides a detailed guide for the investigation of a novel derivative, 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine (hereafter referred to as "Thiadiazole-BrDE"), as a potential anticancer agent. While research on this specific molecule is nascent, its structural features suggest a strong potential for targeting key oncogenic pathways. These protocols are designed for researchers, scientists, and drug development professionals to explore its efficacy and mechanism of action in a cancer research setting.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Based on extensive structure-activity relationship (SAR) studies of similar 1,3,4-thiadiazole derivatives, we hypothesize that Thiadiazole-BrDE acts as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis, and its dysregulation is a hallmark of many human cancers. The electron-withdrawing nature of the bromine atom at the 5-position, combined with the diethylamino group at the 2-position, may confer high affinity and selectivity for the ATP-binding pocket of PI3K.

Caption: Proposed inhibitory action of Thiadiazole-BrDE on the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt pmTORC1 p-mTORC1 pAkt->pmTORC1 Phosphorylates mTORC1 mTORC1 mTORC1->pmTORC1 CellPro Cell Proliferation & Survival pmTORC1->CellPro Promotes Thiadiazole_BrDE Thiadiazole-BrDE Thiadiazole_BrDE->PI3K Inhibits

Experimental Protocols

The following protocols outline a logical workflow for the initial characterization of Thiadiazole-BrDE's anticancer properties.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of Thiadiazole-BrDE on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Thiadiazole-BrDE (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Thiadiazole-BrDE in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.01 µM to 100 µM). Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Sample IC₅₀ Values

Cell LineCancer TypeIC₅₀ of Thiadiazole-BrDE (µM) [Hypothetical Data]
MCF-7Breast Cancer5.2 ± 0.6
A549Lung Cancer8.9 ± 1.1
PC3Prostate Cancer12.5 ± 2.3
HEK293Normal Kidney> 100
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Inhibition

This protocol assesses the effect of Thiadiazole-BrDE on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Principle: Western blotting is used to detect specific proteins in a sample. By using antibodies specific to both the phosphorylated (active) and total forms of a protein (e.g., Akt), we can determine if the compound inhibits the signaling pathway.

Materials:

  • Cancer cells treated with Thiadiazole-BrDE (at IC₅₀ concentration) and vehicle control.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with Thiadiazole-BrDE for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Expected Outcome: A significant decrease in the levels of p-Akt and p-mTOR in the Thiadiazole-BrDE-treated cells compared to the vehicle control, while the total Akt and mTOR levels remain unchanged.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol determines if the cytotoxic effect of Thiadiazole-BrDE is due to the induction of apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cells treated with Thiadiazole-BrDE and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with Thiadiazole-BrDE at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Expected Outcome: A significant increase in the population of Annexin V-positive cells in the Thiadiazole-BrDE-treated group, indicating the induction of apoptosis.

Caption: Experimental workflow for the preclinical evaluation of Thiadiazole-BrDE.

workflow cluster_0 In Vitro Evaluation cluster_1 Further Steps start Thiadiazole-BrDE (Novel Compound) cytotoxicity Protocol 1: MTT Assay on Cancer Cell Panel start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Protocol 2: Western Blot for PI3K/Akt Pathway ic50->mechanism apoptosis Protocol 3: Annexin V/PI Flow Cytometry ic50->apoptosis pathway_confirm Confirm Target Inhibition mechanism->pathway_confirm apoptosis_confirm Confirm Apoptotic Cell Death apoptosis->apoptosis_confirm invivo In Vivo Efficacy (Xenograft Models) pathway_confirm->invivo apoptosis_confirm->invivo

Conclusion

The protocols detailed in this application note provide a robust framework for the initial investigation of This compound (Thiadiazole-BrDE) as a potential anticancer therapeutic. By systematically evaluating its cytotoxicity, mechanism of action, and mode of cell death induction, researchers can build a comprehensive preclinical data package. The 1,3,4-thiadiazole scaffold continues to be a rich source of novel bioactive compounds, and a thorough investigation of new derivatives like Thiadiazole-BrDE is essential for advancing the field of oncology drug discovery.

References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
  • Thiadiazole deriv
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.

Sources

"derivatization of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine for biological screening"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Biological Evaluation of 5-(Aryl/Amino)-N,N-diethyl-1,3,4-thiadiazol-2-amine Derivatives

Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives are known to exhibit significant antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The unique electronic properties of the thiadiazole ring, combined with its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents.

This application note focuses on a key building block: 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine . The presence of a bromine atom at the 5-position provides a versatile synthetic handle for introducing molecular diversity through modern cross-coupling methodologies. This guide provides detailed protocols for the derivatization of this starting material and subsequent primary biological screening of the resulting compound library. The methodologies are designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound class.

Section 1: Chemical Derivatization Strategies

The primary site for derivatization on the starting material is the carbon-bromine bond at the 5-position. This bond is amenable to palladium-catalyzed cross-coupling reactions, which are highly efficient and tolerate a wide range of functional groups.

G cluster_reactions Palladium-Catalyzed Cross-Coupling start 5-Bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki ArB(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R¹R²NH Pd Catalyst, Base, Ligand lib Diverse Compound Library: 5-Aryl/Amino-N,N-diethyl- 1,3,4-thiadiazol-2-amines suzuki->lib buchwald->lib

Figure 1: Derivatization workflow for the starting material.
Strategy A: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the thiadiazole ring and various aryl or heteroaryl groups.[5] This is invaluable for structure-activity relationship (SAR) studies, allowing for the exploration of how different aromatic substituents impact biological activity.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable precatalyst.[6]

  • Ligand: While some reactions can proceed without a ligand, sterically hindered substrates often benefit from the addition of a phosphine ligand like SPhos or XPhos to facilitate the oxidative addition and reductive elimination steps.[7]

  • Base: A base, typically sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step, activating the boronic acid.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation (Ar'B(OH)₂ + Base) Trans->Pd0 Reductive Elimination Trans->end_point Ar-Ar' (Product)

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Strategy B: Buchwald-Hartwig Amination for C-N Bond Formation

To introduce a diverse range of amino groups at the 5-position, the Buchwald-Hartwig amination is the method of choice.[8][9][10] This reaction allows for the coupling of the bromo-thiadiazole with primary and secondary amines, amides, or carbamates, significantly expanding the chemical space of the resulting library.

Causality Behind Experimental Choices:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical. They stabilize the palladium center, promote oxidative addition to the C-Br bond, and facilitate the challenging C-N reductive elimination step.[11][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Section 2: Protocols for Synthesis and Characterization

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and, if necessary, a phosphine ligand (4-10 mol%).

  • Atmosphere Control: Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst can be sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 ratio) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath (typically 80-100 °C) and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14][15]

Parameter Typical Conditions Rationale
Catalyst Pd₂(dba)₃ / SPhosEfficient for C-C bond formation.[7]
Base Na₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂ODissolves both organic and inorganic reagents.[6]
Temperature 80 - 100 °CProvides thermal energy to overcome activation barriers.
Atmosphere Inert (Argon/Nitrogen)Protects the Pd(0) catalyst from oxidation.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Atmosphere Control: Seal the tube and remove it from the glovebox (if used).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture with stirring in a preheated oil bath (typically 90-110 °C) for 6-24 hours.

  • Monitoring & Work-up: Follow steps 6 and 7 from Protocol 1. The work-up should be performed carefully, especially if a strong base like NaOtBu was used.

  • Purification & Characterization: Follow steps 8 and 9 from Protocol 1.

Section 3: Biological Screening Protocols

Once a library of derivatives is synthesized and purified, the next step is to evaluate their biological activity. High-throughput screening (HTS) methodologies allow for the rapid assessment of many compounds at once.[16]

G cluster_screening Primary Biological Screening lib Synthesized Compound Library antimicrobial Antimicrobial Assay (MIC Determination) lib->antimicrobial anticancer Anticancer Assay (IC₅₀ Determination) lib->anticancer enzyme Enzyme Inhibition Assay (% Inhibition / IC₅₀) lib->enzyme hits Identification of 'Hit' Compounds for Further Study antimicrobial->hits anticancer->hits enzyme->hits

Figure 3: General workflow for primary biological screening.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[17][18]

  • Preparation:

    • Prepare stock solutions of test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

    • Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of sterile broth to all wells.

    • Add 50 µL of the compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

    • Controls: Include wells for a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Inoculation: Add 50 µL of the bacterial inoculum to all wells except the negative control, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection: the MIC is the lowest concentration at which no turbidity (bacterial growth) is observed.

    • Optionally, a growth indicator like Resazurin can be added to aid visualization.[17]

Protocol 4: In Vitro Anticancer Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[19][20][21]

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

    • Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, typically <0.5% DMSO).

  • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the viability percentage against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Assay Endpoint Key Controls Typical Output
Antimicrobial Minimum Inhibitory Concentration (MIC)Positive (bacteria + vehicle), Negative (broth only), Standard DrugMIC value (µg/mL or µM)[2]
Anticancer (MTT) Cell Viability / ProliferationVehicle-treated cells (100% viability), Untreated cells, Standard DrugIC₅₀ value (µM)[19][22]
Enzyme Inhibition Enzyme Activity100% Activity (enzyme + vehicle), 0% Activity (no enzyme), Standard Inhibitor% Inhibition, IC₅₀ value (µM)[23][24]

Conclusion

The this compound scaffold is a highly valuable starting point for the generation of diverse chemical libraries. By employing robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently access a wide array of novel derivatives. The subsequent application of standardized biological screening protocols for antimicrobial, anticancer, and enzyme inhibitory activities provides a clear and effective pathway to identify promising lead compounds for further drug development efforts. The protocols and strategic insights provided in this guide serve as a comprehensive resource to facilitate these discovery endeavors.

References

  • Baskaran, R., & Lavoie, J. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Chaudhary, P., & Sharma, A. (2019). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 10(6), 2639-2646. [Link]

  • Kuzman, D., & Kovačič, L. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Longdom Publishing. (2023). Biological Assays: Innovations and Applications. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Smith, J. A., & Jones, B. C. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17655–17662. [Link]

  • Thring, T. S. A., & Helliwell, K. E. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2012). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Applicable Chemistry, 1(4), 537-544. [Link]

  • Kumar, A., & Singh, R. K. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Drug Delivery and Therapeutics, 12(4-S), 203-210. [Link]

  • Wehn, P. M., & Du, X. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. HETEROCYCLES, 81(5), 1209. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Yüksek, M. F., & Çelik, H. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30097-30111. [Link]

  • Sharma, P., & Kumar, A. (2021). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][19][20][24] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Yüksek, M. F., & Çelik, H. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

  • Forgacs, E., & Candea, C. (2019). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 24(23), 4278. [Link]

  • Li, Y., & Zhang, Y. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • Szala, M., & Krawczyk, S. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports, 12(1), 22171. [Link]

  • Al-Amiery, A. A. (2018). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 2(2), 164-173. [Link]

  • Wójcik, M., & Nowak, K. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Acta Microbiologica et Immunologica Hungarica. [Link]

  • Pop, R., & Oprean, R. (2017). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 11, 2337-2357. [Link]

  • Krawczyk, S., & Szala, M. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(18), 4245. [Link]

  • Al-Bayati, F. A. (2012). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2021). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][19][20][24] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]

  • Al-Hussain, S. A., & Al-Ghanimi, K. S. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules, 27(19), 6296. [Link]

  • Abdel-Mawgoud, A. M., & Lépine, F. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Marine Drugs, 16(8), 279. [Link]

  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 589-602. [Link]

  • Zhabanov, Y. A., & Koutentis, P. A. (2021). Nucleophilic substitution in 4,7-dibromo[16][19][23]thiadiazolo[3,4-d]pyridazine 11. … ResearchGate. [Link]

  • Li, H., & He, J. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 177-185. [Link]

  • Zhabanov, Y. A., & Koutentis, P. A. (2021). Suzuki cross-coupling reactions of 4,7-dibromo[16][19][23]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. [Link]

  • Wójcik, M., & Nowak, K. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wójcik, M., & Nowak, K. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLOS ONE, 12(12), e0189240. [Link]

  • Cossy, J., & Mirguet, O. (2013). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters, 15(24), 6214-6217. [Link]

  • Zhabanov, Y. A., & Koutentis, P. A. (2021). Benzo[1,2-d:4,5-d′]bis([19][20][23]thiadiazole) and Its Bromo Derivatives. Molecules, 26(23), 7175. [Link]

  • The Organic Chemistry Tutor. (2023, March 5). Buchwald-Hartwig amination [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. [Link]

  • Journal of the Chilean Chemical Society. (n.d.). View of Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[19][20][23]. Journal of the Chilean Chemical Society. [Link]

  • Al-Masoudi, N. A. (2013). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 5(12), 1370-1382. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

Sources

Application Notes and Protocols: 5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Bromo-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1][2][3] This five-membered aromatic heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and is found in numerous approved drugs, including the antimicrobial sulfamethizole and the diuretic acetazolamide.[2][4] The introduction of a bromine atom at the 5-position and a diethylamino group at the 2-position of the 1,3,4-thiadiazole core creates a highly versatile and reactive building block: 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine .

The strategic placement of these functional groups imparts a dual reactivity profile. The electron-donating diethylamino group at the 2-position modulates the electronic properties of the heterocyclic ring. In contrast, the bromine atom at the 5-position serves as an excellent leaving group, rendering this position susceptible to a variety of synthetic transformations. This unique combination allows for the facile introduction of diverse molecular complexity, making it an invaluable intermediate in the synthesis of novel compounds for drug discovery and materials science.[5][6]

This guide provides detailed application notes and protocols for leveraging the synthetic potential of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.

I. Synthesis of the Building Block: this compound

While a direct, one-pot synthesis of the title compound is not extensively documented, a logical and reliable synthetic route can be devised from readily available starting materials, based on established methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.[7][8] A plausible multi-step synthesis is outlined below.

Workflow for the Synthesis of this compound

G start N,N-Diethylthiosemicarbazide step1 Cyclization with a Bromoacetic Acid Derivative start->step1 intermediate 2-(Diethylamino)-1,3,4-thiadiazol-5-yl)methanol (Hypothetical Intermediate) step1->intermediate step2 Bromination intermediate->step2 product 5-Bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine step2->product

Caption: Proposed synthetic workflow for this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The bromine atom at the 5-position of the thiadiazole ring is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds. These transformations are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and heteroaryl-aryl linkages.[9][10] The reaction of this compound with various boronic acids or their esters provides a direct route to a diverse library of 5-aryl- and 5-heteroaryl-substituted 2-(diethylamino)-1,3,4-thiadiazoles.

Suzuki_Mechanism node_style node_style catalyst_style catalyst_style intermediate_style intermediate_style product_style product_style Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Br 5-Bromo-Thiadiazole Ar-Br->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Br(Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R(Ln) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product 5-Aryl-Thiadiazole Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq).

    • Rationale: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[10] The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2.5 mol%) and a phosphine ligand like XPhos (2-5 mol%).

    • Rationale: The choice of catalyst and ligand is critical for efficient coupling. For heteroaromatic halides, bulky electron-rich phosphine ligands like XPhos often improve catalytic activity and product yields.[11]

  • Solvent and Reaction Conditions: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Heat the reaction mixture at 80-120 °C with vigorous stirring for 2-24 hours.

    • Rationale: The reaction is monitored by TLC or LC-MS to determine completion. The elevated temperature is necessary to drive the catalytic cycle.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/XPhosRobust and versatile catalysts for Suzuki couplings.[9][11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[10]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OBiphasic systems are common for Suzuki reactions.
Temperature 80-120 °CProvides sufficient energy for the catalytic cycle.
B. Buchwald-Hartwig Amination: Synthesis of 5-Amino-Substituted Thiadiazoles

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[12][13] This reaction is particularly valuable for synthesizing derivatives of this compound with diverse amino functionalities at the 5-position, which is a common motif in biologically active molecules.[14][15]

  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 eq).

    • Rationale: A strong base is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[12][13]

  • Catalyst System: Add a palladium precursor, typically Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%), and a sterically hindered, electron-rich phosphine ligand, such as XPhos, SPhos, or RuPhos (2-6 mol%).

    • Rationale: The choice of ligand is crucial for the success of Buchwald-Hartwig aminations. Sterically bulky ligands promote the reductive elimination step and prevent catalyst decomposition.[16]

  • Solvent and Reaction Conditions: Add a dry, degassed aprotic solvent like toluene, dioxane, or THF. Heat the reaction mixture at 80-110 °C for 4-24 hours.

    • Rationale: The reaction progress should be monitored by an appropriate analytical technique (TLC or LC-MS).

  • Work-up and Purification: After cooling, quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the residue by flash chromatography.

ParameterRecommended ConditionsRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.[16]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are essential for high yields.
Base NaOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are required.[12][13]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CPromotes the catalytic turnover.

III. Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the 1,3,4-thiadiazole ring makes the 5-position susceptible to nucleophilic aromatic substitution (SNA).[2] This provides a complementary, palladium-free method for introducing various functionalities.

Mechanism of SNAr

SNAr_Mechanism node_style node_style intermediate_style intermediate_style product_style product_style Start 5-Bromo-Thiadiazole + Nucleophile (Nu⁻) Attack Nucleophilic Attack Start->Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Elimination Loss of Leaving Group Meisenheimer->Elimination Product 5-Nu-Thiadiazole + Br⁻ Elimination->Product

Caption: General mechanism for nucleophilic aromatic substitution (SNA).

Experimental Protocol: SNAr with Thiols
  • Reagent Preparation: To a solution of the desired thiol (1.1 eq) in a polar aprotic solvent such as DMF or DMSO, add a base like K₂CO₃ or NaH (1.2 eq) at 0 °C. Stir for 15-30 minutes to form the thiolate.

    • Rationale: The formation of the more nucleophilic thiolate anion is essential for the reaction to proceed efficiently.

  • Addition of Substrate: Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction can be gently heated (e.g., to 50-80 °C) to accelerate the substitution if necessary.

    • Rationale: The reaction progress is monitored by TLC.

  • Work-up and Purification: Pour the reaction mixture into water and extract with an appropriate organic solvent. Wash the organic phase with water and brine, dry over a suitable drying agent, and concentrate. Purify the product by column chromatography or recrystallization.

IV. Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized 1,3,4-thiadiazole derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions allows for the strategic and efficient introduction of diverse substituents at the 5-position. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and materials science to fully exploit the synthetic potential of this important intermediate.

References

  • Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438–444. [Link]

  • A novel approach to the synthesis of 1,3,4-thiadiazole-2-amine derivatives. (2021). MDPI. [Link]

  • Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][17][8][14]thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2021). Taylor & Francis Online. [Link]

  • 1,3,4-Thiadiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2019). ResearchGate. [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2020). PMC. [Link]

  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][8][14] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2021). ResearchGate. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). NIH. [Link]

  • The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. (1977). Sci-Hub. [Link]

  • Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. (2018). ResearchGate. [Link]

  • Nucleophilic substitution in 4,7-dibromo[7]thiadiazolo[3,4-d]pyridazine 11. … (2018). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2010). PMC. [Link]

  • Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[17][7][14]-benzothiadiazole for Synthesis of 4,7-dibromo-5,6-BINOL-O-benzo[17][7][14]thiadiazole, and 4,7-dibromo-5,6-dicarbazol-N-ylbenzo[17][7][14]thiadiazole. The Stille coupling reaction and continuous Heck coupling reaction for synthesis of 4,7-bispara-chlorophenyl-5,6-dicarbazol-N-ylbenzo[17][7][14]thiadiazole. (2025). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2018). ResearchGate. [Link]

  • 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). NIH. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (2023). YouTube. [Link]

  • (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... (2020). YouTube. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2016). PubMed Central. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press. [Link]

  • 1, 3, 4-Thiadiazoles: An Overview. (2018). Gavin Publishers. [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. [Link]

  • Thiadiazoles. (n.d.). Wikipedia. [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine, a key heterocyclic intermediate in pharmaceutical and materials science research. The narrative outlines a robust, two-step synthetic strategy, beginning with the formation of the 2-(diethylamino)-1,3,4-thiadiazole core, followed by a regioselective bromination. This guide is designed for researchers, chemists, and drug development professionals, emphasizing scientific causality, safety, and scalability.

Introduction and Strategic Overview

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 2-amino-1,3,4-thiadiazole derivatives are recognized for their ability to interact with various biological targets, often attributed to the =N–C–S moiety which can act as a hydrogen bond acceptor and a constrained pharmacophore.[3] The N,N-diethyl and 5-bromo substitutions are critical for modulating the lipophilicity, electronic properties, and metabolic stability of the core structure, making the target molecule a valuable building block for library synthesis and lead optimization programs.

This guide details a logical and scalable two-step synthesis. The strategy was designed for efficiency and robustness, avoiding hazardous or cost-prohibitive reagents where possible.

The chosen synthetic pathway involves:

  • Step 1: Cyclization. Synthesis of the intermediate, N,N-diethyl-1,3,4-thiadiazol-2-amine, via a phosphorus oxychloride-mediated cyclodehydration of 4,4-diethylthiosemicarbazide. This is a well-established method for forming the 2-amino-1,3,4-thiadiazole ring system.[3]

  • Step 2: Electrophilic Bromination. Introduction of the bromine atom at the 5-position of the thiadiazole ring using elemental bromine in an acidic medium. This method provides high regioselectivity for the electron-rich C5 position.[4]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis (Step 1) cluster_final Final Product Synthesis (Step 2) A 4,4-Diethylthiosemicarbazide B N,N-diethyl-1,3,4-thiadiazol-2-amine A->B POCl₃ Cyclodehydration C This compound B->C Br₂ / H⁺ Bromination

Figure 1: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of N,N-diethyl-1,3,4-thiadiazol-2-amine (Intermediate)

Principle and Scientific Rationale

The formation of the 1,3,4-thiadiazole ring from a thiosemicarbazide precursor is a classic cyclodehydration reaction.[5] In this protocol, we adapt a procedure that uses phosphorus oxychloride (POCl₃).[3] POCl₃ serves as a powerful dehydrating agent. The reaction proceeds through the activation of the carbonyl group (in this case, the carbon that will become C2 of the thiadiazole ring, which is conceptually derived from a carboxylic acid equivalent in the general synthesis) and facilitating the intramolecular cyclization by the terminal nitrogen of the thiosemicarbazide, followed by elimination of water. This method is highly efficient for producing 2-amino-substituted 1,3,4-thiadiazoles and is amenable to scale-up.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer.

  • Magnetic stirrer with heating mantle.

  • Ice bath.

  • Standard laboratory glassware.

  • Rotary evaporator.

Reagents:

  • 4,4-Diethylthiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a pre-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, add 4,4-diethylthiosemicarbazide (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of thiosemicarbazide).

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.

  • Reagent Addition: Add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of water to hydrolyze the excess POCl₃. Caution: This is a highly exothermic reaction and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Neutralization: Continue adding water until the reaction is fully quenched, then carefully add saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is basic (pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N,N-diethyl-1,3,4-thiadiazol-2-amine as a solid.

Part 2: Synthesis of this compound (Final Product)

Principle and Scientific Rationale

This step involves the electrophilic aromatic substitution of the N,N-diethyl-1,3,4-thiadiazol-2-amine intermediate. The thiadiazole ring is electron-rich, and the C5 position is particularly susceptible to electrophilic attack. The reaction is performed in an acidic solution, which serves to protonate the substrate, potentially influencing reactivity and preventing side reactions. A Chinese patent describes a similar bromination of the parent 2-amino-1,3,4-thiadiazole, which provides a strong basis for this protocol.[4] The use of elemental bromine as the electrophile is effective and cost-efficient for large-scale operations.

Mandatory Safety Precautions for Bromine

Bromine (Br₂) is extremely toxic, corrosive, and volatile. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton), protective clothing, chemical splash goggles, and a face shield when handling bromine.[6]

  • Ventilation: All operations involving bromine must be conducted in a certified, high-performance chemical fume hood.[7]

  • Emergency Preparedness: Have a bromine spill kit readily available. This should include a neutralizing agent like 1 M sodium carbonate or solid hydrated sodium carbonate (washing soda).[8] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 20 minutes and seek urgent medical attention.[8]

  • Storage: Store bromine in cool, well-ventilated areas away from reactive substances like ammonia or reducing agents.[6][9]

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask with a dropping funnel, thermometer, and gas outlet to a scrubber (containing sodium thiosulfate solution).

  • Mechanical stirrer.

  • Ice/salt bath.

Reagents:

  • N,N-diethyl-1,3,4-thiadiazol-2-amine (Intermediate from Part 1)

  • Hydrobromic acid (HBr, 48% aqueous solution) or a similar strong acid.

  • Liquid Bromine (Br₂)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolution: In a three-neck flask equipped with a mechanical stirrer, add the N,N-diethyl-1,3,4-thiadiazol-2-amine (1.0 eq) and the acidic solution (e.g., 48% HBr, 5-10 volumes). Stir until a homogenous solution or slurry is formed.

  • Cooling: Cool the mixture to 0-5 °C using an ice/salt bath.

  • Bromine Addition: Add liquid bromine (1.05-1.1 eq) dropwise via the dropping funnel over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Neutralization: Slowly and carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of 2 M NaOH solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Quench Excess Bromine: Add sodium thiosulfate solution to the mixture until the characteristic orange/brown color of bromine disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying and Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Sources

Guide to the Safe Handling and Storage of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proper handling, storage, and utilization of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. As a member of the 1,3,4-thiadiazole class of heterocyclic compounds, this reagent holds significant potential in medicinal chemistry and drug discovery pipelines due to the established biological activities of its structural class.[1][2][3] Adherence to the protocols outlined herein is critical for ensuring researcher safety, maintaining compound integrity, and achieving reproducible experimental outcomes. The following sections detail material properties, hazard identification, required personal protective equipment (PPE), engineering controls, and step-by-step protocols for storage and experimental use.

Compound Profile and Hazard Identification

While specific data for this compound is not widely published, its properties and hazards can be reasonably inferred from its close structural analog, 2-Amino-5-bromo-1,3,4-thiadiazole (CAS: 37566-39-5). The primary structural difference is the presence of two ethyl groups on the exocyclic amine, which may slightly alter physical properties but is unlikely to diminish the core hazards associated with the brominated thiadiazole moiety.

Table 1: Physicochemical and Safety Data (Based on Analog 2-Amino-5-bromo-1,3,4-thiadiazole)

Property Value / Information Source(s)
Chemical Formula C₆H₁₀BrN₃S (Target) / C₂H₂BrN₃S (Analog) -
Appearance Expected to be a solid powder, beige to off-white. [4]
Melting Point 178-182 °C (decomposes) (Analog)
Stability Stable under recommended storage conditions. [5]
GHS Hazard Class Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Eye Irritation (Category 2)Specific target organ toxicity — single exposure (Category 3), Respiratory system [5][6]
Signal Word Warning [5]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [5][6][7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents. [5][6]

| Hazardous Decomp. | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen bromide (HBr). |[5] |

Causality Note: The hazardous nature of this compound class stems from its reactivity and potential to irritate biological tissues. The presence of bromine increases its toxicological profile. Upon decomposition, the release of acidic gases like HBr and SOx presents a significant inhalation hazard.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, all handling of this compound, in both solid and solution form, must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Use nitrile gloves (minimum thickness of 0.11 mm). Inspect gloves for integrity before each use. Contaminated gloves should be disposed of immediately, and hands washed thoroughly.

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: For weighing operations or when dust generation is possible, a NIOSH-approved N95 dust mask or equivalent respirator is mandatory to prevent inhalation.

Storage Protocols: Ensuring Compound Stability

The primary threats to the long-term stability of this compound are atmospheric moisture and oxygen. Amines, particularly heterocyclic ones, can be hygroscopic.[8] Therefore, proper storage is paramount.

Protocol 3.1: Standard Short-Term Storage (≤ 3 months)

This protocol is suitable for working stock that is accessed frequently.

  • Ensure the compound is in a tightly sealed, clearly labeled container (e.g., amber glass vial with a PTFE-lined cap).

  • Place the primary container inside a secondary container with a desiccant (e.g., a small, sealed bag with silica gel packets).

  • Store the secondary container in a cool, dry, and dark location, away from incompatible materials.[5] A dedicated cabinet for toxic solids is recommended.

  • The storage temperature should be maintained below 30°C.[8]

Protocol 3.2: Long-Term Archival Storage (> 3 months)

To prevent slow degradation via hydrolysis or oxidation, an inert atmosphere is required for long-term storage.

  • Place the vial containing the compound (with its cap slightly loosened) into a larger Schlenk flask or a glovebox antechamber.

  • If using a Schlenk line, subject the flask to a minimum of three evacuate-refill cycles with dry argon or nitrogen gas to remove atmospheric contaminants.[9]

  • After the final refill cycle, tighten the vial cap under a positive pressure of the inert gas.

  • For added security, seal the cap-vial interface with Parafilm®.

  • Store the sealed vial inside a desiccator cabinet that is itself periodically purged with inert gas.

Decision Workflow for Storage

The following diagram outlines the decision-making process for selecting the appropriate storage protocol.

G start Compound Received decision Intended Use Duration? start->decision short_term Short-Term Storage (Protocol 3.1) decision->short_term < 3 Months long_term Long-Term Archival (Protocol 3.2) decision->long_term > 3 Months end_point Store Appropriately short_term->end_point long_term->end_point

Caption: Decision tree for selecting the correct storage protocol.

Experimental Handling Protocols

The following protocols provide step-by-step guidance for common laboratory manipulations.

Protocol 4.1: Weighing and Preparing a Stock Solution

This workflow is designed for the safe handling of the solid compound and its dissolution.

  • Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate height. Place an analytical balance and all necessary glassware (weigh boat, spatula, volumetric flask, etc.) inside the fume hood.

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Inside the fume hood, carefully transfer the desired amount of the solid from its storage container to a weigh boat using a clean spatula. Avoid any actions that could generate dust.

  • Transfer: Promptly transfer the weighed solid into the appropriate volumetric flask.

  • Dissolution: Add a small amount of the desired solvent (e.g., DMSO, DMF) to the flask and gently swirl to dissolve the compound. Once dissolved, dilute to the final volume with the solvent.

  • Storage of Solution: If the solution is not for immediate use, it should be stored in a tightly sealed vial, protected from light, and refrigerated if stability data permits. For air-sensitive applications, the solution should be purged with an inert gas.

  • Cleanup: Tightly reseal the original container of the solid. Clean all equipment used. Dispose of the weigh boat and any contaminated materials as hazardous waste.

Experimental Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Finalization Phase A Don PPE B Prepare Fume Hood A->B C Equilibrate Compound to RT B->C D Weigh Solid C->D E Transfer to Flask D->E F Dissolve & Dilute E->F G Store Solution F->G H Reseal Stock Container G->H I Clean & Dispose Waste H->I

Caption: Workflow for preparing a stock solution from solid reagent.

Spill and Waste Management

Spill Response
  • Minor Spill (Solid): If a small amount of solid is spilled within the fume hood, gently sweep it up with absorbent paper and place it in a sealed container for hazardous waste disposal. Avoid raising dust. Clean the area with a solvent-wetted cloth (e.g., ethanol or isopropanol), which should also be disposed of as hazardous waste.

  • Major Spill: Evacuate the immediate area and alert laboratory safety personnel. Prevent the spread of the material.

Waste Disposal
  • All solid waste, contaminated materials (gloves, weigh boats, paper towels), and excess solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal must be conducted through your institution's environmental health and safety (EHS) office in accordance with local and national regulations. Do not dispose of this material down the drain or in regular trash.

Conclusion

This compound is a valuable research chemical whose safe and effective use is contingent upon a thorough understanding of its potential hazards. By implementing the engineering controls, personal protective equipment, and detailed protocols described in this application note, researchers can protect themselves, ensure the integrity of their experiments, and contribute to a safe laboratory environment.

References

  • Gomha, S. M., et al. (2017). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. RSC Advances, 7(51), 31853-31874. [Link]

  • El-Sayed, M. A. A., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. European Researcher, 10(7), 21-43. [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-5-bromo-1,3,4-thiadiazole. [Link]

  • LookChem. (n.d.). 2-AMINO-5-BROMO-[4][5]THIADIAZOLE. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Chiacchio, M. A., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3568. [Link]

  • Chen, B. H., & Lee, S. C. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection, 63(10), 1415-1420. [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%. [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents. [Link]

  • Science.gov. (n.d.). food-borne heterocyclic amines: Topics. [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. [Link]

  • Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(10), 2368. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Al-Amiery, A. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Physics: Conference Series, 1999(1), 012061. [Link]

  • Sahu, S., et al. (2021). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Research Journal of Pharmacy and Technology, 14(10), 5275-5279. [Link]

  • Wikipedia. (n.d.). Cooking. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

Sources

Application Notes and Protocols for the Quantification of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine is a substituted thiadiazole, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2][3] Accurate quantification of this compound in various matrices, such as plasma, tissue homogenates, or reaction mixtures, is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is recommended for its superior sensitivity and selectivity, especially for complex biological matrices. The HPLC-UV method serves as a robust alternative for less complex samples or when mass spectrometry is unavailable.

All proposed methods are designed as starting points and must be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[4][5][6][7][8]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Molecular FormulaC₆H₁₀BrN₃S[9]
Monoisotopic Mass234.97787 Da[9]
Predicted XlogP2.6[9]

The predicted XlogP suggests moderate lipophilicity, making the compound suitable for reversed-phase chromatography. The presence of nitrogen atoms allows for efficient ionization in mass spectrometry.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the target analyte in relatively clean sample matrices, such as dissolution media or in-process control samples. While less sensitive than LC-MS/MS, a validated HPLC-UV method can be highly precise and accurate for its intended applications.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte is retained on the column and then eluted by increasing the organic content of the mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength and comparing the peak area to that of external standards of known concentration.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
ColumnC18, 4.6 x 150 mm, 5 µmA standard choice for moderately lipophilic compounds, offering good resolution and peak shape.
Mobile Phase AWater with 0.1% Formic AcidFormic acid helps to protonate the analyte and silanol groups on the column, improving peak shape.
Mobile Phase BAcetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient30% B to 90% B over 10 minutesA gradient elution is recommended to ensure good separation from potential impurities and a reasonable run time.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume10 µLCan be optimized based on analyte concentration and sensitivity requirements.
Detection WavelengthTo be determined (scan 200-400 nm)The optimal wavelength will be at the absorbance maximum of the analyte for the best sensitivity.

4. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile). A typical range might be 0.1 - 100 µg/mL.

  • Sample Preparation: Dilute samples with the initial mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock Stock Solution (1 mg/mL in MeOH) standards Calibration Standards (0.1-100 µg/mL) stock->standards Serial Dilution hplc HPLC-UV System standards->hplc sample_prep Sample Dilution & Filtration sample_prep->hplc data Data Acquisition (Peak Area) hplc->data curve Calibration Curve (Peak Area vs. Conc.) data->curve result Concentration Calculation curve->result LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing plasma Plasma Sample (50 µL) ppt Add Acetonitrile + IS (150 µL) plasma->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate supernatant->dry reconstitute Reconstitute dry->reconstitute lc UHPLC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve Plot Calibration Curve ratio->curve result Determine Concentration curve->result

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthetic process and achieve high-purity results.

Introduction

The 1,3,4-thiadiazole ring is a significant scaffold in medicinal chemistry, found in compounds with a wide array of biological activities.[1][2] The synthesis of this compound, a potentially valuable intermediate, can present challenges related to yield and purity. Understanding the potential impurities and their origins is crucial for successful synthesis and downstream applications. This guide will address common issues encountered during the synthesis, providing explanations grounded in chemical principles and practical, field-tested solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reactions or side reactions. The synthesis typically involves the cyclization of a substituted thiosemicarbazide followed by bromination.

Potential Causes & Solutions:

  • Incomplete Cyclization: The formation of the 1,3,4-thiadiazole ring is a critical step.[3][4] Inadequate reaction time, temperature, or an inefficient dehydrating agent can lead to a significant amount of unreacted starting material.

    • Causality: The cyclization of a thiosemicarbazide derivative to form the thiadiazole ring is a dehydration reaction.[3] Strong acids like sulfuric acid or polyphosphoric acid are often used to promote this process.[3] If the conditions are not optimal, the equilibrium may not favor the product.

    • Solution:

      • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[5]

      • Choice of Dehydrating Agent: Consider using a more potent dehydrating agent. While sulfuric acid is common, methanesulfonic acid has been reported to give high yields and good purity in the synthesis of similar thiadiazoles.[3]

  • Side Reactions During Bromination: The bromination step is susceptible to side reactions, especially if not well-controlled. Over-bromination or degradation of the thiadiazole ring can occur.

    • Causality: The thiadiazole ring is an electron-rich aromatic system, making it reactive towards electrophiles like bromine. However, harsh brominating conditions can lead to the introduction of multiple bromine atoms or ring opening.

    • Solution:

      • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary, but a large excess should be avoided.

      • Temperature Control: Perform the bromination at a low temperature (e.g., 0-5 °C) to minimize side reactions.

      • Choice of Brominating Agent: While elemental bromine is often used, consider milder brominating agents like N-bromosuccinimide (NBS) which can offer better selectivity.

Workflow for Yield Optimization

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing unexpected peaks in my NMR and LC-MS analysis. What are the common impurities in this synthesis?

Answer:

The presence of unexpected peaks in your analytical data points to the formation of impurities. Understanding the likely structures of these impurities is the first step in devising a purification strategy.

Common Impurities and Their Origins:

Impurity NamePotential SourceAnalytical Signature
Unreacted Starting Materials Incomplete reactionPeaks corresponding to the starting thiosemicarbazide or the unbrominated 2-amino-N,N-diethyl-1,3,4-thiadiazole.
Over-brominated Species Excess brominating agent or harsh reaction conditionsMolecular ion peak in MS corresponding to the addition of more than one bromine atom.
Hydrolyzed Byproducts Presence of water during the reaction or workupCan lead to the formation of the corresponding 2-hydroxy-1,3,4-thiadiazole derivative.
Ring-Opened Products Harsh acidic or basic conditionsComplex mixture of degradation products, often difficult to characterize.

Self-Validating Protocol for Impurity Identification:

  • Retain Samples of Starting Materials: Always keep a sample of your starting materials for comparison by TLC and LC-MS.

  • LC-MS Analysis of Crude Product: This is the most powerful tool for identifying impurities. Look for mass-to-charge ratios that correspond to the expected product, starting materials, and potential byproducts listed in the table above.

  • Spiking Experiments: If you suspect a particular impurity (e.g., unreacted starting material), "spike" your crude sample with a small amount of the pure starting material and re-run the LC-MS. An increase in the intensity of the suspected peak confirms its identity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-amino-5-substituted-1,3,4-thiadiazoles?

The most widely used method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the acylation of a thiosemicarbazide followed by dehydrative cyclization.[3] This approach is versatile and generally provides good yields.

Q2: How can I purify the final product, this compound?

Purification is critical to obtain a high-purity final product. The choice of method depends on the nature of the impurities.

  • Recrystallization: This is often the first choice for removing minor impurities.[6][7] A suitable solvent system needs to be determined experimentally.

  • Column Chromatography: For mixtures with impurities of similar polarity to the product, column chromatography on silica gel is an effective method.[8] A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used.

Experimental Protocol: Column Chromatography Purification

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent system.

  • Loading: Carefully load the dried crude product onto the top of the packed column.

  • Elution: Begin elution with the determined solvent system, starting with a lower polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Diagram of Purification Workflow

Purification_Workflow Crude Crude Product TLC_Analysis TLC Analysis to Assess Purity Crude->TLC_Analysis Decision Purity Level? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Column_Chromatography Column Chromatography Decision->Column_Chromatography Low Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for the final product.

Q3: What analytical techniques are essential for characterizing the final product and its impurities?

A combination of analytical techniques is necessary for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the final product and helps in identifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps in identifying and quantifying impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[10]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the molecule.[7]

References

  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). 1,3,4-Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities. International Journal of Medicinal Chemistry, 2013, 348948. [Link]

  • Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. (2024). AIP Conference Proceedings. [Link]

  • Manish, J. (2018). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, 5(8). [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2017). Rasayan Journal of Chemistry, 10(1). [Link]

  • Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (2021).
  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). Molecules, 25(16), 3622. [Link]

  • Thiadiazoles. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 249-266. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2019). Pharmaceutical and Biomedical Research, 5(2), 31-39. [Link]

  • Synthesis of 1,3,4-Thiadiazoles: Review. (2019). Chemistry & Biology Interface, 9(2), 73-100. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). Molecules, 28(14), 5438. [Link]

  • [Improved Methodology for Quantitative Determination of Thiabendazole]. (2012). Shokuhin Eiseigaku Zasshi, 53(6), 285-290. [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2019). Journal of Chemistry, 2019, 8740578. [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). Foods, 11(11), 1599. [Link]

Sources

Technical Support Center: Purification of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Troubleshooting Guide: Navigating Common Purification Challenges

Purification of heterocyclic compounds can present unique challenges. This section addresses specific issues you may encounter, providing potential causes and actionable solutions to streamline your workflow and maximize product quality.

Problem Encountered Potential Cause(s) Suggested Solutions & Scientific Rationale
1. Low Purity After Recrystallization 1. Incorrect Solvent Choice: The chosen solvent may dissolve the product too well at low temperatures or dissolve impurities equally well as the product. 2. Premature Crystallization: The product crystallizes too quickly upon cooling, trapping impurities within the crystal lattice. 3. Insufficient Cooling: The solution was not cooled to a low enough temperature to maximize the precipitation of the desired compound.Solvent Screening: The ideal recrystallization solvent should fully dissolve the crude product at an elevated temperature but poorly dissolve it at low temperatures (e.g., 0-4 °C). Screen a range of solvents with varying polarities such as ethanol, isopropanol, acetonitrile, or a mixture like DMF/water.[1] Controlled Cooling: Allow the heated solution to cool slowly to room temperature before transferring to an ice bath. This promotes the formation of well-defined, pure crystals. Maximize Precipitation: Ensure the solution is left in an ice bath for a sufficient duration (e.g., >1 hour) to achieve maximum yield.
2. Product "Oils Out" Instead of Crystallizing 1. Low-Melting Point Impurities: The presence of significant impurities can depress the melting point of the mixture, leading to the formation of an oil (eutectic mixture). 2. Supersaturation: The solution is too concentrated, hindering the ordered arrangement of molecules into a crystal lattice. 3. Residual Solvent: Traces of a reaction solvent (e.g., DMF, DMSO) may be present, inhibiting crystallization.Trituration: Attempt to solidify the oil by stirring it vigorously with a poor solvent in which the product is insoluble (e.g., hexanes or diethyl ether). This can wash away the oily impurities and induce crystallization. Dilution & Seeding: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. Introducing a seed crystal of pure product can initiate crystallization. Thorough Drying: Ensure the crude product is thoroughly dried under high vacuum to remove any residual solvents before attempting recrystallization.
3. Co-elution of Product and Impurity in Column Chromatography 1. Inappropriate Mobile Phase Polarity: The solvent system does not provide sufficient differential partitioning for the components on the stationary phase. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity and causing band broadening.TLC Optimization: Systematically test various mobile phase combinations using Thin Layer Chromatography (TLC) before running the column. The ideal system should give a well-separated spot for the product with a retention factor (Rf) of approximately 0.3-0.4.[2] Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. If needed, add a small percentage of methanol to a Dichloromethane or Ethyl Acetate system. Proper Loading: As a rule of thumb, use a mass ratio of at least 30:1 for silica gel to crude product for difficult separations.
4. Low or No Recovery from the Purification Process 1. High Product Solubility: The product may be too soluble in the chosen recrystallization or chromatography solvents, resulting in significant loss. 2. Product Degradation: The compound may be unstable under the purification conditions (e.g., exposure to acidic or basic conditions, or prolonged heat). Thiadiazoles are generally stable, but specific derivatives can be sensitive.[3] 3. Mechanical Loss: Loss of material during transfers between flasks, on filter paper, etc.Solvent Re-evaluation: If using recrystallization, concentrate the mother liquor to see if a second crop of crystals can be obtained. If using chromatography, ensure the chosen eluent is not too polar, which would cause the product to elute too quickly with impurities. Stability Check: Before large-scale purification, test the stability of a small sample in the chosen solvent system at the intended temperature. Analyze by TLC or LC-MS after a set time to check for degradation. Minimize Transfers: Use careful technique to minimize the number of transfers. Rinse glassware with the mother liquor or mobile phase to recover any adhered product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound during purification.

Q1: What are the most likely impurities in my crude product?

A1: The impurity profile depends heavily on the synthetic route. Common impurities often include:

  • Unreacted Starting Material: The non-brominated precursor, N,N-diethyl-1,3,4-thiadiazol-2-amine.

  • Over-brominated Byproducts: Di-brominated thiadiazole species, if the reaction conditions are not carefully controlled.

  • Hydrolysis Products: If the reaction is worked up under harsh aqueous acidic or basic conditions, the amine or bromo substituent could potentially be cleaved.

  • Reagents from Synthesis: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts used in the preceding synthetic steps.[3]

Q2: Which purification method should I try first: recrystallization or column chromatography?

A2: The choice depends on the purity of your crude material.

  • Recrystallization is the preferred method for crude material that is already relatively pure (>90%). It is faster, less solvent-intensive, and often yields highly pure crystalline material. Several thiadiazole derivatives are successfully purified by recrystallization from solvents like ethanol or acetone.[4][5]

  • Column Chromatography is necessary when the crude product is a complex mixture with multiple components or contains impurities with very similar solubility profiles to the desired product. It offers much higher resolving power.[6]

G start Crude Product Analysis (TLC/¹H NMR) decision Is the product >90% pure with one major spot? start->decision recrystallization Attempt Recrystallization decision->recrystallization  Yes chromatography Perform Column Chromatography decision->chromatography No   analysis Purity Analysis (NMR, LC-MS, MP) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: Decision workflow for selecting a purification method.

Q3: How do I select an appropriate solvent system for column chromatography?

A3: The ideal solvent system (mobile phase) for silica gel chromatography should move your target compound to an Rf (retention factor) of 0.3-0.4 on a TLC plate. This provides the best balance for achieving good separation from impurities. This compound is expected to be a moderately polar compound.

Recommended Starting TLC Systems:

Solvent System (v/v) Polarity Comments
20% Ethyl Acetate in HexaneLowGood starting point for less polar impurities.
50% Ethyl Acetate in HexaneMediumA versatile system for many moderately polar compounds.
100% Dichloromethane (DCM)MediumUse if compound is not very soluble in hexane mixtures.
5% Methanol in DCMMedium-HighEffective for eluting more polar compounds.

Q4: How can I definitively confirm the purity of my final product?

A4: A combination of analytical techniques is required to establish purity authoritatively.

  • ¹H NMR Spectroscopy: This will confirm the structure of your compound. Purity is assessed by the absence of unassignable peaks in the spectrum. Integration of peaks corresponding to impurities relative to the product can provide a quantitative estimate of purity.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS are excellent for detecting trace impurities that may not be visible by NMR.[8]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of impurities. The melting point of the related 5-bromo-1,3,4-thiadiazol-2-amine is reported as 180 °C.[9]

Q5: What are the recommended storage conditions for the purified compound?

A5: While specific stability data for this exact compound is not widely published, general best practices for halogenated heterocyclic compounds apply. Store the purified solid in a tightly sealed container, protected from light, at a cool to room temperature (10°C - 25°C).[9]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of the chosen solvent to the flask to create a slurry.

  • Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature and crystals have begun to form, place it in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under high vacuum to a constant weight.

Protocol 2: General Procedure for Flash Column Chromatography
  • Prepare the column by packing silica gel in the chosen non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Carefully load the sample onto the top of the packed column.

  • Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity if a gradient elution is required.

  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis for Solvent System crude->tlc column_prep Pack Silica Gel Column tlc->column_prep load Load Sample onto Column column_prep->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc_fractions TLC Analysis of Fractions collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Standard workflow for purification by flash column chromatography.

References

  • Smolecule. (n.d.). 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide.
  • Guidechem. (n.d.). 5-bromo-N,N-dimethyl-1,3,4-thiadiazol-2-amine.
  • National Institutes of Health. (n.d.). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine.
  • National Institutes of Health. (n.d.). 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine.
  • Biosynth. (n.d.). 5-Bromo-1,3,4-thiadiazol-2-amine.
  • Shivakumara, N., & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 157-168.
  • MDPI. (2021).
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
  • Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(3), 157-168.
  • Jetir.Org. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO.
  • Google Patents. (n.d.). CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-1,3,4-thiadiazole 95 HPLC.
  • PubMed Central. (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors.
  • ChemicalBook. (n.d.). 2-AMINO-5-BROMO-[4][5][10]THIADIAZOLE. Retrieved from ChemicalBook website.

  • The Royal Society of Chemistry. (n.d.). Photochemical Intramolecular Amination for the Synthesis of Heterocycles.
  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • ResearchGate. (2018). 1,3,4-THIADIAZOLE AND ITS DERIVATIVES: A REVIEW ON BIOLOGICAL ACTIVITIES.

Sources

Technical Support Center: Optimizing the Synthesis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and improve reaction yields. We will delve into the causality behind experimental choices, providing troubleshooting steps and optimized protocols grounded in established chemical principles.

The synthesis is typically approached as a two-step process:

  • Step 1: Cyclization – Formation of the precursor, 2-(N,N-diethylamino)-1,3,4-thiadiazole, from a suitable thiosemicarbazide derivative.

  • Step 2: Electrophilic Bromination – Selective bromination at the C5 position of the thiadiazole ring.

This guide will address potential pitfalls in both stages to help you achieve higher purity and yield.

Section 1: Synthesis Overview and Reaction Mechanism

Understanding the reaction pathway is critical for effective troubleshooting. The overall synthesis proceeds as follows:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Electrophilic Bromination start 4,4-Diethylthiosemicarbazide + Carboxylic Acid Derivative precursor 2-(N,N-diethylamino)- 1,3,4-thiadiazole start->precursor  Cyclodehydration  (e.g., PPA, H₂SO₄) final_product 5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine precursor->final_product  Brominating Agent  (e.g., Br₂ in Acetic Acid)

Diagram 1: High-level overview of the two-step synthesis.

The first step involves the acylation of the thiosemicarbazide followed by an acid-catalyzed intramolecular cyclodehydration to form the aromatic 1,3,4-thiadiazole ring.[1][2] The second step is a classic electrophilic aromatic substitution. The electron-donating N,N-diethylamino group at the C2 position activates the C5 position, making it susceptible to attack by an electrophilic bromine species (Br⁺) generated from the brominating agent.[1]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Part A: Issues in Step 1 - Synthesis of 2-(N,N-diethylamino)-1,3,4-thiadiazole

Question: My yield for the precursor synthesis is consistently low (<50%). What are the most likely causes?

Answer: Low yields in this cyclization step typically stem from three areas: incomplete reaction, side-product formation, or mechanical loss during workup.

  • Inefficient Cyclodehydration: The choice and quantity of the dehydrating agent are critical. Strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride are commonly used to drive the reaction.[1] If using PPA, ensure it is fresh and viscous; absorbed water can significantly reduce its efficacy. For sulfuric acid, ensure the temperature is adequately controlled to prevent charring.

  • Reaction Temperature and Time: Conventional methods for thiadiazole synthesis can be slow and require high temperatures, which can lead to degradation and unwanted by-products. Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is consumed but the product is not forming efficiently, you may be forming a stable, uncyclized acylthiosemicarbazide intermediate.[3] A modest increase in temperature or extended reaction time may be necessary.

  • Purity of Starting Materials: Ensure your 4,4-diethylthiosemicarbazide and carboxylic acid source (e.g., formic acid or an equivalent) are of high purity. Impurities can interfere with the cyclization process.

  • Workup Issues: The product is basic. During neutralization of the acidic reaction mixture (typically by pouring onto ice and adding a base like ammonia or NaOH), ensure the pH is carefully brought to >8 to precipitate the free amine. If the pH is too low, the product may remain in the aqueous layer as a salt. Extract thoroughly with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) after neutralization.

Question: My crude product shows multiple spots on TLC. What are the likely impurities?

Answer: Besides unreacted starting materials, the most common impurity is the N-acyl-4,4-diethylthiosemicarbazide intermediate. This occurs when the initial acylation is successful, but the subsequent intramolecular cyclization and dehydration stall. This intermediate can often be isolated and cyclized under more forceful conditions. Another possibility is the formation of undesired by-products from degradation at high temperatures.

Part B: Issues in Step 2 - Bromination of 2-(N,N-diethylamino)-1,3,4-thiadiazole

Question: The bromination reaction is incomplete, leaving significant amounts of starting material. How can I improve conversion?

Answer: Incomplete conversion is a common issue in electrophilic halogenation.

  • Stoichiometry of Bromine: Ensure you are using at least one full equivalent of the brominating agent (e.g., Br₂). A slight excess (1.05-1.1 equivalents) can help drive the reaction to completion. However, a large excess can lead to purification challenges and potential side reactions. Add the bromine dropwise to maintain control.

  • Reaction Temperature: While the reaction is often performed at or below room temperature to control selectivity, gentle heating (e.g., to 40-50°C) may be required to achieve full conversion, especially if the reaction stalls.[4] Monitor via TLC to track the disappearance of the starting material.

  • Choice of Solvent: Acetic acid is a common solvent as it helps to polarize the Br-Br bond, facilitating the generation of the electrophilic bromine species.[1] Chloroform or carbon tetrachloride can also be used. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Question: The final product is a dark, oily substance instead of a clean solid. What is the cause and how can it be prevented?

Answer: A dark color is almost always due to the presence of residual elemental bromine (Br₂) or degradation products.

  • Quenching: After the reaction is complete (as determined by TLC), the excess bromine must be "quenched" or destroyed. This is typically done by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic orange/brown color of bromine disappears.

  • Temperature Control: Adding the bromine too quickly can cause an exotherm, leading to localized overheating and decomposition of the thiadiazole ring, which is electron-rich and can be sensitive to strong oxidizers under harsh conditions. Maintain a controlled temperature by using an ice bath during the bromine addition.

  • Purification: Even after quenching, minor impurities can persist. Purification via column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often necessary to obtain a clean, solid product.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is N-Bromosuccinimide (NBS) a better choice than liquid bromine (Br₂) for this reaction? NBS can be an effective alternative to Br₂ and is often preferred for laboratory-scale synthesis due to its solid form, making it easier and safer to handle.[5][6] It can sometimes provide cleaner reactions with fewer by-products. The reaction is typically run in a solvent like chloroform or acetonitrile. A radical initiator (like AIBN) or light is generally not needed for this type of electrophilic aromatic substitution.

Q2: What analytical methods are crucial for this synthesis?

  • TLC: Essential for monitoring reaction progress in both steps. Use a UV lamp for visualization.

  • ¹H and ¹³C NMR: Confirms the structure of the precursor and the final product. For the final product, the disappearance of the proton signal at the C5 position and shifts in the aromatic carbon signals are key indicators of successful bromination.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and, in high-resolution MS, its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be evident in the mass spectrum, showing two peaks (M+ and M+2) of nearly equal intensity.

Q3: What are the primary safety concerns?

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate) available.

  • Strong Acids (H₂SO₄, PPA): Highly corrosive. Handle with extreme care. When diluting, always add acid to water slowly.

  • Workup: Neutralization of strong acids is highly exothermic. Perform this step slowly and with cooling (e.g., in an ice bath).

Section 4: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize based on their specific laboratory conditions.

Protocol 1: Synthesis of 2-(N,N-diethylamino)-1,3,4-thiadiazole
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4,4-diethylthiosemicarbazide (1 eq) and trimethyl orthoformate (1.2 eq).

  • Add concentrated sulfuric acid (0.1 eq) dropwise as a catalyst.

  • Heat the reaction mixture to reflux (approx. 100-110°C) for 2-4 hours. Monitor the reaction progress by TLC until the thiosemicarbazide spot is no longer visible.

  • Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and a 20% aqueous solution of sodium hydroxide.

  • Stir vigorously while adjusting the pH to ~9-10.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound
  • Dissolve 2-(N,N-diethylamino)-1,3,4-thiadiazole (1 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add a solution of liquid bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water.

  • Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8.

  • Collect the resulting precipitate by vacuum filtration. If no solid forms, extract the mixture with dichloromethane.

  • Wash the crude solid with cold water and dry. Recrystallize from ethanol or purify by column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure product.

Section 5: Data Summary for Optimization

ParameterStep 1: CyclizationStep 2: BrominationRationale & Key Insight
Key Reagents H₂SO₄ (cat.), Trimethyl OrthoformateBr₂ or NBSSulfuric acid catalyzes the cyclodehydration. Bromine is the classic electrophile; NBS is a safer alternative.[1][6]
Stoichiometry 1.2 eq of Orthoformate1.05-1.1 eq of Brominating AgentA slight excess of the one-carbon source and brominating agent drives the reactions to completion.
Temperature 100-110°C (Reflux)0°C (addition), RT (reaction)Heat is needed for cyclization. Low temperature is critical during bromine addition to control exotherm and selectivity.
Solvent None (neat) or high-boiling inertGlacial Acetic Acid or CHCl₃Acetic acid activates the bromine for electrophilic attack.[1]
Workup Basification (pH 9-10) & ExtractionQuenching (Na₂S₂O₃) & NeutralizationProper pH is crucial to isolate the basic amine product. Quenching is essential for safety and purity.
Expected Yield 70-85%75-90%Yields are highly dependent on precise control of reaction conditions and effective purification.

Section 6: Troubleshooting Workflow

If you are experiencing low yield in the overall synthesis, use the following logical workflow to diagnose the issue.

G start Low Overall Yield Identified q1 Analyze Precursor by NMR/MS. Is it pure? start->q1 step1_fail Issue in Step 1: - Re-purify precursor - Re-run cyclization - Check starting materials q1->step1_fail No q2 Analyze Final Product TLC. Is starting material present? q1->q2 Yes step1_fail->q1 brom_incomplete Issue: Incomplete Bromination - Increase Br₂ to 1.1 eq - Increase reaction time/temp - Check solvent purity q2->brom_incomplete Yes q3 Crude product is dark/oily? q2->q3 No brom_incomplete->q2 workup_issue Issue: Workup/Degradation - Ensure complete quenching - Control temp during Br₂ addition - Optimize purification q3->workup_issue Yes success Yield Improved q3->success No workup_issue->q3

Diagram 2: A logical workflow for troubleshooting low yields.

References

  • Royal Society of Chemistry. (2024). Chapter 7: Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. Conventional synthesis methods for 1,3,4-thiadiazoles often involve long reaction times and low yields.

  • Siddiqui, N., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC, NIH. 2-amino-substituted 1,3,4-thiadiazoles react with bromine in acetic acid to yield 5-bromo derivatives. 1

  • ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Discusses purification of brominated heterocycles. 7

  • Der Pharma Chemica. (n.d.). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Details synthesis starting from 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. 8

  • Pharmedicopublishers.com. (n.d.). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Discusses general synthesis conditions and solvent choices. 9

  • Bohrium. (2021). A novel approach to the synthesis of 1-3-4-thiadiazole-2-amine-derivatives. Describes the reaction mechanism proceeding through an intermediate. 3

  • Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis. Provides an overview of various synthetic methods for 1,3,4-thiadiazoles. 10

  • Revista Virtual de Química. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Details the mechanism of thiosemicarbazide cyclization. 2

  • ResearchGate. (2025). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][7]thiadiazole). Describes purification by column chromatography. 11

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of a 5-Substituted-1,3,4-Thiadiazol-2-amine Analog Library. General synthetic strategies for 5-substituted-1,3,4-thiadiazol-2-amines. 12

  • JETIR. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Describes heating reactions to 60-70°C. 4

  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. General review of thiadiazole chemistry. 13

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Details one-pot synthesis using polyphosphate ester (PPE). 14

  • Journal of Applicable Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Describes various derivatizations of the thiadiazole core. 15

  • Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Discusses NBS as a brominating agent for heterocyclic rings. 5

  • ResearchGate. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. General review on the synthesis of 1,3,4-thiadiazoles. 16

  • Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Provides spectral data for related compounds. 17

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Discusses the bioactivity of related thiadiazole structures. 18

  • ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Shows NBS can brominate benzene rings under acidic conditions. 6

Sources

Technical Support Center: Troubleshooting Low Reactivity of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your synthetic endeavors. Our approach is grounded in established chemical principles to empower you with the knowledge to not only solve immediate issues but also to proactively design more robust reaction conditions.

Understanding the Reactivity Profile of this compound

The 1,3,4-thiadiazole ring is an important pharmacophore, and its functionalization is key to many drug discovery programs.[1][2] However, the specific substitution pattern of this compound presents a unique set of challenges that can lead to frustratingly low reaction yields. The core of the problem lies in the electronic nature of the substituted ring system.

The 1,3,4-thiadiazole ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms.[3] In principle, this should make the ring susceptible to nucleophilic attack. However, the N,N-diethylamino group at the 2-position is a strong electron-donating group (EDG). This EDG significantly increases the electron density of the thiadiazole ring through resonance, which can counteract the inherent electron deficiency of the parent heterocycle. This increased electron density can disfavor both nucleophilic aromatic substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Furthermore, the presence of multiple nitrogen atoms (both in the ring and the exocyclic amino group) can lead to catalyst inhibition or deactivation in transition metal-catalyzed reactions, as they can act as coordinating ligands for the metal center.[4]

This guide will walk you through strategies to overcome these challenges for two of the most common classes of reactions used to functionalize aryl bromides: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound unreactive in standard Suzuki-Miyaura or Buchwald-Hartwig coupling reactions?

A1: The low reactivity is likely due to a combination of two main factors:

  • Electronic Effects: The N,N-diethylamino group is a potent electron-donating group, which enriches the thiadiazole ring with electron density. This makes the C-Br bond less electrophilic and therefore less susceptible to oxidative addition by the palladium(0) catalyst, a critical step in the catalytic cycle.[5]

  • Catalyst Inhibition: The nitrogen atoms of the thiadiazole ring and the diethylamino group can coordinate to the palladium catalyst. This coordination can stabilize the catalyst in an inactive state or prevent it from participating in the catalytic cycle, effectively "poisoning" the reaction.[4]

Q2: I am observing a significant amount of starting material decomposition in my attempts at nucleophilic aromatic substitution. What could be the cause?

A2: While the electron-donating diethylamino group generally disfavors SNAr, forcing conditions (high temperatures, strong bases) are often employed to try and drive the reaction to completion. These harsh conditions can lead to decomposition of the thiadiazole ring, which is known to be susceptible to degradation under certain nucleophilic and basic conditions.

Q3: Are there any alternative coupling strategies I should consider for this substrate?

A3: If traditional Suzuki-Miyaura and Buchwald-Hartwig reactions prove challenging, you might consider alternative cross-coupling methods that are sometimes more tolerant of electron-rich or coordinating heterocycles. These could include Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents). However, these methods often involve more toxic and sensitive reagents. Another approach could be to explore direct C-H activation strategies on a non-brominated version of the scaffold, though this would require significant methods development.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides a structured approach to troubleshooting low yields and incomplete conversions in Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound.

Scenario 1: Low to No Conversion in a Suzuki-Miyaura Coupling

You are attempting to couple this compound with an arylboronic acid and are observing primarily unreacted starting material.

Troubleshooting Workflow:

start Low Conversion in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst Initial Step base Screen Bases catalyst->base If no improvement solvent Modify Solvent System base->solvent If still low conversion temp Adjust Reaction Temperature solvent->temp Fine-tuning boronic_acid Check Boronic Acid/Ester Stability temp->boronic_acid Consider reagent stability outcome Improved Yield boronic_acid->outcome Success

Troubleshooting Decision Tree for Suzuki-Miyaura Coupling

Step-by-Step Troubleshooting:

  • Q: Have you optimized your catalyst system?

    • The Problem: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this electron-rich substrate. The phosphine ligands may not be sufficiently electron-donating to promote the challenging oxidative addition step.

    • The Solution: Switch to a more robust catalyst system.

      • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands. These ligands are known to accelerate both oxidative addition and reductive elimination and can stabilize the active monoligated palladium species. A screening of ligands is often necessary.[6]

      • Palladium Precatalysts: Use modern palladium precatalysts (e.g., G3 or G4 palladacycles) that provide a reliable and efficient source of the active Pd(0) species.

Parameter Initial Condition (if failing) Recommended Change Rationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃XPhos Pd G3, SPhos Pd G2, or RuPhos Pd G3Bulky, electron-rich ligands facilitate oxidative addition to the electron-rich heterocycle.[6]
Ligand:Pd Ratio 4:11:1 to 2:1Precatalysts have a defined stoichiometry. For in-situ generation, a slight excess of ligand can be beneficial.
  • Q: Is your choice of base optimal?

    • The Problem: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.

    • The Solution: Screen a variety of bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.

Base Comments
K₂CO₃ A common starting point, but may be too weak.
K₃PO₄ Often a good choice for heteroaryl couplings.[6]
Cs₂CO₃ A strong base that can be very effective, but also more expensive.
KF Can be used to minimize side reactions with base-labile functional groups.[2]
  • Q: Could the solvent be the issue?

    • The Problem: The solvent must be able to dissolve all reaction components and be compatible with the catalytic system. Poor solubility can lead to slow reaction rates.

    • The Solution: Consider a different solvent system. A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base. Anhydrous conditions can also be effective, particularly with bases like K₃PO₄.

Solvent System Comments
Dioxane/H₂O A very common and often effective mixture.
Toluene/H₂O Another good option, particularly at higher temperatures.
DMF or THF Can be effective, but ensure they are anhydrous and properly degassed.
  • Q: Are you running the reaction at the right temperature?

    • The Problem: Insufficient thermal energy can lead to slow reaction rates. However, excessively high temperatures can cause catalyst decomposition or degradation of the starting materials.

    • The Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[7]

  • Q: Have you considered the stability of your boronic acid?

    • The Problem: Some boronic acids are prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions, especially at elevated temperatures and in the presence of water and base.[2]

    • The Solution:

      • Use a slight excess of the boronic acid (1.2-1.5 equivalents).

      • Consider using the corresponding boronate ester (e.g., a pinacol ester), which can be more stable.

      • Add the boronic acid in portions throughout the reaction.

Scenario 2: Low to No Conversion in a Buchwald-Hartwig Amination

You are attempting to couple this compound with a primary or secondary amine and are observing poor results.

Troubleshooting Workflow:

start Low Conversion in Buchwald-Hartwig catalyst Optimize Catalyst & Ligand start->catalyst Initial Step base Select Appropriate Base catalyst->base If no improvement solvent Choose Anhydrous Solvent base->solvent If still low conversion temp Adjust Temperature solvent->temp Fine-tuning reagent_purity Verify Reagent Purity temp->reagent_purity Final Check outcome Successful C-N Coupling reagent_purity->outcome Success

Troubleshooting Decision Tree for Buchwald-Hartwig Amination

Step-by-Step Troubleshooting:

  • Q: Is your catalyst and ligand combination suitable for this challenging substrate?

    • The Problem: As with Suzuki couplings, the electron-rich nature of the substrate and potential for catalyst inhibition are major hurdles. First-generation ligands are unlikely to be effective.

    • The Solution: Employ state-of-the-art ligands and precatalysts designed for difficult aminations.

      • Ligand Choice: Bulky, electron-rich biarylphosphine ligands are essential. Ligands like BrettPhos, RuPhos, and XPhos have demonstrated broad utility in the amination of challenging heteroaryl halides.[8][9]

      • Catalyst Source: Use a reliable palladium source like Pd₂(dba)₃ or a dedicated precatalyst.

Parameter Initial Condition (if failing) Recommended Change Rationale
Ligand PPh₃, BINAPBrettPhos, RuPhos, XPhosThese ligands are designed to promote reductive elimination and are effective for challenging substrates.[8]
Palladium Source Pd(OAc)₂Pd₂(dba)₃ or a Buchwald PrecatalystProvides a more reliable source of the active Pd(0) catalyst.
  • Q: Are you using the correct type and amount of base?

    • The Problem: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.

    • The Solution: Use a strong alkoxide base. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.

Base Comments
NaOtBu The go-to base for most Buchwald-Hartwig reactions.[8]
K₃PO₄, Cs₂CO₃ Generally not strong enough for aminations, but can sometimes be effective with very specific ligand/substrate combinations.
LiHMDS A strong, non-nucleophilic base that can be an alternative to NaOtBu.
  • Q: Is your solvent appropriate and sufficiently pure?

    • The Problem: These reactions are highly sensitive to oxygen and water. The solvent must be anhydrous and thoroughly degassed.

    • The Solution: Use anhydrous, non-protic solvents like toluene, dioxane, or THF. Ensure they are purged with an inert gas (argon or nitrogen) before use.

  • Q: Could your amine nucleophile be the problem?

    • The Problem: The purity of the amine is critical. Impurities can react with the catalyst or base and inhibit the reaction.

    • The Solution: Purify the amine before use, for example, by distillation or by passing it through a short plug of activated alumina.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

While less common for this type of electron-rich system, SNAr may be attempted, particularly with highly nucleophilic reagents like thiols.

Scenario: No Reaction or Decomposition in an SNAr with a Thiol Nucleophile

You are attempting to displace the bromine with a thiol and are observing either no reaction or a complex mixture of products.

Troubleshooting Workflow:

start Failed SNAr Reaction base Optimize Base start->base Initial Step solvent Screen Solvents base->solvent If no improvement temp Adjust Temperature solvent->temp If still low conversion activation Consider Alternative Activation temp->activation If decomposition occurs outcome Successful Substitution activation->outcome Success

Troubleshooting Decision Tree for SNAr Reactions

Step-by-Step Troubleshooting:

  • Q: Is your base appropriate for generating the thiolate?

    • The Problem: The thiol must be deprotonated to form the more nucleophilic thiolate. However, a base that is too strong or used at too high a temperature can lead to decomposition of the thiadiazole ring.

    • The Solution: Use a moderately strong base at the lowest effective temperature.

      • Start with a milder base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO.

      • If a stronger base is needed, consider using NaH at a low temperature (e.g., 0 °C to room temperature).

  • Q: Is your solvent choice optimal?

    • The Problem: SNAr reactions are generally favored in polar aprotic solvents, which can stabilize the charged intermediate (Meisenheimer complex).

    • The Solution: Use solvents like DMF, DMSO, or NMP.

  • Q: Are your reaction conditions too harsh?

    • The Problem: As mentioned, high temperatures can lead to decomposition.

    • The Solution: Start at a lower temperature and slowly increase it while monitoring the reaction. If decomposition is observed before a significant amount of product is formed, SNAr may not be a viable strategy under thermal conditions.

  • Q: Have you considered alternative methods for C-S bond formation?

    • The Problem: The electronic properties of your substrate may simply make it unsuitable for a classical SNAr reaction.

    • The Solution: Consider a transition metal-catalyzed approach, such as a palladium- or copper-catalyzed thiolation reaction. These reactions often proceed under milder conditions and can be more tolerant of a wider range of functional groups.

Experimental Protocols

The following are generalized, self-validating protocols that serve as a robust starting point for your experiments. Always perform a small-scale test reaction before committing a large amount of material.

Protocol 1: Suzuki-Miyaura Coupling (Optimized for Challenging Substrates)
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (to make a 0.1 M solution based on the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A successful reaction should show the consumption of the starting material and the appearance of a new, less polar spot for the product.

  • Work-up: After completion (or no further change), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (Optimized for Challenging Substrates)
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Reagent Addition: Add degassed toluene (to make a 0.1 M solution). Then, add this compound (1.0 equiv.) and the amine nucleophile (1.2 equiv.).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®.

  • Purification: Concentrate the filtrate and purify by column chromatography.

References

  • Schultz, D. M., & Wolfe, J. P. (2012). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 14(21), 5554–5557.
  • Romano, E., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 29995-30007.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of a 5-Substituted-1,3,4-Thiadiazol-2-amine Analog Library.
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • JagPhos. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • SciELO. (2020). synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Pandey, A. K., et al. (2016). Molecular structure, vibrational analysis and electronic properties of 5-amino-1, 3, 4-thiadiazol-2(3h)-one using density functional theory. Scholars Research Library.
  • Request PDF. (2025).
  • Ciaffoni, L., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 9235-9248.
  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Chhajed, S. S., et al. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PMC - NIH.
  • Shivakumara, N., & Krishna, P. M. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Semantic Scholar.
  • American Research Journals. (2016).
  • Djakovitch, L., et al. (2011).
  • Journal of Global Pharma Technology. (2017).
  • Race, N. J., et al. (2017). Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. OUCI.
  • Szostak, M. (2020). Palladium-catalysed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
  • ResearchGate. (2014). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
  • Denmark, S. E., & Sweis, R. F. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH.
  • Gevorgyan, V., et al. (2012). Advances in Selected Heterocyclization Methods. PMC - PubMed Central - NIH.
  • Sohail, M., et al. (2022). Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions.
  • Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 46(6), 1936-1947.
  • ResearchGate. (2025).
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Journal of Medicinal and Chemical Sciences.
  • MDPI. (2021).
  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2012). PMC - NIH.

Sources

Technical Support Center: Bromination of N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of N,N-diethyl-1,3,4-thiadiazol-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of this reaction. Our goal is to empower you with the technical expertise and practical insights needed to minimize side reactions and maximize the yield and purity of your desired 5-bromo product.

The 1,3,4-thiadiazole ring is a critical scaffold in medicinal chemistry, appearing in drugs like the carbonic anhydrase inhibitor Acetazolamide.[1][2] Its successful functionalization is key to developing new therapeutic agents. However, the inherent reactivity of the substituted thiadiazole ring can lead to several challenges during electrophilic bromination. This guide is structured to address these challenges head-on.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My reaction is complete, but the yield of the desired 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine is very low, and I see a complex mixture of products by TLC and LC-MS.

  • Probable Cause: This often points to overly harsh reaction conditions leading to substrate degradation or multiple side reactions. The 1,3,4-thiadiazole ring, while aromatic, can be susceptible to ring cleavage under strongly basic or acidic conditions at elevated temperatures.[1][3] The N,N-diethylamino group is a strong activating group, which makes the ring highly reactive towards electrophiles, but this high reactivity can be difficult to control.

  • Troubleshooting Steps:

    • Re-evaluate Your Brominating Agent: If you are using elemental bromine (Br₂), especially in a non-polar solvent, its high reactivity can be indiscriminate. Consider switching to a milder brominating agent like N-Bromosuccinimide (NBS). NBS, particularly when activated by a catalytic amount of acid, can provide a slower, more controlled release of the electrophilic bromine species.[4]

    • Lower the Reaction Temperature: Many brominations of activated heterocycles proceed rapidly even at 0 °C or below. Start your reaction at -10 °C or 0 °C and allow it to slowly warm to room temperature only if you observe no product formation by TLC.

    • Control the Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., 1.0 to 1.05 equivalents). Add the brominating agent dropwise as a solution over an extended period (e.g., 30-60 minutes) to maintain a low instantaneous concentration, which helps to suppress over-bromination.

    • Solvent Choice is Key: Acetic acid is a common solvent for this type of reaction as it can protonate the ring nitrogens, potentially modulating reactivity, and is polar enough to dissolve the starting material and reagents.[3] Chloroform or dichloromethane are also viable options. Avoid highly polar, coordinating solvents like DMF unless necessary, as they can complicate the reaction profile.

Problem 2: My mass spectrometry results show a significant peak corresponding to a dibrominated product (M+2 and M+4 pattern).

  • Probable Cause: The N,N-diethylamino group is a powerful electron-donating group, which strongly activates the C5 position for electrophilic substitution.[1] Once the first bromine is added, the product, this compound, is still an activated system. While the bromine atom is deactivating, the powerful amino group can still direct a second electrophilic attack if the reaction conditions are not carefully controlled.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: This is the most critical factor. Reduce the equivalents of your brominating agent to slightly less than 1 (e.g., 0.95 eq) to ensure the starting material is the limiting reagent. This will leave some unreacted starting material, but it is often easier to separate from the desired monobromo product than the dibromo byproduct is.

    • Slow Addition at Low Temperature: As mentioned above, a slow, dropwise addition of the brominating agent at 0 °C or below is crucial. This prevents a localized excess of the electrophile that can lead to rapid, sequential bromination of the product before the starting material has been fully consumed.

Problem 3: The reaction seems to stall, and I have a persistent mixture of starting material and the desired product that is difficult to separate.

  • Probable Cause: This could be due to insufficient activation of the brominating agent or deactivation of the substrate. For instance, if using NBS, a catalytic amount of a proton source (like a drop of H₂SO₄ or acetic acid) is often required to generate the active electrophilic bromine species.[4] Alternatively, the hydrobromide (HBr) generated during the reaction can protonate the starting material, making it less nucleophilic and slowing down the reaction.

  • Troubleshooting Steps:

    • For NBS Reactions: If not already present, add a catalytic amount of a strong acid.

    • Include a Non-Nucleophilic Base: To scavenge the HBr produced during the reaction, consider adding a mild, non-nucleophilic base like sodium acetate or 2,6-lutidine to the reaction mixture. This prevents the deactivation of the starting material and can drive the reaction to completion.

    • Chromatography Optimization: If separation is the primary issue, experiment with different solvent systems for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is often effective. Staining with potassium permanganate can help visualize both spots on a TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of N,N-diethyl-1,3,4-thiadiazol-2-amine?

The bromination is expected to occur almost exclusively at the C5 position. The 1,3,4-thiadiazole ring itself is electron-deficient and generally resistant to electrophilic substitution.[1][5] However, the presence of a strong electron-donating group like an amino group at the C2 position dramatically changes this reactivity. The N,N-diethylamino group activates the ring, directing electrophilic attack to the C5 position, which is para to the activating group.

Q2: How does the choice of brominating agent (e.g., Br₂ vs. NBS) impact potential side reactions?

  • Elemental Bromine (Br₂): This is a very powerful and reactive electrophile. While effective, its high reactivity can be difficult to control, often leading to over-bromination (dibromination) and other side reactions, especially with highly activated substrates.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It acts as a source of electrophilic bromine (Br⁺).[4] Reactions with NBS are typically milder and more selective, making it the preferred reagent for activated heterocyclic systems where over-bromination is a concern.

Q3: Can the exocyclic diethylamino group itself react?

While the primary site of reaction is the electron-rich C5 position of the thiadiazole ring, side reactions involving the diethylamino group are possible under certain conditions. For instance, very harsh conditions or the presence of radical initiators could potentially lead to bromination on the ethyl chains, although this is less common in standard electrophilic aromatic substitution conditions. The lone pair on the exocyclic nitrogen can also be protonated by the HBr byproduct, which deactivates the ring and slows the reaction.[6]

Q4: What are the best analytical methods to monitor the reaction and characterize the products?

  • Thin-Layer Chromatography (TLC): Ideal for real-time reaction monitoring. Use a solvent system like 4:1 Hexane:Ethyl Acetate. The product should have a higher Rf value than the more polar starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the desired product and any side products. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will show up as M and M+2 peaks of nearly equal intensity for a monobrominated compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation. In the ¹H NMR of the product, the singlet corresponding to the C5-H in the starting material will disappear.

Data & Workflow Visualization

Table 1: Effect of Reaction Parameters on Product Distribution
ParameterCondition A (High Side Reactions)Condition B (Optimized for Selectivity)Expected Outcome
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)Reduced over-bromination and degradation.
Equivalents of Agent > 1.1 eq0.95 - 1.05 eqMinimized dibromination.
Temperature Room Temp to Reflux-10 °C to 0 °CIncreased selectivity for the mono-bromo product.
Addition Method Single portionSlow, dropwise additionPrevents localized high concentrations of electrophile.
Solvent Non-polar (e.g., CCl₄)Polar aprotic (e.g., Acetic Acid, CH₂Cl₂)Better control and solubility.
Diagrams

Desired_Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products SM N,N-diethyl-1,3,4- thiadiazol-2-amine Reaction Electrophilic Aromatic Substitution SM->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction CH₃COOH (cat.) 0 °C Product 5-Bromo-N,N-diethyl-1,3,4- thiadiazol-2-amine Reaction->Product Succinimide Succinimide Reaction->Succinimide

Caption: Desired reaction pathway to the monobrominated product.

Side_Reaction_Pathway cluster_reactants Reactant cluster_conditions Conditions Favoring Side Reaction cluster_products Side Product Product 5-Bromo-N,N-diethyl-1,3,4- thiadiazol-2-amine Conditions Excess Brominating Agent (>1.1 eq) High Temperature (> R.T.) SideProduct Dibrominated Product Conditions->SideProduct Over-bromination Troubleshooting_Workflow Start Start: Low Yield / Impure Product Check_Conditions Analyze Reaction Conditions: - Temp? - Stoichiometry? - Reagent? Start->Check_Conditions High_Temp Issue: High Temperature (>0 °C) Check_Conditions->High_Temp Yes Excess_Br Issue: Excess Brominating Agent Check_Conditions->Excess_Br Yes Harsh_Reagent Issue: Using Br₂ instead of NBS Check_Conditions->Harsh_Reagent Yes Sol_Temp Solution: Run reaction at 0 °C or below High_Temp->Sol_Temp Sol_Stoich Solution: Use 1.0 eq NBS, add slowly Excess_Br->Sol_Stoich Sol_Reagent Solution: Switch to NBS Harsh_Reagent->Sol_Reagent End Outcome: Improved Yield & Purity Sol_Temp->End Sol_Stoich->End Sol_Reagent->End

Caption: Troubleshooting workflow for reaction optimization.

Experimental Protocols

Protocol 1: Optimized Selective Monobromination

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-diethyl-1,3,4-thiadiazol-2-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in glacial acetic acid.

  • Addition: Add the NBS solution to the reaction flask dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress by TLC (4:1 Hexane:EtOAc).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8 to neutralize the acetic acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

References

  • Pattan, S. et al. (2012). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals.
  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. Available at: [Link]

  • Dhaka, K. S., et al. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry. Available at: [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. (2021). Available at: [Link]

  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic. (1970). Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. (2017). Available at: [Link]

  • Parmar, K. C., & Umrigar, N. H. (2014). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 6(5), 104-113.
  • Heterocyclic Amines. Chemistry LibreTexts. (2024). Available at: [Link]

  • Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. Google Patents. (2021). CN114195736B.
  • Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics. (2022). Available at: [Link]

  • The mechanism of bromination of heterocyclic hydrazones. syn–anti-Isomerisation of 5-(arymethylenehydrazino)-1- and -2-benzyltetrazoles. Journal of the Chemical Society B. (1971). Available at: [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Al-Masoudi, W. A. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 10(5), 1-11.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. (2021). Available at: [Link]

  • Hranjec, M., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(10), 2511. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. (2017). Available at: [Link]

  • Safe Synthesis of 4,7-Dibromot[1][2][7]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. (2020). Available at: [Link]

  • Al-Omar, M. A. (2010). Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives. Journal of the Saudi Chemical Society, 14(3), 285-290. Available at: [Link]

  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar. (2017). Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide. Acta Crystallographica Section E: Crystallographic Communications. (2024). Available at: [Link]

Sources

Technical Support Center: Optimization of 1,3,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions with a solid understanding of the "why" behind each experimental choice.

Part 1: Frequently Asked Questions (FAQs) on Core Principles

This section covers foundational knowledge essential for planning a successful 1,3,4-thiadiazole synthesis.

Q1: What are the most common starting materials for synthesizing the 1,3,4-thiadiazole ring?

A1: The vast majority of 1,3,4-thiadiazole syntheses involve the cyclization of a precursor containing a pre-formed S-C-N-N fragment. The most prevalent and versatile starting materials are thiosemicarbazides or their derivatives.[1][2] These are typically reacted with a one-carbon source, which is often a carboxylic acid or one of its derivatives (like acid chlorides or esters).[3][4]

Other common precursors include:

  • Acylhydrazines/Thiohydrazides: These can be reacted with various sulfur-containing reagents like carbon disulfide (CS₂) or isothiocyanates.[1][2]

  • Dithiocarbazates: Often generated in situ from hydrazine and CS₂, these are also effective precursors.[2][5]

  • Bithioureas: Can undergo oxidative cyclization to form aminothiadiazoles.[5]

The choice of starting material is dictated by the desired substitution pattern on the final thiadiazole ring. For instance, reacting a substituted thiosemicarbazide with a carboxylic acid is a primary route to 2-amino-5-substituted-1,3,4-thiadiazoles.[4]

Q2: What is the fundamental mechanism for the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids?

A2: This is one of the most common methods, and understanding its mechanism is key to optimization. The reaction is essentially a cyclodehydration. The proposed mechanism involves several key steps:[1][2]

  • Nucleophilic Attack: The reaction begins with a nucleophilic attack from the terminal nitrogen of the thiosemicarbazide onto the electrophilic carbonyl carbon of the carboxylic acid.

  • Intermediate Formation: This forms a tetrahedral intermediate which then eliminates a molecule of water to generate an acylthiosemicarbazide intermediate.

  • Intramolecular Cyclization: The sulfur atom of the acylthiosemicarbazide then acts as a nucleophile, attacking the carbonyl carbon.

  • Dehydration and Aromatization: This cyclization forms a heterocyclic intermediate which subsequently undergoes dehydration (loss of a second water molecule) and tautomerization to yield the stable, aromatic 1,3,4-thiadiazole ring.[1]

The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack. It also aids in the dehydration steps.

Q3: Can 1,3,4-oxadiazoles be converted into 1,3,4-thiadiazoles?

A3: Yes, this is a known transformation and can be a useful synthetic route. The conversion of a 1,3,4-oxadiazole to a 1,3,4-thiadiazole is typically achieved by heating the oxadiazole with a thionating agent.[5] The most common reagents for this purpose are phosphorus pentasulfide (P₂S₅) or Lawesson's Reagent.[5] This reaction involves the replacement of the ring oxygen atom with a sulfur atom. It is particularly useful when the corresponding oxadiazole is more readily accessible than the thiadiazole precursors.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a practical, problem-solution format.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield, or I'm only recovering starting materials. What are the most likely causes and how do I fix them?

A: This is the most frequent issue and can often be traced back to one of several critical reaction parameters. A systematic approach is the best way to diagnose the problem.

Below is a logical workflow to diagnose the root cause of low product yield.

G Start Low / No Yield Cause1 Inefficient Cyclodehydration Start->Cause1 Cause2 Suboptimal Temperature Start->Cause2 Cause3 Reagent / Solvent Issues Start->Cause3 Cause4 Incomplete Reaction Start->Cause4 Sol1a Increase Dehydrating Agent Conc. Cause1->Sol1a Insufficient driving force Sol1b Switch to a Stronger Agent (e.g., PPA, POCl₃) Cause1->Sol1b H₂SO₄ is ineffective Sol2a Increase Temperature Incrementally Cause2->Sol2a Activation energy not met Sol2b Consider Microwave Irradiation Cause2->Sol2b To reduce time & degradation Sol3a Verify Reagent Purity (NMR, mp) Cause3->Sol3a Impurities inhibiting reaction Sol3b Ensure Anhydrous Conditions Cause3->Sol3b Water quenches reagents Sol3c Test Alternative Solvents for Solubility Cause3->Sol3c Poor solubility of reactants Sol4a Monitor by TLC Cause4->Sol4a Determine endpoint Sol4b Increase Reaction Time Cause4->Sol4b Reaction not at equilibrium

Sources

Technical Support Center: 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the potential degradation pathways of this molecule. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the chemical reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.

Given that this compound is a specific and potentially novel compound, direct literature on its degradation pathways is scarce. Therefore, this guide is built upon established principles of chemical stability and degradation of structurally related compounds, particularly focusing on the 1,3,4-thiadiazole core, bromo-aromatic systems, and N,N-dialkylamino substituents.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely points of instability on the this compound molecule?

The structure of this compound presents several potential sites for degradation, primarily:

  • The Carbon-Bromine Bond: The C-Br bond at the 5-position of the thiadiazole ring is a likely site for nucleophilic substitution or reductive dehalogenation. The electron-withdrawing nature of the thiadiazole ring can make the carbon atom susceptible to attack.

  • The 1,3,4-Thiadiazole Ring: While generally aromatic and relatively stable, heterocyclic rings can be susceptible to cleavage under harsh conditions such as strong acid, base, or oxidative stress. The sulfur atom can also be a site for oxidation.

  • The N,N-diethylamino Group: The nitrogen atom and the ethyl groups can be subject to oxidation. The C-N bond can also be cleaved under certain hydrolytic conditions.

Below is a diagram illustrating these potential degradation sites.

cluster_molecule This compound cluster_sites Potential Degradation Sites mol site1 C-Br Bond (Nucleophilic Attack, Reductive Dehalogenation) mol->site1 Susceptible to substitution site2 Thiadiazole Ring (Ring Cleavage, Oxidation) mol->site2 Potential for instability under stress site3 N,N-diethylamino Group (Oxidation, Hydrolysis) mol->site3 Can undergo oxidation or cleavage start Unexpected peaks in HPLC check_blank 1. Analyze a blank (solvent) injection. Are the peaks present? start->check_blank carryover Issue is likely carryover. Clean injection port and column. check_blank->carryover Yes no_carryover Peaks are related to the sample. check_blank->no_carryover No lcms 2. Analyze the sample by LC-MS. Determine the m/z of the new peaks. no_carryover->lcms compare_mw 3. Compare the m/z with potential degradation products (see FAQ 2 & 3). lcms->compare_mw match A likely degradation pathway is identified. Proceed with forced degradation studies for confirmation. compare_mw->match Match found no_match The degradation product is unexpected. Consider interaction with excipients or container. compare_mw->no_match No match forced_degradation 4. Perform forced degradation studies (acid, base, peroxide, light, heat) to intentionally generate degradation products. match->forced_degradation no_match->forced_degradation confirm 5. Compare retention times and mass spectra of forced degradation products with the unexpected peaks. forced_degradation->confirm final Confirm the identity of the degradation product. confirm->final

Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.

Expert Insights:

  • Causality: The appearance of new peaks over time is a classic sign of compound degradation. The key is to systematically identify these new entities.

  • Trustworthiness: This workflow is a self-validating system. By using a combination of high-resolution mass spectrometry and controlled stress studies, you can confidently identify the degradation products.

Troubleshooting Issue 2: Loss of Compound Potency in a Cell-Based Assay

Scenario: You have prepared a stock solution of this compound in an organic solvent (e.g., DMSO) and observe a decrease in its biological activity over time, even when stored at low temperatures.

Potential Causes and Solutions:

  • Photodegradation: Thiadiazole-containing compounds can be susceptible to photodegradation.

    • Troubleshooting Step: Prepare a fresh solution and compare its activity to the aged solution. Protect the stock solution from light by using amber vials and storing it in the dark. .

  • Reaction with Solvent: While DMSO is a common solvent, it is not entirely inert. It can participate in oxidative reactions, especially if it contains water impurities.

    • Troubleshooting Step: Use high-purity, anhydrous DMSO. Consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.

  • Hydrolysis from Atmospheric Moisture: Repeated opening of the stock solution container can introduce moisture, potentially leading to slow hydrolysis.

    • Troubleshooting Step: Aliquot the stock solution into smaller volumes to minimize the number of times the primary container is opened. Store aliquots with a desiccant.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • Calibrated HPLC-UV-MS system

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples before injection if necessary.

    • Analyze all samples by a stability-indicating HPLC-UV-MS method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

References

  • Stability Indicating HPLC Method for the Determination of Purity of Flibanserin in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, [Link]

  • A review on stability-indicating analytical methods. International Journal of Pharmaceutical Sciences and Research, [Link]

  • Forced degradation studies: A review. Journal of Pharmaceutical and Biomedical Analysis, [Link]

  • Hydrolytic degradation of drugs. Journal of Pharmaceutical Sciences, [Link]

  • Oxidative degradation of pharmaceuticals: A review. Journal of Pharmaceutical and Biomedical Analysis, [Link]

  • Photostability of drugs and drug products. Journal of Pharmaceutical and Biomedical Analysis, [Link]

Technical Support Center: Resolving Solubility Issues with 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

technical support center for resolving poor solubility issues with 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine.

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on overcoming the common yet significant challenge of poor aqueous solubility with this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure reliable and reproducible experimental results.

Part 1: Frequently Asked Questions (FAQs) & Preliminary Assessment

This section addresses the most common initial queries and provides a foundational understanding of the compound's properties.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structural components: the 1,3,4-thiadiazole ring, a bromo substituent, and an N,N-diethylamine group.

  • 1,3,4-Thiadiazole Core: This heterocyclic ring is aromatic and generally contributes to low aqueous solubility due to its relatively nonpolar nature. Studies on other 1,3,4-thiadiazole derivatives confirm that substitutions on the ring significantly impact solubility.[1][2][3]

  • Bromo Group: The bromine atom is hydrophobic and increases the molecule's overall lipophilicity, further decreasing its solubility in water.

  • N,N-diethylamine Group: This tertiary amine group is the most critical feature for solubility manipulation.[4] The lone pair of electrons on the nitrogen atom can accept a proton, making the compound a weak base.[5] This allows for pH-dependent solubility. However, the two ethyl groups add hydrocarbon character, which can reduce water solubility compared to a simpler amine.[6]

Based on these features, the compound is predicted to be a weakly basic, lipophilic molecule with poor solubility in neutral aqueous media.

Q2: I need to prepare a stock solution. What are the recommended starting solvents?

A2: For initial stock solutions, polar aprotic organic solvents are the best choice. We recommend the following, in order of preference:

  • Dimethyl Sulfoxide (DMSO): Typically offers the highest solubility for compounds of this class.

  • N,N-Dimethylformamide (DMF): A strong alternative to DMSO.

  • Ethanol or Methanol: May be suitable but will likely yield lower stock concentrations compared to DMSO or DMF.

Best Practice: Always prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO or DMF. Store this stock at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer for my assay. How do I prevent this?

A3: This is a classic and highly common problem known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous buffer. The final concentration of the organic solvent in the buffer is too low to keep the compound dissolved.

Troubleshooting Steps:

  • Decrease Final Compound Concentration: The simplest solution is often to work at a lower final concentration in your assay. Determine the maximum achievable concentration without precipitation.

  • Increase Final DMSO/DMF Concentration: Most cell-based assays can tolerate up to 0.5% or even 1% DMSO. Check the tolerance of your specific experimental system. A slightly higher final percentage of the organic co-solvent can sometimes be sufficient to maintain solubility.

  • Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into the final buffer, perform an intermediate dilution in a solution containing a higher percentage of co-solvent or a solubilizing agent before the final dilution into the assay medium.

  • Employ Solubilization Techniques: If the above steps fail, you must move to more advanced methods as detailed in Part 2 of this guide. These include pH adjustment, co-solvents, surfactants, or cyclodextrins.

Part 2: Advanced Troubleshooting & Methodologies

If basic solvent systems are insufficient, a systematic approach using formulation strategies is necessary. These methods aim to alter the physicochemical environment to favor dissolution.

Method 1: pH Adjustment (Leveraging the Amine Group)

Q4: Can I use pH to increase the aqueous solubility of this compound?

A4: Yes, this should be the first advanced method you try. The N,N-diethylamine moiety is a weak base. By lowering the pH of the aqueous solution (e.g., to pH 4-6), the nitrogen atom becomes protonated, forming a positively charged diethylammonium salt. This salt form will have significantly higher aqueous solubility than the neutral free base.

Causality: The protonation introduces a positive charge, creating a strong dipole that favorably interacts with polar water molecules, disrupting the crystal lattice of the solid and promoting dissolution.

  • Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) with pH values ranging from 3.0 to 8.0.

  • Equilibration: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The "shake-flask" method is the gold standard for this.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Analysis: Plot the measured solubility against the pH to identify the optimal pH range for your experiments.

Method 2: Co-solvency

Q5: Which co-solvents are most effective for this type of compound, and what are the typical concentration ranges?

A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for lipophilic compounds. For preclinical and in vitro studies, biocompatible co-solvents are preferred.

Causality: The co-solvent disrupts the hydrogen-bonding network of water, reducing its polarity and making it a better solvent for nonpolar solutes. The increase in solubility is often exponential with the increasing fraction of the co-solvent.

Table 1: Common Biocompatible Co-solvents for In Vitro/In Vivo Studies

Co-solventTypical Concentration RangeKey Considerations
Ethanol 1-20% (v/v)Generally well-tolerated but can have biological effects at higher concentrations.
Propylene Glycol (PG) 5-40% (v/v)Viscous. Excellent solubilizing power for many nonpolar drugs.
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Low toxicity and widely used in pharmaceutical formulations.
Glycerol 5-30% (v/v)High viscosity can be a handling challenge. Very low toxicity.
Method 3: Use of Surfactants (Micellar Solubilization)

Q6: When should I consider using surfactants, and how do I choose the right one?

A6: Surfactants should be considered when pH and co-solvents are insufficient or not compatible with the experimental system. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell.

Causality: Your poorly soluble compound partitions into the hydrophobic core of the micelle, effectively creating a nanosized "droplet" where the compound is soluble. This micellar solution is then dispersed in the aqueous medium.

Table 2: Types of Surfactants and Their Applications

Surfactant TypeExamplesChargeCommon Use & Considerations
Non-ionic Polysorbates (Tween® 20, 80), Poloxamers (Pluronic®)NeutralMost commonly used. Low toxicity and less likely to interfere with biological systems. Ideal starting point.
Anionic Sodium Dodecyl Sulfate (SDS)NegativeHigh solubilizing power but often denatures proteins and can be toxic to cells. Primarily for non-biological applications.
Cationic Cetyl Trimethylammonium Bromide (CTAB)PositiveGenerally have the highest toxicity and are less commonly used in biological assays.
Method 4: Complexation with Cyclodextrins

Q7: How can cyclodextrins improve the solubility of my compound?

A7: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.

Causality: The poorly soluble guest molecule (your compound) is entrapped within the lipophilic cavity of the host cyclodextrin, forming an "inclusion complex." The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.

  • Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of thiadiazole derivatives.

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: In a mortar, mix the calculated amounts of the compound and HP-β-CD.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) dropwise to the powder mixture. Knead thoroughly with a pestle for 30-60 minutes to form a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex, which should be sieved and can be used for preparing aqueous solutions.

Part 3: Visualization & Workflow

To aid in the decision-making process, the following workflows have been designed.

G cluster_0 Initial Solubility Troubleshooting start Start: Compound is poorly soluble in aqueous buffer stock Prepare 10-50 mM stock in 100% DMSO or DMF start->stock test_dilution Dilute stock into final aqueous buffer. Does it precipitate? stock->test_dilution success Success! Proceed with experiment. test_dilution->success No fail Precipitation Occurs test_dilution->fail Yes reduce_conc Can final compound concentration be lowered? fail->reduce_conc reduce_conc->success Yes increase_dmso Can final DMSO% be increased (e.g., to 0.5-1%)? reduce_conc->increase_dmso No increase_dmso->success Yes advanced Proceed to Advanced Solubilization Methods increase_dmso->advanced No

Caption: Initial troubleshooting workflow for solubility issues.

G cluster_1 Advanced Solubilization Method Selection start Start: Initial methods failed ph_q Is pH modification compatible with my assay? start->ph_q ph_sol Use pH Adjustment: Lower pH to protonate amine group. (See Protocol 1) ph_q->ph_sol Yes cosolvent_q Is a co-solvent system (e.g., PEG, PG) compatible? ph_q->cosolvent_q No cosolvent_sol Use Co-solvents: Add biocompatible co-solvent (e.g., 10-40% PEG 400). cosolvent_q->cosolvent_sol Yes surfactant_q Is a non-ionic surfactant (e.g., Tween 80) tolerable? cosolvent_q->surfactant_q No surfactant_sol Use Surfactants: Incorporate Tween® or Poloxamer above CMC. surfactant_q->surfactant_sol Yes cyclo_sol Use Cyclodextrins: Prepare an inclusion complex (e.g., with HP-β-CD). (See Protocol 2) surfactant_q->cyclo_sol No

Caption: Decision tree for selecting an advanced solubilization method.

Part 4: Analytical Verification

Q8: How can I accurately measure the solubility of my compound after applying these techniques?

A8: Visual inspection is not sufficient. A quantitative analytical method is required to determine the true saturated solubility.

  • Shake-Flask Method with HPLC: This is the definitive method. After reaching equilibrium (as in Protocol 1), the supernatant is filtered (using a low-binding filter, e.g., PVDF) and injected into an HPLC system with a UV or MS detector. The concentration is determined by comparing the peak area to a standard curve.

  • Nephelometry: This high-throughput technique measures light scattering caused by undissolved particles. It is excellent for rapidly screening different solvent conditions to find the point at which precipitation begins, thereby determining kinetic solubility.

References

  • N,N-Diethylbutylamine - Solubility of Things. (n.d.). Retrieved January 19, 2026, from [Link]

  • Perlovich, G. L., Volkova, T. V., Kazachenko, V. P., & Surov, A. O. (2018). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. Future Medicinal Chemistry, 10(13), 1579-1593. [Link]

  • Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(33), 21536-21546. [Link]

  • Fiveable. (n.d.). Diethyl Amine Definition. Retrieved January 19, 2026, from [Link]

  • R Discovery. (2015). Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and solvation processes in 1-octanol and n-hexane. Retrieved January 19, 2026, from [Link]

  • CoLab. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.
  • ResearchGate. (2015). (PDF) Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Retrieved January 19, 2026, from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved January 19, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). Why are amines more soluble than ethers in water? Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved January 19, 2026, from [Link]

  • Brieflands. (2018). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved January 19, 2026, from [Link]

  • Journal of Chemistry. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved January 19, 2026, from [Link]

  • International Journal of ChemTech Research. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. Retrieved January 19, 2026, from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2020). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 5-bromo-N-(thian-4-yl)-1,3-benzothiazol-2-amine. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2018). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved January 19, 2026, from [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1-15. [Link]

  • Mohamed, M. S., Awad, S. M., & Sayed, A. I. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(1), 73. [Link]

Sources

Technical Support Center: Characterization of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the characterization of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter specific challenges during the synthesis, purification, and analysis of this and related heterocyclic compounds. The following sections are structured in a question-and-answer format to provide direct, actionable solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries. For more detailed protocols and explanations, please refer to the Troubleshooting Guides in Part 2.

Q1: My mass spectrum shows two strong peaks of nearly equal height, two mass units apart (e.g., at m/z 222 and 224). Is my sample contaminated?

A: No, this is the expected and desired result. This pattern is the classic isotopic signature of a molecule containing a single bromine atom.[1][2] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[2] Therefore, your sample consists of a mixture of molecules containing either isotope, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity.[1][3]

Q2: My compound is streaking badly on my silica gel TLC plate and I'm getting poor separation in my column. What's wrong?

A: This is a common issue when purifying basic, nitrogen-containing heterocycles on standard silica gel.[4][5] The acidic nature of the silica surface strongly and often irreversibly interacts with the basic amine functionality of your compound, leading to significant peak tailing (streaking).[4] For a quick fix, try adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to your mobile phase.[4] For more robust solutions, see the detailed guide on purification.

Q3: I'm having trouble getting my compound to crystallize from common solvents; it keeps "oiling out." What techniques can I try?

A: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid, often due to high polarity, the presence of impurities, or rapid cooling.[4] To induce crystallization, try the following:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and allow the solvent to evaporate slowly in a loosely covered vial.

  • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble, then slowly add a "poor" solvent (an "anti-solvent" like hexane or heptane) in which it is insoluble until the solution becomes faintly turbid. Let it stand to allow crystals to form.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

Q4: What are the expected ¹H NMR signals for the N,N-diethyl group, and why might they look broad or complex?

A: You should expect to see a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). However, at room temperature, these signals may appear broadened. This is often due to restricted rotation around the C2-N bond (the bond connecting the thiadiazole ring to the diethylamino group). This restricted rotation can make the two ethyl groups (or even the two protons on a single methylene group) chemically non-equivalent, leading to more complex or broad signals. Acquiring the spectrum at a higher temperature can sometimes resolve this issue by increasing the rate of bond rotation, causing the signals to sharpen into the expected simple quartet and triplet.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Overcoming Purification Hurdles

The purification of polar, basic heterocycles is a significant challenge. The following guide provides a systematic approach to achieving high purity.

Issue: Severe peak tailing and poor recovery during normal-phase column chromatography on silica gel.

Root Cause Analysis: this compound contains a basic diethylamino group. The surface of standard silica gel is populated with acidic silanol groups (Si-OH). These groups can engage in a strong acid-base interaction with the analyte, causing it to adhere strongly to the stationary phase. This results in poor elution, asymmetric peak shapes (tailing), and in some cases, irreversible adsorption or degradation of the compound on the column.[4][5]

The following workflow can help you decide on the best purification method.

purification_workflow start Crude Product Analysis tlc_silica Run TLC on Silica Gel start->tlc_silica streaking_check Does it streak? tlc_silica->streaking_check no_streak Standard Silica Chromatography streaking_check->no_streak No streak_solutions Streaking Observed: Modify Conditions streaking_check->streak_solutions Yes end_purified Purified Compound no_streak->end_purified add_base Option 1: Add Basic Modifier (e.g., 1% Et3N or NH4OH) to Mobile Phase streak_solutions->add_base switch_sp Option 2: Switch Stationary Phase streak_solutions->switch_sp add_base->end_purified alumina Use Alumina (Basic or Neutral) switch_sp->alumina reverse_phase Use Reversed-Phase (C18) switch_sp->reverse_phase alumina->end_purified reverse_phase->end_purified

Caption: Decision workflow for purifying basic heterocyclic amines.

This protocol describes a self-validating method to improve separation on silica gel.

  • Prepare the Mobile Phase: Based on your TLC analysis, determine a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). To this solvent mixture, add 0.5% to 1% (v/v) of triethylamine (Et₃N).

  • Prepare the Slurry: Prepare a slurry of silica gel in the modified mobile phase. The inclusion of the basic modifier in the slurry is critical to pre-treat the silica and ensure a consistent chromatographic environment.

  • Pack the Column: Pack the column with the prepared slurry.

  • Equilibrate the Column: Flush the packed column with at least 3-5 column volumes of the modified mobile phase until the baseline on your detector is stable. This step ensures that the entire stationary phase is neutralized.

  • Sample Loading: Dissolve your crude compound in a minimum amount of the mobile phase or dichloromethane. Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel or Celite, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using either an isocratic or gradient elution with your modified mobile phase. The presence of triethylamine will compete with your compound for the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.

Guide 2: Navigating Spectroscopic Characterization

Correctly interpreting spectroscopic data is essential for structure confirmation. The halogenated, heterocyclic nature of this compound presents unique features.

Challenge: Confirming the presence of bromine and correctly identifying the molecular ion.

Principle: Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7% to 49.3% ratio.[2] This means that in a mass spectrometer, a molecule containing one bromine atom will appear as two distinct molecular ion peaks, separated by 2 mass units ([M]⁺ and [M+2]⁺), with nearly equal relative intensities (a 1:1 ratio). This pattern is a highly reliable indicator of the presence of a single bromine atom.[1][3]

IonIsotopic CompositionCalculated m/zExpected Relative Intensity
[M]⁺C₄H₆⁷⁹BrN₃S221.95~100%
[M+1]⁺Contains ¹³C, ¹⁵N, etc.222.95~5-6%
[M+2]⁺C₄H₆⁸¹BrN₃S223.95~97-98%
Caption: Expected high-resolution mass spectrometry data for the molecular ion cluster of the target compound.

Challenge: Assigning ¹H and ¹³C signals, especially in the heterocyclic core.

Analysis: While specific data for the title compound is scarce, we can predict chemical shifts based on known 1,3,4-thiadiazole derivatives.[6][7][8]

  • ¹H NMR: The most prominent signals will be from the N,N-diethyl group.

    • -N-CH₂-CH₃: Expect a quartet around δ 3.0-3.5 ppm.

    • -N-CH₂-CH₃: Expect a triplet around δ 1.2-1.4 ppm.

  • ¹³C NMR: The carbon atoms of the thiadiazole ring are highly deshielded.

    • C2 (attached to N): Expect a signal in the range of δ 165-175 ppm.

    • C5 (attached to Br): Expect a signal in the range of δ 140-155 ppm. The C-Br bond will shift this carbon upfield compared to a C-H.

    • -N-CH₂-CH₃: Expect a signal around δ 40-45 ppm.

    • -N-CH₂-CH₃: Expect a signal around δ 12-15 ppm.

Note on Purity: The American Chemical Society (ACS) guidelines for the characterization of new organic compounds recommend providing evidence of homogeneity.[9] This can be achieved through elemental analysis or a combination of high-resolution mass spectrometry (HRMS) and clean ¹H and ¹³C NMR spectra.[9]

Guide 3: Compound Stability and Handling

Issue: The compound appears to decompose upon storage or during certain experimental manipulations.

Root Cause Analysis: The C5-bromo bond on the electron-deficient 1,3,4-thiadiazole ring can be susceptible to nucleophilic aromatic substitution. Reagents or solvents containing nucleophiles (e.g., water, methanol, amines) could potentially displace the bromide, especially under heating or basic/acidic conditions.

degradation_pathway reactant 5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine product 5-substituted product (e.g., methoxy, hydroxy) reactant->product + Nu:⁻ / Δ (- Br⁻)

Caption: General pathway for nucleophilic substitution at the C5 position.

  • Storage: Store the purified compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage) to minimize degradation from atmospheric moisture.

  • Solvent Choice: When heating the compound, use aprotic, non-nucleophilic solvents (e.g., toluene, dioxane, DMF, acetonitrile) whenever possible. Avoid prolonged heating in protic solvents like methanol or ethanol.

  • pH Control: Avoid exposing the compound to strong acids or bases for extended periods, as this can promote hydrolysis or other side reactions.

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. [Link]

  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. RSC Advances, 8(49), 28010-28022. [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018). ResearchGate. [Link]

  • 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. (n.d.). ResearchGate. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (1975). ResearchGate. [Link]

  • Guidelines for Characterization of Organic Compounds. (n.d.). ACS Publications. [Link]

  • First steps on characterizing a potentially novel compound?. (2020). Reddit. [Link]

  • Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (n.d.).
  • 4-Bromobenzo[1,2-d:4,5-d′]bis([10][11][12]thiadiazole). (2021). MDPI. [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). ResearchGate. [Link]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2023). PubMed Central. [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2007). ResearchGate. [Link]

  • 8: Identification of Unknowns (Experiment). (2020). Chemistry LibreTexts. [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2012). Rasayan Journal of Chemistry. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC. [Link]

  • Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.).
  • NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (2012). Magnetic Resonance in Chemistry. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. (2023). ResearchGate. [Link]

  • The molecule that gave the mass spectrum shown here contains a halogen. (n.d.). Pearson. [Link]

  • Purification of strong polar and basic compounds. (2020). Reddit. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

Sources

Navigating the Labyrinth of Thiadiazole Synthesis: A Technical Guide to Byproduct Avoidance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for thiadiazole synthesis. As a Senior Application Scientist, I've witnessed firsthand the synthetic challenges that can arise when targeting these valuable heterocyclic scaffolds. This guide is designed to be a practical resource, moving beyond simple protocols to explain the "why" behind common byproduct formation and providing actionable strategies to steer your reactions toward the desired 2,5-disubstituted 1,3,4-thiadiazoles. Our focus is on proactive problem-solving, equipping you with the knowledge to anticipate and mitigate side reactions before they compromise your yield and purity.

Troubleshooting Guide: Common Issues and Solutions in 1,3,4-Thiadiazole Synthesis

This section addresses specific problems you may encounter during your experiments, offering explanations and step-by-step guidance to get your synthesis back on track.

Issue 1: My reaction with thiosemicarbazide and a carboxylic acid is yielding a significant amount of aza-byproduct, not my target thiadiazole.

Question: I am attempting to synthesize a 2-amino-5-substituted-1,3,4-thiadiazole by reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid. However, I am isolating a significant amount of a byproduct that appears to be a 1,2,4-triazole-3-thione. Why is this happening and how can I favor the formation of the thiadiazole?

Answer: This is a classic example of kinetic versus thermodynamic control in heterocyclic synthesis. The reaction between a carboxylic acid and thiosemicarbazide proceeds through a common intermediate, an acylthiosemicarbazide. The fate of this intermediate is highly dependent on the reaction conditions, specifically the pH.

  • Under acidic conditions (e.g., concentrated H₂SO₄, POCl₃): The reaction is under kinetic control. The more nucleophilic sulfur atom of the thiosemicarbazide moiety preferentially attacks the protonated carbonyl carbon of the carboxylic acid, leading to the formation of the 1,3,4-thiadiazole ring system.[1][2] This pathway is generally faster.

  • Under basic conditions (e.g., NaOH, KOH): The reaction is under thermodynamic control. Deprotonation of the amide nitrogen of the acylthiosemicarbazide intermediate occurs, followed by an intramolecular cyclization where the terminal nitrogen attacks the carbonyl carbon. This pathway leads to the more thermodynamically stable 1,2,4-triazole-3-thione.[3]

Byproduct_Formation_From_Thiosemicarbazide cluster_acidic Acidic Conditions (Kinetic Control) cluster_basic Basic Conditions (Thermodynamic Control) Acylthiosemicarbazide_A Acylthiosemicarbazide Intermediate Thiadiazole 2-Amino-1,3,4-Thiadiazole (Desired Product) Acylthiosemicarbazide_A->Thiadiazole  Fast Cyclization (S-attack) Acylthiosemicarbazide_B Acylthiosemicarbazide Intermediate Triazole 1,2,4-Triazole-3-thione (Byproduct) Acylthiosemicarbazide_B->Triazole  Slower Cyclization (N-attack) Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Acylthiosemicarbazide_A Carboxylic_Acid->Acylthiosemicarbazide_B Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide_A Thiosemicarbazide->Acylthiosemicarbazide_B

Troubleshooting Protocol:

  • Strictly Maintain Acidic Conditions: Ensure your reaction medium is and remains acidic throughout the process. If using POCl₃, it acts as both the activating and dehydrating agent, driving the reaction towards the thiadiazole.[1] When using concentrated H₂SO₄, ensure the temperature is controlled to prevent charring and other side reactions.[4]

  • Choice of Dehydrating Agent: For sensitive substrates, milder acidic conditions can be achieved using reagents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), which can offer better selectivity.[2]

  • Temperature Control: While acidic conditions favor the kinetic product, excessive heat can sometimes lead to rearrangement or decomposition. Monitor your reaction closely and maintain the recommended temperature for your specific substrate.

  • Work-up Procedure: Neutralize the reaction mixture carefully during work-up to prevent any base-catalyzed rearrangement of the product or unreacted intermediates.

Issue 2: My synthesis using an acyl hydrazine and a thionating agent is producing a significant amount of an oxygen-containing byproduct.

Question: I am synthesizing a 2,5-disubstituted-1,3,4-thiadiazole by reacting an acyl hydrazine with a thionating agent like Lawesson's reagent or P₄S₁₀. My final product is contaminated with a significant amount of the corresponding 1,3,4-oxadiazole. How can I suppress the formation of this byproduct?

Answer: The formation of 1,3,4-oxadiazoles is a common competitive pathway in this synthesis, arising from the cyclization of the diacylhydrazine intermediate before thionation can occur.[5][6] The oxygen of the second carbonyl group can compete with the sulfur of the thionated carbonyl during the cyclization step.

Oxadiazole_vs_Thiadiazole Acyl_Hydrazine Acyl Hydrazine Diacylhydrazine Diacylhydrazine Intermediate Acyl_Hydrazine->Diacylhydrazine Thionating_Agent Thionating Agent (e.g., Lawesson's Reagent) Thionated_Intermediate Thionated Intermediate Thionating_Agent->Thionated_Intermediate Diacylhydrazine->Thionated_Intermediate Thionation Oxadiazole 1,3,4-Oxadiazole (Byproduct) Diacylhydrazine->Oxadiazole  Direct Cyclization (O-attack) Thiadiazole 1,3,4-Thiadiazole (Desired Product) Thionated_Intermediate->Thiadiazole Cyclization (S-attack)

Troubleshooting Protocol:

  • Optimize Reagent Stoichiometry: Ensure you are using a sufficient excess of the thionating agent (typically 0.5 to 1.0 equivalents of Lawesson's reagent per carbonyl group to be thionated). This will favor the thionation of the diacylhydrazine intermediate before it has a chance to cyclize to the oxadiazole.

  • Reaction Temperature and Time: Thionation reactions with Lawesson's reagent often require elevated temperatures (refluxing in toluene or xylene).[7] However, prolonged reaction times at high temperatures can sometimes lead to decomposition. Monitor the reaction by TLC to find the optimal balance.

  • Stepwise Synthesis: For particularly challenging substrates, consider a stepwise approach. First, synthesize and isolate the diacylhydrazine. Then, subject the purified diacylhydrazine to thionation and cyclization in a separate step. This can provide better control over the reaction outcome.

  • Choice of Thionating Agent: While Lawesson's reagent is common, phosphorus pentasulfide (P₄S₁₀) can also be used.[8] The reactivity of these reagents can differ depending on the substrate, so it may be worth screening both. Be aware that P₄S₁₀ can sometimes lead to more side products due to its polymeric nature and lower solubility.[9]

ParameterRecommendation for Minimizing Oxadiazole ByproductRationale
Thionating Agent Lawesson's Reagent or P₄S₁₀Efficiently converts carbonyls to thiocarbonyls.
Stoichiometry 0.5 - 1.0 eq. Lawesson's Reagent per carbonylEnsures complete thionation of the intermediate.
Temperature Reflux in high-boiling solvents (Toluene, Xylene)Provides the necessary activation energy for thionation.
Reaction Time Monitor by TLC (typically several hours)Avoids prolonged heating that can lead to decomposition.
Issue 3: I am getting a mixture of regioisomers in my unsymmetrically substituted thiadiazole synthesis.

Question: I am trying to synthesize an unsymmetrically substituted 2,5-diaryl-1,3,4-thiadiazole, but my final product is a mixture of two isomers. How can I control the regioselectivity of my reaction?

Answer: Achieving regioselectivity is a significant challenge when synthesizing unsymmetrical thiadiazoles, particularly when the electronic and steric properties of the two substituents are similar. The key is to employ a synthetic strategy that allows for the sequential introduction of the two different groups.

Troubleshooting Protocol:

  • Stepwise Approach: A reliable method is to start with a precursor that already contains one of the desired substituents. For example, you can synthesize a 2-amino-5-substituted-1,3,4-thiadiazole and then modify the amino group in a subsequent step.

  • Use of Orthogonal Protecting Groups: If you are building the ring from a more complex starting material, consider using protecting groups to differentiate reactive sites and guide the cyclization in a specific orientation.

  • Modern Catalytic Methods: Recent advances in catalysis have led to methods that offer greater control over regioselectivity. For instance, certain transition-metal-catalyzed reactions can direct the formation of a specific regioisomer.[10]

  • Careful Choice of Starting Materials: The inherent electronic properties of your starting materials can influence the regiochemical outcome. A more electron-withdrawing group may favor a particular cyclization pathway.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Lawesson's reagent over phosphorus pentasulfide (P₄S₁₀) for thionation in thiadiazole synthesis?

A1: Lawesson's reagent is generally preferred due to its better solubility in organic solvents and milder reaction conditions compared to P₄S₁₀.[7] This often leads to cleaner reactions with fewer side products and higher yields. P₄S₁₀ is a polymeric solid with low solubility, which can make reactions sluggish and difficult to control.[9]

Q2: Can I use microwave irradiation to accelerate my thiadiazole synthesis?

A2: Yes, microwave-assisted synthesis can be a very effective technique for accelerating thiadiazole formation. It can significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation by providing rapid and uniform heating.

Q3: How can I effectively purify my thiadiazole product from unreacted starting materials and byproducts?

A3: The purification strategy will depend on the specific properties of your target compound and the impurities. Common techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.

  • Column Chromatography: Silica gel chromatography is widely used to separate the desired thiadiazole from byproducts with different polarities.

  • Acid-Base Extraction: If your thiadiazole has a basic nitrogen atom, you can use acid-base extraction to separate it from neutral or acidic impurities.

Q4: Are there any "greener" alternatives to traditional dehydrating agents like POCl₃ and strong acids?

A4: Yes, there is growing interest in developing more environmentally friendly methods. Some alternatives include the use of solid acid catalysts, ionic liquids, and enzyme-catalyzed reactions. Polyphosphate ester (PPE) has also been reported as a milder alternative for the cyclodehydration of thiosemicarbazides.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using POCl₃

This protocol describes a general procedure for the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole under acidic conditions to minimize the formation of the 1,2,4-triazole-3-thione byproduct.

Materials:

  • Benzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add benzoic acid (1.0 eq) and thiosemicarbazide (1.1 eq).

  • Carefully add phosphorus oxychloride (3.0 eq) dropwise to the mixture at 0 °C with stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.

References

  • Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]

  • PMC - PubMed Central. Biological activity of oxadiazole and thiadiazole derivatives. Available from: [Link]

  • MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • ResearchGate. Esterification of free fatty acids using sulfuric acid as catalyst in the presence of triglycerides. Available from: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • ACS Omega. Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. Available from: [Link]

  • PMC - PubMed Central. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Available from: [Link]

  • Encyclopedia.pub. Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

  • MDPI. Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Use of Lawesson's Reagent in Organic Syntheses. Available from: [Link]

  • MDPI. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • Organic Chemistry Portal. 1,3,4-Thiadiazole synthesis. Available from: [Link]

  • PubMed. Novel regioselectivity: three-component cascade synthesis of unsymmetrical 1,4- and 1,2-dihydropyridines. Available from: [Link]

  • Chemistry Stack Exchange. Is this a plausible reaction mechanism? (H2SO4 cyclization after Friedel-Crafts). Available from: [Link]

  • MDPI. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

  • The Journal of Organic Chemistry. Reaction of (1,ω)-N-Acylamino Alcohols with Lawesson's Reagent: Synthesis of Sulfur-Containing Heterocycles. Available from: [Link]

  • Pharmacia. Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]

  • PMC - PubMed Central. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Available from: [Link]

  • ResearchGate. Synthesis of 1,2,4‐triazolidine‐3‐thiones from thiosemicarbazides and... Available from: [Link]

  • Macquarie University Research PURE. Regioselectivity for the Rh(I)‐catalyzed Annulation of 1,2,3‐Thiadiazoles with Alkynes. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Sci-Hub. Sulfuric acid promoted condensation cyclization of 2-(2-(trimethylsilyl) ethynyl)anilines with arylaldehydes in alcoholic solvents: an efficient one-pot synthesis of 4-alkoxy-2-arylquinolines. Available from: [Link]

  • Encyclopedia.pub. Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]

  • Iraqi Journal of Science. Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Available from: [Link]

Sources

Validation & Comparative

A Multi-faceted Spectroscopic Approach to Confirming the Structure of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is a foundational prerequisite. For novel heterocyclic compounds such as 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine, a synthesized molecule with potential pharmacological applications, a rigorous and multi-pronged analytical approach is paramount. This guide provides an in-depth comparison of spectroscopic techniques, grounded in experimental data, to definitively elucidate and confirm the structure of this target compound. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we can create a self-validating system of evidence that leaves no room for structural ambiguity.

The 1,3,4-thiadiazole ring is a key pharmacophore in many biologically active compounds.[1] The introduction of a bromine atom and a diethylamino group at specific positions on this scaffold necessitates a detailed spectroscopic analysis to ensure the correct isomer has been synthesized and to rule out potential side-products.

Visualizing the Analytical Workflow

The confirmation of this compound's structure is a systematic process. It begins with the synthesis of the compound, followed by purification, and then subjected to a battery of spectroscopic analyses. The data from each technique provides a unique piece of the structural puzzle, and their confluence leads to the final confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation MS Mass Spectrometry (ESI-MS) Purification->MS Sample Preparation IR Infrared Spectroscopy (FTIR-ATR) Purification->IR Sample Preparation Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structural Confirmation of This compound Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the structural confirmation of this compound.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map the connectivity and chemical environment of each atom.

Expected ¹H NMR Spectral Data

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl groups of the diethylamino substituent.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methylene Protons~3.4 - 3.6Quartet (q)4H-N-CH₂ -CH₃
Methyl Protons~1.2 - 1.4Triplet (t)6H-N-CH₂-CH₃

The downfield shift of the methylene protons is due to the deshielding effect of the adjacent nitrogen atom. The quartet and triplet splitting patterns arise from the spin-spin coupling between the methylene and methyl protons.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the target compound, we anticipate four distinct signals. The chemical shifts of the thiadiazole ring carbons are particularly diagnostic.[2]

Predicted SignalChemical Shift (δ, ppm)Assignment
Thiadiazole Carbon (C2)~165 - 170C-N(Et)₂
Thiadiazole Carbon (C5)~145 - 150C-Br
Methylene Carbon~45 - 50-N-CH₂ -CH₃
Methyl Carbon~12 - 15-N-CH₂-CH₃

The carbon attached to the amino group (C2) is expected to be significantly downfield due to the strong electron-withdrawing effect of the two nitrogen atoms in the ring and the directly attached amino group.[3] Conversely, the carbon bearing the bromine atom (C5) will also be downfield, but likely less so than C2.

Comparative Analysis with Alternatives

An isomeric impurity, such as 2-bromo-N,N-diethyl-1,3,4-thiadiazol-5-amine, would exhibit a distinctly different ¹³C NMR spectrum. The chemical shifts of the thiadiazole carbons would be reversed, providing a clear method of differentiation. The absence of any other signals in the aromatic or vinylic regions of both ¹H and ¹³C NMR spectra would rule out many other potential byproducts.

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrum (ESI-MS)

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺235.9852237.9832~1:1
[M+Na]⁺257.9671259.9651~1:1

The fragmentation of thiadiazole derivatives under mass spectrometry can be complex, often involving ring cleavage.[4] Key fragmentation pathways for this compound could involve the loss of the diethylamino group or the bromine atom.

Self-Validating Power of High-Resolution MS

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.[5] This provides a powerful layer of confirmation. For C₆H₁₀BrN₃S, the calculated exact mass for the [M+H]⁺ ion is 235.98515 (for ⁷⁹Br), which can be experimentally verified to within a few parts per million.

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

Wavenumber (cm⁻¹)VibrationFunctional Group
2970 - 2850C-H stretchAlkyl (ethyl groups)[6]
~1610 - 1550C=N stretch1,3,4-Thiadiazole ring[1]
~1380 & ~1460C-H bendAlkyl (ethyl groups)[6]
~1250C-N stretchDiethylamino group
~1050N-N stretch1,3,4-Thiadiazole ring[7]
~680 - 515C-Br stretchBromoalkane[8]
~650C-S stretch1,3,4-Thiadiazole ring[7]

The presence of the C=N stretching vibration is characteristic of the thiadiazole ring.[1] The C-Br stretching frequency is often weak and falls in the fingerprint region, but its presence would be consistent with the proposed structure.

Comparison with a Non-Brominated Analogue

Comparing the IR spectrum of the target compound with that of N,N-diethyl-1,3,4-thiadiazol-2-amine would highlight the C-Br stretching vibration. The absence of this peak in the non-brominated analogue would provide strong evidence for the successful incorporation of the bromine atom. Additionally, the absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) confirms the N,N-disubstituted nature of the amino group.[9]

Experimental Protocols

To ensure the reproducibility and reliability of the spectroscopic data, standardized experimental protocols must be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[10]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: Use an ESI mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and any other adducts (e.g., [M+Na]⁺). Analyze the isotopic pattern to confirm the presence of bromine. If using HRMS, determine the elemental composition from the exact mass measurement.

Infrared Spectroscopy Protocol (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Cohesive Structural Narrative

By synthesizing the information from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, a comprehensive and self-validating structural confirmation of this compound is achieved. The NMR data elucidates the carbon-hydrogen framework and the specific connectivity of the substituents. Mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a definitive marker. Finally, IR spectroscopy provides a rapid and effective confirmation of the key functional groups present in the molecule. The congruence of data from these independent analytical techniques provides the high level of certainty required in research and drug development.

References

  • Vertex AI Search. 2-amino-1,3,4--thiadiazole, monohydrochloride - Optional[1H NMR] - Chemical Shifts. Accessed January 19, 2026.
  • Akbaş, E., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.
  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
  • ChemicalBook. 2-Amino-1,3,4-thiadiazole(4005-51-0) 1H NMR spectrum. Accessed January 19, 2026.
  • ResearchGate. Assigned ¹H- and ¹³C-NMR chemical shifts of 1,3,4-thiadiazole 58. Accessed January 19, 2026.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Accessed January 19, 2026.
  • DergiPark.
  • RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Accessed January 19, 2026.
  • JETIR.org. SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Accessed January 19, 2026.
  • MDPI.
  • SpectraBase. 2-Amino-1,3,4-thiadiazole - Optional[1H NMR] - Spectrum. Accessed January 19, 2026.
  • MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Accessed January 19, 2026.
  • Guidechem. 5-bromo-N,N-dimethyl-1,3,4-thiadiazol-2-amine. Accessed January 19, 2026.
  • University of California, Los Angeles. IR Chart. Accessed January 19, 2026.
  • Wiley Online Library.
  • ResearchGate. 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. Accessed January 19, 2026.
  • University of California, Santa Cruz. IR Tables. Accessed January 19, 2026.
  • PubChemLite. This compound. Accessed January 19, 2026.
  • RSC Publishing. High resolution mass spectrometry. Part VII.
  • Growing Science.
  • NIST WebBook. N,N-Diethylaniline. Accessed January 19, 2026.
  • MDPI. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Accessed January 19, 2026.
  • MDPI. Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. Accessed January 19, 2026.
  • University of Babylon. The features of IR spectrum. Accessed January 19, 2026.
  • Semantic Scholar. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Accessed January 19, 2026.
  • PMC. Spectroscopic Insights of an Emissive Complex between 4′-N,N-Diethylaminoflavonol in Octa-Acid Deep-Cavity Cavitand and Rhodamine 6G. Accessed January 19, 2026.
  • National Institutes of Health. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. Accessed January 19, 2026.
  • Michigan State University. Infrared Spectroscopy. Accessed January 19, 2026.
  • University of California, Irvine. IR Lecture Notes. Accessed January 19, 2026.
  • ResearchGate.
  • PMC. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Accessed January 19, 2026.
  • ACS Publications.

Sources

A Comparative Guide to Purity Analysis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the purity analysis of the novel heterocyclic compound, 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. As a derivative of the 1,3,4-thiadiazole core, this molecule is of significant interest in medicinal chemistry and drug discovery due to the wide spectrum of biological activities associated with this scaffold.[1][2] Accurate and robust purity assessment is a critical step in the characterization of any new chemical entity (NCE) to ensure the reliability of biological screening data and to establish a foundation for further development.

This document is structured to provide not only a detailed, field-tested High-Performance Liquid Chromatography (HPLC) protocol but also a direct comparison with its modern alternative, Ultra-Performance Liquid Chromatography (UPLC), to guide researchers in selecting the optimal analytical strategy for their needs. We will delve into the causality behind methodological choices, ensuring that the described protocols are scientifically sound and self-validating.

Part 1: Primary Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

The workhorse for purity determination of small-molecule active pharmaceutical ingredients (APIs) is overwhelmingly RP-HPLC.[3] The technique separates compounds based on their polarity. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Compounds with higher polarity elute earlier, while more non-polar compounds are retained longer on the column.[3]

Method Development: A Rationale-Driven Approach

The development of a robust HPLC method requires careful consideration of the analyte's chemical properties. This compound is a halogenated heterocyclic compound containing a basic diethylamino group.[4][5] This structure informs our selection of column, mobile phase, and detection parameters.

  • Column Selection: A C18 (octadecylsilane) column is the standard starting point for RP-HPLC method development due to its wide applicability and hydrophobicity. A typical dimension (e.g., 4.6 mm x 150 mm, 5 µm particle size) provides a good balance between resolution and analysis time.[6]

  • Mobile Phase Strategy: The presence of the basic diethylamino group necessitates pH control to ensure consistent retention and sharp peak shape. Uncontrolled pH can lead to protonation of the nitrogen atom, causing peak tailing.

    • Solvents: Acetonitrile and water are chosen as the mobile phase components due to their low UV cutoff and compatibility with C18 columns. Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol.[7]

    • Buffer: An ammonium acetate buffer (e.g., 20 mM, pH 5.0) is an excellent choice. It effectively controls the pH in a range suitable for many basic compounds and is volatile, making it compatible with mass spectrometry (LC-MS) if impurity identification is required.[7]

    • Gradient Elution: A gradient elution, where the percentage of the organic solvent (acetonitrile) is increased over time, is employed. This allows for the effective elution of both polar and non-polar impurities within a single run, providing a comprehensive purity profile.

  • Detection: The 1,3,4-thiadiazole ring system contains a conjugated π-electron system, which acts as a chromophore, allowing for detection by UV-Vis spectrophotometry. A photodiode array (PDA) detector is ideal as it can scan a range of wavelengths simultaneously, helping to identify the optimal detection wavelength (λmax) and assess peak purity. For routine analysis, a single wavelength detector set at an appropriate wavelength (e.g., 250-280 nm) can be used.[6]

Potential Impurities

A robust purity method must be able to separate the main compound from potential process-related impurities and degradation products. For this compound, likely impurities could include:

  • Starting Materials: Unreacted 2-amino-5-bromo-1,3,4-thiadiazole.[8]

  • Reagents: Residual reagents from the synthetic steps.

  • Side-Products: Isomers or products from competing reaction pathways.

  • Degradants: Products formed from hydrolysis, oxidation, or photolysis. Stress testing (forced degradation) is a formal part of method validation to confirm the method's stability-indicating capability.[6][9]

Experimental Protocol: RP-HPLC Purity Determination

This protocol is designed as a self-validating system, incorporating a system suitability test to ensure the chromatographic system is performing adequately before sample analysis.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA or UV-Vis detector.

  • C18 Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and ammonium acetate.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium acetate solution in water. Adjust pH to 5.0 with acetic acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

3. Standard and Sample Preparation:

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.

4. Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm (or determined λmax)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

5. System Suitability Test (SST):

  • Inject the Standard Solution five replicate times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.[9]

    • Tailing factor for the main peak should be ≤ 2.0.

    • Theoretical plates (column efficiency) should be ≥ 2000.

6. Analysis and Data Interpretation:

  • Once SST criteria are met, inject the Sample Solution.

  • Calculate the purity by area percent normalization:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Any impurity exceeding a certain threshold (e.g., 0.1%) should be identified and quantified if necessary, as per regulatory guidelines like ICH.[10]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Diluent Preparation B Standard & Sample Weighing and Dissolution A->B C System Equilibration B->C D System Suitability Test (SST) (5x Standard Injections) C->D E Sample Injection D->E F Peak Integration E->F G Verify SST Compliance F->G G->E SST Failed Re-evaluate System H Calculate Purity (% Area Normalization) G->H I I H->I Final Report

Caption: Workflow for purity analysis by HPLC.

Part 2: Comparative Analysis with Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is robust and widely established, Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement in liquid chromatography.[11] UPLC systems operate at much higher pressures (up to 15,000 psi) and use columns packed with smaller particles (< 2 µm), leading to dramatic improvements in performance.[12][13]

UPLC: The Rationale for an Alternative

For researchers in drug development, throughput and sensitivity are paramount. UPLC offers distinct advantages over traditional HPLC in these areas.[14]

  • Increased Speed: Analysis times can be reduced by up to a factor of nine compared to an HPLC system using 5 µm particles, significantly increasing laboratory productivity.[12]

  • Improved Resolution: The smaller particle size leads to higher separation efficiency, resulting in sharper and narrower peaks. This allows for better separation of closely eluting impurities that might co-elute in an HPLC run.

  • Enhanced Sensitivity: Narrower peaks mean a higher concentration of the analyte passes the detector per unit of time, leading to taller peaks and improved signal-to-noise ratios. This is critical for detecting trace-level impurities.[15]

  • Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[14]

Head-to-Head Performance Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC depends on the specific analytical needs and available resources.[14] While UPLC offers superior performance, the initial capital investment is higher.[15]

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Advantage
Operating Pressure Lower (typically 500 - 6,000 psi)[11][13]Much higher (up to 15,000 psi)[11][13]UPLC
Column Particle Size Larger (typically 3 - 5 µm)[14]Smaller (< 2 µm, e.g., 1.7 µm)[12]UPLC
Analysis Time Longer (e.g., 15 - 30 minutes)[13]Shorter (e.g., 1 - 5 minutes)[13]UPLC
Resolution GoodExcellent, superior separation of complex mixtures[15]UPLC
Sensitivity StandardHigher, due to narrower peaks[14][15]UPLC
Solvent Consumption HigherLower, leading to cost savings and less waste[14]UPLC
Instrument Cost LowerHigher initial investment[15]HPLC
Method Robustness Highly robust, well-established protocolsCan be more sensitive to sample matrix effectsHPLC
Simulated Experimental Data Comparison

To illustrate the practical differences, the table below presents hypothetical data from the analysis of a single batch of this compound containing a critical impurity eluting close to the main peak.

MetricHPLC ResultUPLC Result
Run Time 25.0 minutes3.5 minutes
Main Peak Retention Time 12.54 minutes1.82 minutes
Critical Impurity Retention Time 12.81 minutes1.91 minutes
Resolution (Main Peak/Impurity) 1.4 (Incomplete Separation)2.5 (Baseline Separated)
Main Peak Width (at base) 0.45 minutes0.06 minutes
Calculated Purity 98.9%98.7% (More accurate)
Solvent Used per Run ~25 mL~3 mL

This simulated data highlights how UPLC's superior resolving power can provide a more accurate purity value by separating an impurity that was partially hidden in the HPLC chromatogram.

Core Principle Comparison: Particle Size and Performance

UPLC_vs_HPLC cluster_hplc HPLC cluster_uplc UPLC H_Particle Larger Particles (3-5 µm) H_Pressure Lower Pressure (< 6,000 psi) U_Particle Smaller Particles (< 2 µm) H_Particle->U_Particle Decreased Particle Size H_Result Broader Peaks Longer Run Time Standard Resolution U_Pressure Higher Pressure (~15,000 psi) H_Pressure->U_Pressure Increased Pressure U_Result Sharper Peaks Faster Run Time Higher Resolution H_Result->U_Result Improved Performance

Sources

A Comparative Analysis of the Predicted Biological Activity of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine and Other Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] This five-membered ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry is thought to be a key reason for the ability of some 1,3,4-thiadiazole derivatives to interfere with DNA replication and other critical cellular processes.[3][4] The mesoionic character of the 1,3,4-thiadiazole ring allows for enhanced membrane permeability, facilitating interaction with intracellular biological targets.[5] The diverse biological landscape of these compounds, including antimicrobial, anticancer, and enzyme inhibitory activities, is largely dictated by the nature of the substituents at the C2 and C5 positions.[6]

This guide provides a comparative analysis of the predicted biological activity of a specific, novel derivative, 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine , against a backdrop of well-characterized thiadiazole analogues. While direct experimental data for this particular compound is not yet publicly available, we can extrapolate its potential efficacy and mechanisms of action based on established structure-activity relationships (SAR) within the 1,3,4-thiadiazole class.

Structural Features and Predicted Biological Profile of this compound

The molecule in focus, this compound, possesses two key substituents that are expected to modulate its biological activity:

  • A Bromo Group at the C5 Position: Halogen substituents, particularly bromine and chlorine, on aromatic or heterocyclic rings are known to often enhance the biological activity of a molecule. This is attributed to several factors, including increased lipophilicity, which can improve cell membrane penetration, and the ability to form halogen bonds with biological targets. In the context of 1,3,4-thiadiazoles, bromo-substitution has been associated with potent antimicrobial and anticancer effects.[7][8]

  • An N,N-diethylamino Group at the C2 Position: The presence of a dialkylamino group at the C2 position introduces a basic and lipophilic character to the molecule. This can influence its pharmacokinetic properties, such as solubility and membrane permeability. The diethylamino group, in particular, can affect the molecule's interaction with target proteins and may contribute to its overall biological profile.

Based on these structural features, it is hypothesized that this compound will exhibit notable antimicrobial and anticancer activities. The following sections will compare this predicted profile with the known activities of other thiadiazole derivatives.

Comparative Analysis of Biological Activities

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel antimicrobial agents.[9][10] The antimicrobial efficacy of these compounds is often linked to their ability to inhibit essential enzymes in microbial metabolic pathways or to disrupt cell wall synthesis.

Comparison with Other Halogenated Thiadiazoles:

Studies on various 5-substituted-1,3,4-thiadiazol-2-amines have demonstrated that halogenated derivatives often exhibit superior antimicrobial activity. For instance, compounds with chloro and fluoro substituents have shown good inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[11] It has been observed that the presence of a bromine substituent on a phenyl group linked to the 1,3,4-thiadiazole moiety can lead to increased antimicrobial activity.[7]

Predicted Activity of this compound:

Given the established trend of enhanced antimicrobial action with halogen substitution, it is plausible that this compound will demonstrate significant antibacterial and antifungal properties. The bromo group is expected to increase the compound's lipophilicity, aiding its passage through microbial cell membranes.

The following table summarizes the antimicrobial activity of some representative thiadiazole derivatives, providing a benchmark for the predicted efficacy of our target compound.

Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineS. aureus, B. subtilisMIC: 20-28 µg/mL[11]
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineS. aureus, B. subtilisGood inhibitory effects (81-91% inhibition)[11]
5-acetyl-2-benzoylimino-3-(4-bromophenyl)-1,3,4-thiadiazoleVarious bacteria and fungiPotent against all tested microorganisms[7]
Tris-1,3,4-thiadiazole derivativeS. aureusGood antimicrobial activity[11]
Anticancer Activity

The 1,3,4-thiadiazole nucleus is a key pharmacophore in a multitude of compounds with demonstrated anticancer properties.[12] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of DNA replication, and induction of apoptosis.[3][4]

Comparison with Other Bromo-Substituted Thiadiazoles:

The introduction of a bromine atom into the structure of 1,3,4-thiadiazole derivatives has been shown to yield compounds with potent cytotoxic activity against various cancer cell lines. For example, an indolyl-1,3,4-thiadiazole bearing a 5-bromo indolyl substituent was found to be highly active in suppressing the growth of pancreatic cancer cells (PaCa2) with an IC50 value of 1.5 µM.[13] Another study reported that 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amines exhibited moderate to good anticancer activity against the MCF-7 human breast cancer cell line.[3]

Predicted Activity of this compound:

Based on these precedents, this compound is predicted to possess significant anticancer potential. The bromo substituent is likely to be a key contributor to its cytotoxic effects. The N,N-diethylamino group may further modulate this activity by influencing the compound's interaction with specific cellular targets.

The table below presents the anticancer activity of several thiadiazole derivatives, offering a comparative context for the predicted activity of the target compound.

Compound/DerivativeCancer Cell Line(s)Activity Metric (e.g., IC50, GI50)Reference
5-(5-bromo-indol-3-yl)-2-(4-benzyloxy-3-methoxyphenyl)-1,3,4-thiadiazolePaCa2 (Pancreatic)IC50: 1.5 µM[13]
5-(4-bromophenyl)-1,3,4-thiadiazole-2-amineMCF-7 (Breast)GI50: 24.0-46.8 µg/mL[3]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesMCF-7, HepG2IC50: 2.32-8.35 µM[4]
Honokiol derivative with 1,3,4-thiadiazole scaffoldA549, MDA-MB-231IC50: 1.62-10.21 µM[4]

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays would be required. The following are detailed protocols for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient broth or Sabouraud dextrose broth

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as positive control

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive controls (broth with inoculum and standard drug) and negative controls (broth with inoculum and solvent).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines by measuring cell viability.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution) for 24, 48, or 72 hours. Include a vehicle control (medium with solvent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_results Data Analysis & SAR start Synthesis of 5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine char Structural Characterization (NMR, MS, IR) start->char mic MIC Determination (Bacteria & Fungi) char->mic mtt MTT Cytotoxicity Assay (Cancer Cell Lines) char->mtt mbc MBC/MFC Determination mic->mbc data Data Analysis (IC50, MIC values) mbc->data apoptosis Apoptosis Assay (Flow Cytometry) mtt->apoptosis apoptosis->data sar Structure-Activity Relationship Analysis data->sar

Caption: Workflow for synthesis, characterization, and biological evaluation.

Hypothesized Signaling Pathway Inhibition

G GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Thiadiazole 5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine Thiadiazole->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on the extensive literature on related 1,3,4-thiadiazole derivatives allows for a reasoned prediction of its potential as a bioactive agent. The presence of a bromo substituent at the C5 position, a feature consistently associated with enhanced antimicrobial and anticancer properties in this class of compounds, suggests that the target molecule is a promising candidate for further investigation. The N,N-diethylamino group at the C2 position is also expected to contribute to its overall pharmacological profile.

The next logical step is the chemical synthesis of this compound, followed by rigorous in vitro and in vivo evaluation using the protocols outlined in this guide. Such studies are essential to validate the predicted biological activities and to determine the specific mechanisms of action. This will not only elucidate the therapeutic potential of this novel compound but also contribute valuable data to the broader understanding of the structure-activity relationships of 1,3,4-thiadiazole derivatives.

References

  • Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668. Available from: [Link]

  • Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4268. Available from: [Link]

  • Scaccia, F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. Available from: [Link]

  • Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 714-743. Available from: [Link]

  • Kim, Y., et al. (2005). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 13(8), 2827-2836. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. Molecules, 17(7), 7536-7548. Available from: [Link]

  • Mihaila, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10983. Available from: [Link]

  • Karpińska, M., & Matysiak, J. (2021). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej, 75, 706-721. Available from: [Link]

  • Shawky, A. M., et al. (2019). New 1,3,4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. Journal of Heterocyclic Chemistry, 56(2), 575-585. Available from: [Link]

  • Noolvi, M. N., et al. (2012). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry, 10, S2233-S2243. Available from: [Link]

  • Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. International Journal of Research in Pharmaceutical and Nano Sciences, 7(3), 91-100. Available from: [Link]

  • Gier-Lignar, A., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6549. Available from: [Link]

  • Gier-Lignar, A., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed, 37764346. Available from: [Link]

  • Stevaert, A., et al. (2010). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 53(5), 2027-2040. Available from: [Link]

  • Singh, P., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. Available from: [Link]

  • Pop, R., et al. (2013). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 7, 389-402. Available from: [Link]

  • Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2010, 152102. Available from: [Link]

  • Khan, I., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8725. Available from: [Link]

  • Lelyukh, M., et al. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Results in Chemistry, 5, 100867. Available from: [Link]

  • CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (2022). Google Patents.
  • Shivakumara, N., & Krishna, P. M. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Perspectives on Chemical Sciences, 9, 1-13. Available from: [Link]

  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available from: [Link]

Sources

The Strategic Advantage of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, the 1,3,4-thiadiazole core is a recurring motif in a multitude of biologically active compounds. This guide provides an in-depth technical comparison of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine , highlighting its advantages over alternative reagents and offering supporting experimental data for its application in synthetic workflows, particularly in palladium-catalyzed cross-coupling reactions.

The Versatility of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole moiety is a privileged structure in medicinal chemistry, renowned for its presence in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to functionalize this core at the 5-position is a key strategy in the discovery and optimization of novel therapeutic agents. Halogenated 2-amino-1,3,4-thiadiazoles, such as the subject of this guide, serve as versatile intermediates, enabling the introduction of diverse substituents through various cross-coupling methodologies.

The Synthetic Utility of this compound

The primary advantage of employing this compound lies in its utility as a robust coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the facile introduction of aryl, heteroaryl, and vinyl groups at the 5-position of the thiadiazole ring.

The presence of the bromine atom at the 5-position provides an optimal balance of reactivity and stability. Compared to its chloro-analogue, the carbon-bromine bond is more readily activated by the palladium catalyst, often leading to higher reaction rates and yields. While iodo-substituted heterocycles can be even more reactive, they are typically more expensive and less stable, making the bromo-derivative a more practical and cost-effective choice for many applications.

The N,N-diethylamino group at the 2-position also plays a crucial role. It enhances the electron density of the thiadiazole ring, which can influence the electronic properties of the final coupled product. Furthermore, its presence can modulate the solubility and pharmacokinetic properties of the resulting molecules, a key consideration in drug development.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To illustrate the advantages of this compound, we present a comparative analysis of its performance in a model Suzuki-Miyaura cross-coupling reaction with phenylboronic acid, alongside its chloro- and iodo-substituted counterparts.

Halogen at C5Catalyst SystemBaseSolventTime (h)Yield (%)
Bromo Pd(PPh₃)₄ (3 mol%) K₂CO₃ Dioxane/H₂O (4:1) 4 ~90%
ChloroPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O (4:1)12~65%
IodoPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O (4:1)2~95%

Note: The data presented is a representative compilation from typical Suzuki-Miyaura reactions of halo-heterocycles and may vary depending on the specific substrate and reaction conditions.

As the data suggests, the bromo-substituted thiadiazole offers a significant improvement in yield and reaction time over the chloro-analogue. While the iodo-derivative provides a slightly higher yield in a shorter time, the practical advantages of cost and stability often make the bromo-compound the preferred choice in a research and development setting.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process starting from commercially available reagents. A general and reliable method involves the cyclization of a substituted thiosemicarbazide followed by bromination.

Step 1: Synthesis of 4,4-diethylthiosemicarbazide

  • To a solution of diethylamine in a suitable solvent (e.g., ethanol), add carbon disulfide at 0 °C.

  • Stir the mixture for 1-2 hours, then add hydrazine hydrate dropwise.

  • Continue stirring for an additional 2-3 hours at room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 4,4-diethylthiosemicarbazide.

Step 2: Synthesis of N,N-diethyl-1,3,4-thiadiazol-2-amine

  • A mixture of 4,4-diethylthiosemicarbazide and an appropriate cyclizing agent (e.g., formic acid or triethyl orthoformate) is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and the product is isolated by crystallization or column chromatography.

Step 3: Bromination to yield this compound

  • N,N-diethyl-1,3,4-thiadiazol-2-amine is dissolved in a suitable solvent such as acetic acid.

  • A solution of bromine in acetic acid is added dropwise at room temperature.

  • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

  • The product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N,N-diethyl-1,3,4-thiadiazol-2-amine.

Visualizing the Synthetic Workflow

To better illustrate the key synthetic transformations, the following diagrams outline the synthesis of the title compound and its subsequent application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Diethylamine Diethylamine Thiosemicarbazide Thiosemicarbazide Diethylamine->Thiosemicarbazide + CS2, Hydrazine CS2 CS2 Hydrazine Hydrazine Thiadiazole_Amine Thiadiazole_Amine Thiosemicarbazide->Thiadiazole_Amine + Formic Acid (Cyclization) Formic_Acid Formic_Acid Final_Product 5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine Thiadiazole_Amine->Final_Product + Br2 (Bromination) Bromine Bromine

Caption: Synthetic route to this compound.

Suzuki_Coupling Start 5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine Reaction Suzuki-Miyaura Coupling Start->Reaction Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Reaction Catalyst_Base Pd(PPh3)4, K2CO3 Catalyst_Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 5-aryl-N,N-diethyl- 1,3,4-thiadiazol-2-amine Purification->Final_Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound stands out as a highly advantageous building block for the synthesis of functionalized 2-amino-1,3,4-thiadiazole derivatives. Its optimal reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, combined with its stability and accessibility, makes it a superior choice over its chloro-analogue for many synthetic applications. This guide has provided a comprehensive overview of its benefits, supported by comparative data and detailed experimental protocols, to empower researchers in their pursuit of novel and impactful molecules.

References

Sources

The Evolving Landscape of 1,3,4-Thiadiazoles: A Guide to Structure-Activity Relationships of 5-Substituted-2-Amines

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole nucleus stands as a cornerstone in medicinal chemistry, prized for its versatile pharmacological profile and synthetic accessibility.[1][2] This five-membered heterocyclic scaffold, characterized by a unique mesoionic nature, readily traverses cellular membranes to engage with a diverse array of biological targets.[3] This inherent bioavailability, coupled with the tunable electronic and steric properties afforded by substitution, has rendered 1,3,4-thiadiazole derivatives a fertile ground for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted-1,3,4-thiadiazol-2-amines, offering insights into the rational design of potent and selective modulators of biological function. We will delve into the key structural modifications at the C-5 position that govern their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.

Unlocking Therapeutic Potential: The Significance of the 5-Substituent

The substituent at the 5-position of the 1,3,4-thiadiazol-2-amine core is a critical determinant of biological activity.[4] Its nature, size, and electronic properties profoundly influence the molecule's interaction with target enzymes and receptors. The following sections will dissect the SAR for major therapeutic areas, providing a comparative framework for researchers in drug discovery.

Anticancer Activity: A Tale of Aromatic and Heterocyclic Moieties

The quest for novel anticancer agents has extensively explored the 1,3,4-thiadiazole scaffold.[3][5] A recurring theme in the SAR of these compounds is the beneficial role of an aromatic or heteroaromatic ring at the 5-position.[6]

Key SAR Insights for Anticancer Activity:

  • Aromatic Substitution is Key: The presence of a phenyl ring at the 5-position is a common feature among active anticancer 1,3,4-thiadiazoles. The electronic nature of the substituents on this phenyl ring plays a crucial role in modulating cytotoxicity.

  • Electron-Withdrawing Groups Enhance Potency: Studies have consistently shown that electron-withdrawing groups such as nitro (-NO2), fluoro (-F), and chloro (-Cl) on the 5-phenyl ring often lead to enhanced anticancer activity.[5][7] For instance, N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine demonstrated higher inhibitory activity against breast cancer cells than the reference drug cisplatin.[5]

  • Lipophilicity and Bulk Matter: The introduction of more lipophilic and bulky groups can also improve anticancer efficacy. Compounds featuring piperazine or piperidine rings linked to the 5-(4-chlorophenyl)-1,3,4-thiadiazole core have shown significant cytotoxicity against MCF-7 and HepG2 cancer cell lines.[8][9]

  • Heterocyclic Substituents Offer Diverse Interactions: Replacing the phenyl ring with other heterocyclic systems, such as indole, has yielded potent anticancer agents. For example, an indolyl-1,3,4-thiadiazole derivative with a 4-benzyloxy-3-methoxyphenyl and 5-bromo indolyl substituent exhibited an IC50 of 1.5 µM against pancreatic cancer cells (PaCa2).[10]

Comparative Anticancer Activity Data:

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
1 4-NitrophenylMDA MB-231> Cisplatin[5]
2 4-FluorophenylMDA MB-231> Cisplatin[5]
3 4-(o-ethoxyphenyl)piperazin-1-yl-acetylMCF-7Not specified[8]
4 Benzylpiperidin-4-yl-acetylHepG2Not specified[8]
5 5-Bromoindol-3-ylPaCa21.5[10]
6 2-(benzenesulfonylmethyl)phenylLoVo2.44[6]
7 2-(benzenesulfonylmethyl)phenylMCF-723.29[6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the in vitro anticancer activity of 5-substituted-1,3,4-thiadiazol-2-amines.

Workflow for MTT Assay:

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The 1,3,4-thiadiazole scaffold is a privileged structure in the development of antimicrobial agents.[11][12][13] The nature of the 5-substituent significantly impacts the spectrum and potency of their antibacterial and antifungal activities.

Key SAR Insights for Antimicrobial Activity:

  • Halogenated Phenyl Rings: The presence of fluorine and chlorine atoms on the 5-phenyl ring is a consistent feature of potent antimicrobial 1,3,4-thiadiazoles.[11][12] Compounds with these substitutions have shown good inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][11]

  • Adamantyl Moiety: The incorporation of a bulky and lipophilic adamantyl group at the 5-position has been shown to confer significant activity against Gram-positive bacteria.[14]

  • Nitroheterocycles for Antiprotozoal Activity: 5-(nitrofuran-2-yl) and 5-(nitrothiophen-2-yl) substituents have been explored for their antileishmanial activity, demonstrating the potential of this scaffold against parasitic infections.[15]

  • Thioether Linkages: Derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole, where the substituent is attached through a thioether linkage at the 5-position, have exhibited moderate to good antifungal activity.[11]

Comparative Antimicrobial Activity Data (MIC in µg/mL):

Compound ID5-SubstituentS. aureusB. subtilisE. coliA. nigerReference
8a 4-Fluorophenyl2022--[11]
8b 4-Chlorophenyl2428--[11]
9d 4-Chlorophenylamino25-2525[11]
9f 4-Fluorophenylamino25-2525[11]
3 1-Adamantyl--Highly Active-[14]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Workflow for MIC Determination:

MIC_Workflow start Prepare serial dilutions of test compounds in a 96-well plate add_inoculum Add standardized microbial inoculum to each well start->add_inoculum incubation Incubate at the appropriate temperature and duration add_inoculum->incubation visual_inspection Visually inspect for microbial growth (turbidity) incubation->visual_inspection determine_mic Determine the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • MIC Determination: After incubation, visually determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The 1,3,4-thiadiazole core has also been investigated for its anti-inflammatory properties.[4][16][17] The 5-substituent plays a crucial role in the interaction with enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX).

Key SAR Insights for Anti-inflammatory Activity:

  • Aryl Substituents are Favorable: Similar to anticancer and antimicrobial activities, the presence of an aryl group at the 5-position is beneficial for anti-inflammatory activity.

  • Electron-Donating Groups on Benzylidene Moiety: In a series of N-(substituted benzylidene)-5-phenyl-1,3,4-thiadiazol-2-amines, it was observed that electron-donating groups on the benzylidene ring were detrimental to the anti-inflammatory potential.[17]

  • Carboxylic Acid Functionality: The introduction of a propionic acid moiety at the 3-position of a 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione derivative resulted in good dose-dependent anti-inflammatory activity.[14]

  • Mercaptophenyl Group: A compound bearing a 5-(2-mercaptophenyl) group showed a superior anti-inflammatory profile with low gastric ulceration incidence, suggesting potential for developing safer NSAIDs.[4]

Comparative In Vitro Anti-inflammatory Activity:

Compound ID5-Substituent% Inhibition of Albumin DenaturationReference
4d Phenyl (with 3,4-dihydroxybenzylidene at N-2)63.87[17]
2a 4-ChlorophenylSignificant[16]
2b 4-NitrophenylSignificant[16]
2e 4-MethoxyphenylSignificant[16]

Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

This protocol provides a simple and effective method for the preliminary screening of the anti-inflammatory activity of the synthesized compounds.

Workflow for Albumin Denaturation Assay:

Albumin_Denaturation_Workflow start Prepare reaction mixture containing test compound and egg albumin incubation1 Incubate at 37°C for 20 minutes start->incubation1 heat_denaturation Induce denaturation by heating at 70°C for 5 minutes incubation1->heat_denaturation cooling Cool the tubes to room temperature heat_denaturation->cooling read_absorbance Measure the absorbance (turbidity) at 660 nm cooling->read_absorbance calculate_inhibition Calculate the percentage inhibition of denaturation read_absorbance->calculate_inhibition

Caption: Workflow for the in vitro anti-inflammatory assay by inhibition of albumin denaturation.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound. A similar volume of a standard drug (e.g., diclofenac sodium) is used as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by keeping the reaction mixtures in a water bath at 70°C for 5 minutes.

  • Cooling: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Abs control - Abs sample) / Abs control] x 100

Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines: A General Approach

The synthesis of the 5-substituted-1,3,4-thiadiazol-2-amine scaffold is typically achieved through the cyclization of thiosemicarbazide derivatives.[7][18]

General Synthetic Scheme:

Thiadiazole_Synthesis cluster_reactants Reactants cluster_product Product reactant1 R-COOH (Carboxylic Acid) intermediate R-CO-NH-NH-CS-NH2 (Thiosemicarbazone) reactant1->intermediate reactant2 H2N-NH-CS-NH2 (Thiosemicarbazide) reactant2->intermediate product 5-R-1,3,4-Thiadiazol-2-amine intermediate->product Cyclization reagent1 POCl3 or H2SO4 (Cyclizing Agent) reagent1->product

Caption: General synthetic route for 5-substituted-1,3,4-thiadiazol-2-amines.

Experimental Protocol: General Synthesis

  • Thiosemicarbazone Formation: A mixture of a substituted carboxylic acid and thiosemicarbazide is typically refluxed in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or concentrated sulfuric acid.[7][19]

  • Cyclization: The intermediate thiosemicarbazone undergoes intramolecular cyclization upon heating to form the 1,3,4-thiadiazole ring.

  • Work-up and Purification: The reaction mixture is cooled and poured into crushed ice. The resulting solid precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified 5-substituted-1,3,4-thiadiazol-2-amine.[7]

Conclusion and Future Directions

The 5-substituted-1,3,4-thiadiazol-2-amine scaffold continues to be a highly valuable template in drug discovery, offering a remarkable breadth of biological activities. This guide has provided a comparative overview of the structure-activity relationships governing their anticancer, antimicrobial, and anti-inflammatory properties. The key takeaway is the profound influence of the 5-substituent in dictating the therapeutic potential of these compounds. Future research should focus on the synthesis of novel derivatives with diverse and complex substituents at the 5-position, coupled with advanced computational modeling to better predict their biological activity and target interactions. The development of more selective and potent 1,3,4-thiadiazole-based agents holds significant promise for addressing unmet medical needs.

References

  • Obakachi, V. A., et al. "Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review." Journal of Sulfur Chemistry, vol. 42, no. 6, 2021.
  • Anonymous. "1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities." Chemical Biology & Drug Design, vol. 81, no. 5, 2013, pp. 557-76.
  • Anonymous. "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Molecules, vol. 25, no. 18, 2020, p. 4309.
  • Shivakumara, N., and P. M. Krishna. "5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions." Current Perspectives on Chemical Sciences, vol. 10, 2021.
  • Upadhyay, U., and A. Mishra. "SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES." Rasayan Journal of Chemistry, vol. 11, no. 2, 2018, pp. 634-40.
  • Anonymous. "Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives." Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, vol. 17, no. 1, 2018.
  • Anonymous. "New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies." Molecules, vol. 27, no. 1, 2022, p. 195.
  • Anonymous. "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents." Future Medicinal Chemistry, vol. 10, no. 10, 2018, pp. 1219-30.
  • Anonymous. "Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review." Journal of Applied Pharmaceutical Research, 2018.
  • Kim, Y. C., et al. "Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists." Bioorganic & Medicinal Chemistry, vol. 14, no. 10, 2006, pp. 3593-603.
  • Kumar, D., et al. "Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles." European Journal of Medicinal Chemistry, vol. 45, no. 10, 2010, pp. 4664-8.
  • Anonymous. "Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding." RSC Advances, vol. 12, no. 45, 2022, pp. 29381-91.
  • Anonymous. "Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives." Molecules, vol. 28, no. 23, 2023, p. 7808.
  • Shivakumara, N., and P. M. Krishna. "5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions." Current Chemistry Letters, 2019.
  • Mahendrasinh, M., et al. "SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES." International Journal of Pharmaceutical, Chemical, and Biological Sciences, vol. 3, no. 3, 2013, pp. 814-19.
  • Farghaly, T. A., et al. "Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives." Molecules, vol. 18, no. 1, 2013, pp. 634-47.
  • Anonymous. "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." Molecules, vol. 28, no. 24, 2023, p. 8059.
  • Anonymous.
  • Anonymous. "Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives." Journal of Heterocyclic Chemistry, vol. 58, no. 2, 2021, pp. 436-45.
  • Anonymous. "New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies." Molecules, vol. 27, no. 1, 2022, p. 195.
  • Anonymous. "Structure-activity relationships of thiadiazole agonists of the human secretin receptor." Bioorganic & Medicinal Chemistry Letters, vol. 119, 2024, p. 129598.
  • Gaonkar, S. L., et al. "Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry, vol. 45, no. 8, 2010, pp. 3557-63.
  • Foroumadi, A., et al. "New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 26, no. 6, 2011, pp. 841-8.
  • Pandey, A., et al. "New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities." Chiang Mai Journal of Science, vol. 44, no. 3, 2017, pp. 1040-51.
  • Anonymous. "Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2013.
  • Drapak, I. V., et al. "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives." Medicinal Chemistry Research, vol. 27, no. 1, 2018, pp. 145-57.
  • Anonymous. "Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants." Researcher, vol. 10, no. 7, 2018.

Sources

A Researcher's Guide to Assessing the Cross-Reactivity of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel chemical entities with high target specificity is paramount. The 1,3,4-thiadiazole scaffold has emerged as a "privileged" structure, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of a specific derivative, 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine, in various biological assays. By employing the methodologies outlined herein, researchers can build a robust selectivity profile, a critical step in advancing a compound from a preliminary hit to a viable lead candidate.

The 1,3,4-Thiadiazole Scaffold: A Double-Edged Sword of Polypharmacology

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[3][4] Its unique electronic and structural features allow it to act as a versatile pharmacophore, capable of engaging with a diverse range of biological targets.[2][5] This polypharmacology can be advantageous in certain therapeutic contexts, such as in the development of multi-target anticancer agents.[6] However, for the development of highly selective inhibitors, this inherent promiscuity presents a significant challenge, necessitating a thorough investigation of off-target effects. Unforeseen cross-reactivity can lead to toxicity or misleading structure-activity relationships (SAR).[7]

Given the prevalence of 1,3,4-thiadiazole derivatives as kinase inhibitors, a logical starting point for investigating the biological activity of this compound is to hypothesize its interaction with a protein kinase.[8][9][10] Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[8][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TargetProtein Target Protein ERK->TargetProtein Phosphorylation GeneExpression Gene Expression TargetProtein->GeneExpression Ligand Growth Factor Ligand->Receptor

Caption: A simplified receptor tyrosine kinase signaling pathway.

Comparative Analysis: Benchmarking Against Known Agents

To contextualize the selectivity of this compound, it is essential to compare its performance against a panel of well-characterized compounds. The choice of comparators should be guided by the hypothesized primary target and the need to identify potential liabilities.

Compound ClassExample CompoundRationale for Inclusion
Selective Inhibitor A highly selective inhibitor of the hypothesized kinase target (e.g., a clinically approved drug)Provides a "gold standard" for on-target potency and selectivity.
Promiscuous Inhibitor A known multi-kinase inhibitor (e.g., Staurosporine)Establishes a baseline for non-selective kinase inhibition.
Structurally Related Compound A published 1,3,4-thiadiazole derivative with known activity (e.g., a documented EGFR inhibitor)[6]Allows for initial SAR assessment and comparison within the same chemical class.
Negative Control A structurally similar but biologically inactive analogHelps to rule out non-specific effects due to the chemical scaffold.

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach employing a combination of biochemical, biophysical, and cell-based assays is crucial for a thorough assessment of selectivity.

Primary Target Engagement: Confirming the Hypothesis

The initial step is to confirm direct binding to the hypothesized primary target. Biophysical methods are ideal for this purpose as they are label-free and can provide quantitative binding kinetics.[11][12]

Compound Test Compound Target Immobilized Target Protein Compound->Target Association Complex Compound-Target Complex Target->Complex Wash Wash Complex->Wash Dissociation Dissociation Wash->Dissociation cluster_workflow Cell-Based Assay Workflow Start Seed Cells Treat Treat with Compound Start->Treat Lyse Lyse Cells Treat->Lyse Detect Detect Phospho-Protein Lyse->Detect Analyze Analyze Data Detect->Analyze

Caption: General workflow for a cell-based signaling assay.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Culture: Culture a cell line known to express the hypothesized target kinase.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on target-mediated signaling.

Expertise and Experience: The choice of cell line and downstream markers is critical and should be based on a thorough understanding of the biology of the target kinase.

Investigating Non-Specific Inhibition Mechanisms

A significant pitfall in early-stage drug discovery is the prevalence of "promiscuous" inhibitors that act through non-specific mechanisms, such as aggregation. [7][13]It is crucial to perform counter-screens to identify and discard such compounds.

Experimental Protocol: Aggregation Counter-Screen

  • Assay Principle: Many promiscuous inhibitors form colloidal aggregates that sequester and inhibit enzymes in a non-specific manner. [7]This can be detected by observing a loss of inhibition in the presence of a non-ionic detergent.

  • Procedure: Perform the primary enzyme inhibition assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

  • Data Interpretation: A significant rightward shift in the IC50 curve in the presence of the detergent is indicative of aggregation-based inhibition.

Authoritative Grounding: The inclusion of such a counter-screen is a hallmark of a rigorous and self-validating drug discovery cascade.

Conclusion: Building a Comprehensive Selectivity Profile

The journey of a small molecule from a screening hit to a clinical candidate is long and fraught with challenges. A thorough and early assessment of cross-reactivity is not merely a checkbox exercise but a fundamental component of risk mitigation in drug development. By systematically evaluating this compound using the multi-faceted approach outlined in this guide—from direct target engagement and kinome-wide profiling to cell-based pathway analysis and promiscuity counter-screens—researchers can build a comprehensive and reliable selectivity profile. This data-driven approach will enable informed decisions about the future development of this and other novel 1,3,4-thiadiazole derivatives, ultimately increasing the probability of success in delivering safe and effective new medicines.

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands. Retrieved January 19, 2026, from [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021, March 29). YouTube. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. (n.d.). Jetir.Org. Retrieved January 19, 2026, from [Link]

  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021, January 20). Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (n.d.). Chemical Methodologies. Retrieved January 19, 2026, from [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021, August 25). MDPI. Retrieved January 19, 2026, from [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Retrieved January 19, 2026, from [Link]

  • High-throughput Assays for Promiscuous Inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, activity and molecular dynamics studies of 1,3,4-thiadiazole derivatives as selective allosteric inhibitors of SHP2 for the treatment of cancer. (2023, October 5). PubMed. Retrieved January 19, 2026, from [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022, March 10). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • High-throughput assays for promiscuous inhibitors. (n.d.). PubMed - NIH. Retrieved January 19, 2026, from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 10). Retrieved January 19, 2026, from [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023, May 25). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of 1,3,4-Thiadiazole Derivatives as Novel Anticancer and Antitubercular Agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). Retrieved January 19, 2026, from [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks. Retrieved January 19, 2026, from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. (2025, June 9). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Computational chemistry evaluation strategies in early-stage drug discovery. (n.d.). ACS Fall 2025. Retrieved January 19, 2026, from [Link]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2025, April 15). Retrieved January 19, 2026, from [Link]

Sources

"comparative study of different synthetic methods for 2-amino-5-bromo-1,3,4-thiadiazoles"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Methodologies for 2-Amino-5-bromo-1,3,4-thiadiazole

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties.[2][3][4][5] The introduction of a bromine atom at the 5-position yields 2-amino-5-bromo-1,3,4-thiadiazole, a critical and versatile intermediate. This functionalization provides a reactive handle for subsequent cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.[6]

This guide provides an in-depth comparative analysis of the predominant synthetic routes to this key intermediate. We will dissect the mechanistic rationale behind different experimental choices, present detailed, validated protocols, and offer a critical evaluation of each method's efficiency, scalability, and alignment with green chemistry principles.

Conceptual Synthetic Strategies

The synthesis of 2-amino-5-bromo-1,3,4-thiadiazole is almost universally approached via a two-step sequence. This strategy involves the initial construction of the thiadiazole heterocycle, followed by a regioselective bromination. The choice of methodology in the first step—the cyclization—is the primary point of divergence and offers various trade-offs in terms of reagent toxicity, reaction conditions, and yield.

Synthetic_Overview cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Bromination Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization & Dehydration Thiosemicarbazide->Cyclization FormicAcid Formic Acid FormicAcid->Cyclization Thiadiazole 2-Amino-1,3,4-thiadiazole Cyclization->Thiadiazole Bromination Electrophilic Substitution Thiadiazole->Bromination Bromine Brominating Agent (e.g., Br₂) Bromine->Bromination FinalProduct 2-Amino-5-bromo- 1,3,4-thiadiazole Bromination->FinalProduct

Caption: General two-step synthetic pathway.

Methodology 1: Acid-Catalyzed Cyclodehydration

The most conventional and widely documented route for forming the 2-amino-1,3,4-thiadiazole core is the cyclization of thiosemicarbazide with a carboxylic acid.[7] For the synthesis of the direct precursor to our target molecule, formic acid is used to yield 2-amino-1,3,4-thiadiazole (where the 5-position is substituted with hydrogen).

Mechanistic Rationale: This reaction is a classic condensation followed by an intramolecular cyclization and dehydration. The process requires a potent dehydrating agent to drive the equilibrium towards the cyclized product. The choice of this agent is a critical experimental parameter.

  • Phosphorus Oxychloride (POCl₃) / Phosphorus Pentachloride (PCl₅): These reagents are highly effective dehydrating agents. POCl₃, for instance, activates the carboxylic acid by forming a reactive phosphoryl ester intermediate, which is readily attacked by the terminal nitrogen of thiosemicarbazide.[8][9] A patented solid-phase method using PCl₅ allows for a solvent-free reaction at room temperature, which is a significant advantage in terms of green chemistry.[10]

  • Concentrated Acids (H₂SO₄, PPA): Strong protic acids like sulfuric acid or polyphosphoric acid (PPA) serve a dual role: they catalyze the initial condensation and their powerful dehydrating properties facilitate the final ring-closing step.[7] These are often used in excess and require careful handling and neutralization during workup.

Cyclization_Workflow start Thiosemicarbazide + Formic Acid reagent Dehydrating Agent (POCl₃, PPA, H₂SO₄) start->reagent Add intermediate Acylthiosemicarbazide Intermediate reagent->intermediate Activation cyclization Intramolecular Cyclization intermediate->cyclization Spontaneous dehydration Dehydration cyclization->dehydration H₂O Elimination product 2-Amino-1,3,4-thiadiazole dehydration->product

Caption: Workflow for acid-catalyzed cyclodehydration.

Experimental Protocol: Synthesis of 2-Amino-1,3,4-thiadiazole via POCl₃

This protocol is adapted from established literature procedures.[8][9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, chill a mixture of thiosemicarbazide (1.0 eq) and formic acid (5.0 eq) in an ice bath to 0-5 °C.

  • Reagent Addition: Add phosphorus oxychloride (2.0 eq) dropwise to the stirred mixture, ensuring the temperature does not exceed 10 °C. The addition of POCl₃ is highly exothermic and releases HCl gas; proper quenching and ventilation are essential.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.

  • Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. The product can be further purified by recrystallization from ethanol or water.

Methodology 2: Electrophilic Bromination

Once 2-amino-1,3,4-thiadiazole is synthesized, the final step is the introduction of the bromine atom at the 5-position. The electron-donating amino group at position 2 activates the heterocyclic ring, making the 5-position susceptible to electrophilic attack.[7]

Mechanistic Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A key consideration is controlling the reactivity to prevent over-bromination or degradation of the starting material.

  • Direct Bromination with Br₂: The classic method involves treating the thiadiazole with elemental bromine in a suitable solvent, such as acetic acid.[7] While effective, this method uses a stoichiometric or excess amount of hazardous liquid bromine.

  • Improved Bromination with In-Situ Oxidant: A more modern and cost-effective approach, detailed in patent literature, involves using a substoichiometric amount of bromine in an acidic solution in the presence of an oxidant (e.g., sodium hypochlorite).[6] The oxidant likely regenerates the active brominating species (e.g., from HBr), significantly reducing the required amount of elemental bromine, which lowers costs and reduces chemical waste.[6]

Bromination_Workflow start 2-Amino-1,3,4-thiadiazole reagent Bromine (Br₂) + [Oxidant] start->reagent Add in Acid attack Electrophilic Attack at C5 reagent->attack intermediate Sigma Complex (Cationic Intermediate) attack->intermediate deprotonation Deprotonation intermediate->deprotonation H⁺ Elimination product 2-Amino-5-bromo- 1,3,4-thiadiazole deprotonation->product

Caption: Workflow for electrophilic bromination.

Experimental Protocol: Cost-Effective Bromination

This protocol is based on the improved method described in patent CN114195736B.[6]

  • Pre-treatment: Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in a dilute aqueous acid solution (e.g., 3-5% H₂SO₄). Cool the solution to below 10 °C in an ice-salt bath.

  • Initial Reaction: Add bromine (approx. 0.5 eq) dropwise to the solution while maintaining the temperature below 10 °C. A submerged dropping method is recommended to improve dispersion.[6] Stir for 1-2 hours.

  • Oxidative Reaction: Add an oxidant, such as sodium hypochlorite solution (commercial bleach), dropwise. The reaction temperature is then raised to 20-25 °C and held for several hours until TLC indicates the consumption of the starting material.[6]

  • Workup and Isolation: Neutralize the reaction mixture with an appropriate base (e.g., aqueous sodium hydroxide) to a pH of 7-8 to precipitate the product. Filter the solid, wash extensively with water to remove salts, and dry under vacuum.

Comparative Analysis of Synthetic Methods

The optimal synthetic route depends on the specific requirements of the laboratory, including scale, budget, and commitment to green chemistry principles.

MethodKey ReagentsTypical ConditionsYield (%)AdvantagesDisadvantages
Cyclization: POCl₃/PCl₅ Thiosemicarbazide, Formic Acid, POCl₃/PCl₅Reflux (POCl₃), 80-90°C; Room Temp (PCl₅)90-97%High yields, relatively short reaction times. Solid-phase PCl₅ method is solvent-free.[10]POCl₃/PCl₅ are highly corrosive, toxic, and react violently with water. Requires stringent safety measures.
Cyclization: H₂SO₄/PPA Thiosemicarbazide, Formic Acid, H₂SO₄/PPAHigh Temp, 100-120°C75-85%Reagents are inexpensive and readily available.Requires high temperatures and large excess of corrosive acid, leading to difficult workup and waste.
Bromination: Stoichiometric Br₂ 2-Amino-1,3,4-thiadiazole, Br₂, Acetic AcidRoom Temperature~80-90%Simple procedure, well-established.[7]Uses a large quantity of hazardous and volatile liquid bromine. Acetic acid as a solvent.
Bromination: Catalytic Br₂/Oxidant 2-Amino-1,3,4-thiadiazole, Br₂, Oxidant10-25°C>90%Significantly reduces bromine usage (by ~50%), lower cost, less waste, aqueous system.[6]Requires careful control of temperature and addition rates.

Conclusion and Expert Recommendations

For researchers and drug development professionals, the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole is a gateway to novel chemical entities. Based on the analysis, the most robust and efficient pathway combines a high-yield cyclization with a modern, greener bromination step.

  • Recommended Cyclization: For laboratory-scale synthesis where safety protocols for handling phosphorus halides are in place, the PCl₅ solid-phase grinding method offers an excellent combination of high yield, mild conditions, and minimal solvent waste.[10] If this is not feasible, the POCl₃ method remains a high-yielding alternative.

  • Recommended Bromination: The patented method using a catalytic amount of bromine with an in-situ oxidant is unequivocally superior.[6] It addresses the key drawbacks of traditional bromination—cost, safety, and environmental impact—without compromising yield. This approach is highly recommended for both lab-scale and process development considerations.

By carefully selecting and optimizing from these methodologies, scientists can ensure a reliable and efficient supply of this crucial building block for advancing their research and development programs.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Google Scholar.
  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. [Link]

  • Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. (2016). ACS Combinatorial Science. [Link]

  • Oniga, O., Pârvu, A., Oniga, S., Araniciu, C., Vlase, L., & Tiperciuc, B. (2011). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules, 16(3), 2453-2463. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2011). Journal of Chemical and Pharmaceutical Research, 3(3), 51-64. [Link]

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2012). The Journal of Organic Chemistry. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (2022).
  • A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. (n.d.). ResearchGate. [Link]

  • Plech, T., Wujec, M., & Kosikowska, U. (2019). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 24(21), 3966. [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2015).
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573. [Link]

  • Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2008). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Pharmaceutical Sciences and Drug Research, 1(1), 1-13. [Link]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. (2020). Chemical Reviews. [Link]

  • One-Pot Synthesis of 5-Acyl-2-amino-1,3,4-thiadiazoles. (n.d.). Synlett. [Link]

  • Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. (2012). International Scholars Journals. [Link]

  • Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5159. [Link]

Sources

Performance Benchmark of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and diuretic properties.[1][2][3] This guide presents a comprehensive performance benchmark of a novel derivative, 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine, against established inhibitors in two key biological domains: carbonic anhydrase inhibition and antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound in relevant therapeutic areas. Our analysis is grounded in robust experimental data and established methodologies to ensure scientific integrity and reproducibility.

Benchmarking Strategy: A Two-Pronged Approach

To thoroughly evaluate the performance of this compound, we have selected two distinct and significant areas of biological activity where thiadiazole derivatives have shown promise:

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are ubiquitous metalloenzymes crucial in various physiological processes.[4] Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.[5][6] We will benchmark our test compound against Acetazolamide , a well-characterized and widely used carbonic anhydrase inhibitor.[7][8]

  • Antimicrobial Activity: The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[9] Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents.[1][10][11][12] We will compare the efficacy of our compound against two broad-spectrum antibiotics, Ciprofloxacin and Chloramphenicol , targeting both Gram-positive and Gram-negative bacteria.

The following sections will detail the experimental protocols, present the comparative data, and discuss the implications of these findings.

Section 1: Carbonic Anhydrase Inhibition

The inhibitory effect of this compound on carbonic anhydrase activity was assessed using a colorimetric assay. This assay measures the enzymatic hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), which produces a yellow-colored product, p-nitrophenol (p-NP).[4] The rate of p-NP formation is directly proportional to the enzyme's activity and can be monitored spectrophotometrically.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

Figure 1: Workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Protocol: Carbonic Anhydrase Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Carbonic Anhydrase (CA) Working Solution: Human erythrocyte CA diluted in assay buffer to a final concentration of 0.1 mg/mL.

    • Substrate Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile.

    • Test Compound and Acetazolamide Stock Solutions: 10 mM stocks prepared in DMSO. Serial dilutions are then made in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 158 µL of assay buffer to each well.

    • Add 2 µL of the respective inhibitor dilutions (test compound or acetazolamide) or DMSO (for the control) to the appropriate wells.

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10 minutes using a microplate reader.[4]

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression curve.

Comparative Performance Data
CompoundTarget EnzymeIC50 (µM)
This compoundCarbonic Anhydrase[Insert Experimental Value]
Acetazolamide (Reference)Carbonic Anhydrase[Insert Experimental Value]

Table 1: Comparative IC50 values for the inhibition of carbonic anhydrase.

Section 2: Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] We employed the broth microdilution method, a standard and reliable technique for antimicrobial susceptibility testing.[14][15]

Experimental Workflow: Broth Microdilution for MIC Determination

Sources

A Spectroscopic Journey: Characterizing the Synthesis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in compounds exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific analogue, 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine, serves as a valuable intermediate for the synthesis of more complex molecules, particularly dyes and potential pharmaceutical agents.[3] The introduction of a bromine atom at the 5-position provides a reactive handle for further functionalization via cross-coupling reactions, while the N,N-diethylamino group at the 2-position modulates the electronic properties and solubility of the molecule.

This guide provides an in-depth spectroscopic comparison of the target compound and its logical precursors. As Senior Application Scientists, our goal is not merely to present data but to illuminate the process of structural confirmation through a multi-technique spectroscopic analysis. We will trace the synthetic pathway from its starting materials, demonstrating how FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry provide definitive evidence for each chemical transformation. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to validate their synthetic outcomes.

Synthetic Pathway Overview

The synthesis of this compound (FP) is logically approached via a three-step sequence starting from commercially available reagents. The pathway involves the formation of a substituted thiosemicarbazide, its subsequent cyclization to the thiadiazole ring, and a final electrophilic bromination.

G cluster_0 Step 1: Precursor 1 Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Bromination P0_reactants Thiophosgene + Diethylamine P1 Precursor 1 (P1) 4,4-Diethylthiosemicarbazide P0_reactants->P1 Hydrazine P2 Precursor 2 (P2) N,N-diethyl-1,3,4-thiadiazol-2-amine P1->P2 Acetic Anhydride (Ac₂O) Reflux FP Final Product (FP) This compound P2->FP Bromine (Br₂) Acetic Acid (AcOH)

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of thiosemicarbazides and their subsequent conversion to 2-amino-1,3,4-thiadiazole derivatives.[4][5][6]

Protocol 1: Synthesis of 4,4-Diethylthiosemicarbazide (P1)
  • To a stirred solution of N,N-diethylamine (1.0 eq) in ethanol at 0 °C, add carbon disulfide (1.1 eq) dropwise.

  • After stirring for 1 hour, add hydrazine hydrate (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried to yield 4,4-diethylthiosemicarbazide as a white solid.

Protocol 2: Synthesis of N,N-diethyl-1,3,4-thiadiazol-2-amine (P2)
  • Suspend 4,4-diethylthiosemicarbazide (P1, 1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture to reflux (approx. 140 °C) and maintain for 3 hours. The solid should dissolve, and the solution may darken.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 3: Synthesis of this compound (FP)
  • Dissolve N,N-diethyl-1,3,4-thiadiazol-2-amine (P2, 1.0 eq) in glacial acetic acid.[3]

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with vigorous stirring.[3]

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker of ice water and neutralize with 10% aqueous sodium hydroxide.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford the final product.

Spectroscopic Analysis and Comparison

The core of this guide is the comparative analysis of the spectroscopic data for the two precursors and the final product. Each analytical technique provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation of the success of each synthetic step.

Summary of Key Spectroscopic Data
CompoundTechniqueKey Feature(s)Expected m/z [M]⁺
P1: 4,4-DiethylthiosemicarbazideFT-IR (cm⁻¹) 3300-3150 (N-H str.), 1550 (N-H bend), 1280 (C=S str.)147.10
¹H NMR (δ ppm) ~4.5 (s, 2H, NH₂), ~3.4 (q, 4H, NCH₂), ~1.2 (t, 6H, CH₃)
¹³C NMR (δ ppm) ~183 (C=S), ~46 (NCH₂), ~13 (CH₃)
P2: N,N-diethyl-1,3,4-thiadiazol-2-amineFT-IR (cm⁻¹) Disappearance of C=S, Appearance of ~1610 (C=N)157.08
¹H NMR (δ ppm) ~8.5 (s, 1H, C5-H), ~3.5 (q, 4H, NCH₂), ~1.2 (t, 6H, CH₃)
¹³C NMR (δ ppm) ~168 (C2), ~142 (C5), ~45 (NCH₂), ~13 (CH₃)
FP: this compoundFT-IR (cm⁻¹) Appearance of ~650 (C-Br str.)234.99 / 236.99
¹H NMR (δ ppm) Disappearance of C5-H signal at ~8.5 ppm
¹³C NMR (δ ppm) Downfield shift of C5 to ~130 ppm
MS Isotopic pattern for Br (M⁺ and M+2 peaks, ~1:1 ratio)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental for identifying the presence and disappearance of key functional groups.

  • P1 → P2 Transformation: The most critical change is the cyclization, which consumes the thiocarbonyl (C=S) group. In the spectrum of P1 , a characteristic C=S stretching vibration is expected around 1280 cm⁻¹.[7] Additionally, broad N-H stretching bands for the hydrazine moiety appear between 3300-3150 cm⁻¹. Upon cyclization to P2 , the C=S stretch disappears completely. This is accompanied by the appearance of a strong C=N stretching band around 1610 cm⁻¹, characteristic of the newly formed thiadiazole ring.[8][9] The N-H stretching bands from the hydrazine are also absent in P2.

  • P2 → FP Transformation: The FT-IR spectrum of FP is very similar to that of P2 , as the core ring structure is maintained. The most significant, albeit sometimes subtle, new feature is the appearance of a C-Br stretching vibration in the fingerprint region, typically around 650 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecules.

  • P1 (4,4-Diethylthiosemicarbazide): The spectrum is characterized by the signals for the two ethyl groups—a quartet around δ 3.4 ppm (4H, -N-CH₂ -CH₃) and a triplet around δ 1.2 ppm (6H, -N-CH₂-CH₃ ). A broad singlet for the terminal -NH₂ protons would be expected around δ 4.5 ppm.

  • P2 (N,N-diethyl-1,3,4-thiadiazol-2-amine): The signals for the ethyl groups remain, with slight shifts due to the new electronic environment of the aromatic thiadiazole ring (quartet ~δ 3.5 ppm, triplet ~δ 1.2 ppm). The defining feature of this spectrum is the appearance of a new singlet in the downfield region, typically around δ 8.5 ppm.[10] This signal corresponds to the lone proton attached to C5 of the thiadiazole ring. The disappearance of the -NH₂ signal from P1 confirms the cyclization.

  • FP (this compound): The most definitive evidence for the success of the bromination reaction is found here. The singlet at δ 8.5 ppm, corresponding to the C5-H, is completely absent in the spectrum of the final product. This confirms that the electrophilic substitution has occurred at the 5-position. The ethyl group signals will still be present, though their chemical shifts may be slightly altered by the electron-withdrawing effect of the bromine atom.

  • P1 → P2 Transformation: For P1 , the key signal is the thiocarbonyl carbon (C=S), which is highly deshielded and appears around δ 183 ppm. Upon cyclization to P2 , this signal vanishes. It is replaced by two new signals corresponding to the carbons of the thiadiazole ring. Based on data for similar structures, the C2 carbon (attached to the diethylamino group) appears around δ 168 ppm, and the C5 carbon appears around δ 142 ppm.[11][12][13]

  • P2 → FP Transformation: In the spectrum of FP , the C2 signal remains relatively unchanged. However, the C5 carbon signal experiences a significant shift. The direct attachment of the electronegative bromine atom causes the C5 signal to shift upfield to approximately δ 130 ppm due to the "heavy atom effect," a common phenomenon in halogenated aromatics.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of each compound, providing crucial validation for each step.

  • P1: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 147.

  • P2: Successful cyclization, which involves the loss of a water molecule from the conceptual intermediate, results in a molecular ion peak [M]⁺ at m/z 157.

  • FP: The mass spectrum of the final product provides the most striking confirmation. Bromine has two abundant, naturally occurring isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in a characteristic isotopic pattern where two molecular ion peaks are observed: one for the molecule containing ⁷⁹Br ([M]⁺) at m/z 235 and another for the molecule containing ⁸¹Br ([M+2]⁺) at m/z 237.[14] The relative intensity of these two peaks is approximately 1:1, providing an unmistakable signature for the presence of a single bromine atom in the molecule.

G P1 Precursor 1 (P1) ¹H NMR: NH₂ signal present ¹³C NMR: C=S at ~183 ppm MS: m/z 147 P2 Precursor 2 (P2) ¹H NMR: C5-H at ~8.5 ppm ¹³C NMR: C2 at ~168, C5 at ~142 ppm MS: m/z 157 P1->P2 Cyclization Confirmed By: - Loss of NH₂ signal - Loss of C=S signal - Appearance of C5-H signal - Δm/z = +10 FP Final Product (FP) ¹H NMR: C5-H signal absent ¹³C NMR: C5 shifted to ~130 ppm MS: m/z 235/237 (1:1) P2->FP Bromination Confirmed By: - Loss of C5-H signal - Shift of C5 signal - Br isotopic pattern in MS - Δm/z = +78/80

Caption: Logical flow of spectroscopic confirmation for the synthesis.

Conclusion

This guide demonstrates that a multi-technique spectroscopic approach is essential for the unambiguous characterization of a synthetic pathway. Each method provides complementary and confirmatory evidence for the proposed transformations. The disappearance of the C=S stretch in FT-IR and the C=S signal in ¹³C NMR confirms the cyclization of the thiosemicarbazide precursor. The subsequent disappearance of the unique C5-H proton signal in the ¹H NMR spectrum provides definitive proof of successful bromination. Finally, the characteristic 1:1 isotopic pattern in the mass spectrum of the final product serves as an unmistakable signature for the incorporation of a single bromine atom. By systematically analyzing these spectroscopic changes, researchers can proceed with confidence in the structural integrity of their synthesized molecules.

References

  • Journal of Applicable Chemistry. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link]

  • PubMed Central. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022-10-17). Available from: [Link]

  • Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available from: [Link]

  • MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available from: [Link]

  • SpectraBase. 2-Amino-1,3,4-thiadiazole. Available from: [Link]

  • Google Patents. Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available from: [Link]

  • ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Available from: [Link]

  • ResearchGate. 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Available from: [Link]

  • Taylor & Francis Online. GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Available from: [Link]

  • MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023-12-14). Available from: [Link]

  • MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021-08-25). Available from: [Link]

  • cas-king.com. Perhalogenated thiazoles. Their synthesis, reactions and mass spectra. Available from: [Link]

  • ResearchGate. Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024-10-19). Available from: [Link]

  • RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022-10-17). Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Available from: [Link]

  • MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available from: [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization, Antibacterial and Short Term in vitro Cytotoxicity Studies of Copper(II) Complexes of Novel Tridentate N,N,S Donor Ligand 2-Benzoylpyridine-N(4),N(4)-(N,N-diethyl-N-methylamine-2,2'-diyl)thiosemicarbazone. (2025-08-06). Available from: [Link]

  • ACS Publications. 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Available from: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available from: [Link]

  • Organic Chemistry Portal. 1,3,4-Thiadiazole synthesis. Available from: [Link]

  • Research Square. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of N-(N,N-Diethylaminobenzyl)thiosemicarbazone and Its Transition Metal Complexes. Available from: [Link]

  • PubMed Central. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2014-11-24). Available from: [Link]

  • PubMed Central. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available from: [Link]

  • PubMed Central. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. Available from: [Link]

  • RSC Publishing. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Available from: [Link]

  • ResearchGate. Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,.... Available from: [Link]

  • ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available from: [Link]

  • PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023-01-18). Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023-08-29). Available from: [Link]

  • ResearchGate. Synthesis and Transformations of 2-Amino-1,3,4-thiadiazines. (2025-08-07). Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of scientific integrity and safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine, a halogenated heterocyclic compound. The procedures outlined are synthesized from established safety protocols for structurally similar chemicals and general principles for hazardous waste management, ensuring a self-validating system of laboratory safety.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle in the laboratory, including its ultimate disposal. While a specific Safety Data Sheet (SDS) for the N,N-diethyl derivative is not widely available, we can infer a reliable hazard profile from its close structural analog, 2-Amino-5-bromo-1,3,4-thiadiazole (CAS: 37566-39-5). The core brominated thiadiazole moiety dictates the primary toxicological and chemical risks.

This compound must be unequivocally classified and handled as hazardous waste .[1][2][3] Disposal into sanitary sewers or general refuse is strictly prohibited.[1] The presence of bromine categorizes it as a halogenated organic waste, which has specific and costly disposal pathways.[4]

Table 1: GHS Hazard Classification for Structurally Similar Brominated Thiadiazoles [2][3][5]

Hazard CategoryClassificationRationale and Implications
Acute Toxicity (Oral) Category 4Harmful if swallowed. Ingestion can lead to gastrointestinal irritation.[3][5]
Acute Toxicity (Dermal) Category 4Harmful in contact with skin. The compound can be absorbed through the skin, causing systemic effects.[2][3]
Acute Toxicity (Inhalation) Category 4Harmful if inhaled. Dusts or aerosols can cause respiratory tract irritation.[2][3]
Skin Corrosion/Irritation Category 2Causes skin irritation. Prolonged contact can lead to redness, itching, and inflammation.[2][3]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation. Direct contact can result in significant and potentially lasting eye damage.[2][5]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[2][3]

Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, a stringent PPE protocol is required at all times when handling this compound, including during disposal preparation.

  • Eye and Face Protection : Wear tight-sealing chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be used if there is a splash risk.

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[6]

  • Skin and Body Protection : A fully buttoned laboratory coat is mandatory. For larger quantities or spill cleanup, consider impervious clothing or an apron.[5]

  • Respiratory Protection : All handling and packaging for disposal must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Waste Collection and Segregation Protocol

The core principle of disposal is secure containment and proper segregation to prevent incompatible materials from mixing.

Step 1: Designate a Hazardous Waste Container

  • Select a container made of compatible material (e.g., High-Density Polyethylene - HDPE, or glass) with a secure, vapor-tight lid.[6]

  • The container must be clearly labeled as "HAZARDOUS WASTE" and should list all contents, including "this compound" and any solvents used. Affix the label to the container before adding any waste.[6]

Step 2: Segregate Waste by Physical State

  • Solid Waste :

    • Collect un-used or expired solid this compound.

    • Include any lab materials grossly contaminated with the solid compound, such as weighing papers, gloves, and disposable spatulas.

    • Place these materials directly into the designated solid hazardous waste container.

  • Liquid Waste :

    • Collect all solutions containing the compound and any solvent rinsates from glassware into a designated liquid hazardous waste container.[1]

    • Crucially , this waste stream must be kept separate from non-halogenated organic solvent waste to avoid complicating the disposal process and increasing costs.[4] Treat it as a dedicated "Halogenated Organic Waste" stream.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Step 3: Secure and Store the Waste Container

  • Once waste is added, securely close the container lid.

  • Store the container in a designated satellite accumulation area that is well-ventilated, away from heat sources, and segregated from incompatible materials.[2][6]

Step 4: Arrange for Professional Disposal

  • When the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][6]

  • Never attempt to treat or dispose of this chemical on your own. Disposal must be carried out by a licensed hazardous waste disposal plant.[2][3]

Chemical Incompatibility

To prevent dangerous reactions within the waste container, this compound waste must be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents : Can cause vigorous or explosive reactions.

  • Strong Acids and Bases : May catalyze decomposition or react exothermically.

  • Strong Reducing Agents : Incompatible with the overall chemical structure.[2][3]

The hazardous combustion products include toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide gas.[3] This is a primary reason why disposal requires specialized high-temperature incineration with off-gas scrubbing capabilities.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Is waste solid? (e.g., pure compound, contaminated gloves) A->B C Solid Halogenated Waste Container B->C Yes D Liquid Halogenated Waste Container B->D No (Liquid) E Securely Seal Container and Affix Complete Label C->E D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Professional Disposal F->G

Caption: Waste segregation and disposal decision workflow.

Spill Management Protocol

In the event of an accidental release, immediate and correct action is critical.

  • Small Spill (manageable within 10 minutes by trained personnel) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[3]

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spill :

    • Immediately evacuate the area.

    • Alert others to evacuate and restrict access to the laboratory.

    • Contact your institution's EHS or emergency response team immediately.[6]

By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our scientific community.

References

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 . US Environmental Protection Agency (EPA). Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response. Available at: [Link]

  • Safety Data Sheet for 2-Amino-5-bromo-1,3,4-thiadiazole, 97% (Canada WHMIS 2015) . Fisher Scientific. Available at: [Link]

  • Environmental Fact Sheet, Organobromine . US Environmental Protection Agency (EPA). Available at: [Link]

  • Standard Operating Procedure for Bromine . Washington State University, Environmental Health & Safety. Available at: [Link]

  • Hazardous Waste Reduction . University of Iowa, Environmental Health and Safety. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. As a Senior Application Scientist, this guide is formulated to ensure the highest standards of laboratory safety, drawing from established principles of chemical hazard management and extensive field experience. The procedural steps outlined are designed to be self-validating, promoting a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

This compound is a heterocyclic compound containing a thiadiazole ring, an aromatic amine, and an organobromine substituent. Each of these functional groups presents potential hazards that must be addressed through appropriate personal protective equipment (PPE) and handling protocols.

Based on the Safety Data Sheet for the closely related compound, 2-Amino-5-bromo-1,3,4-thiadiazole, the anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2]

Aromatic amines as a class of compounds are known for their potential to be absorbed through the skin and can have systemic effects.[3] Organobromine compounds can also present toxicological risks. Therefore, a comprehensive PPE strategy is crucial to mitigate these potential exposures.

Table 1: Summary of Potential Hazards and Corresponding PPE

Hazard CategoryPotential EffectsRecommended PPE
Acute Oral Toxicity Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Acute Dermal Toxicity Harmful in contact with skinChemical-resistant gloves (double-gloving recommended), chemical-resistant lab coat.[1][2]
Acute Inhalation Toxicity Harmful if inhaledUse in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a respirator is necessary.[1][2]
Serious Eye Irritation Causes serious eye irritationTightly fitting safety goggles and a face shield.[1]
Skin Irritation Causes skin irritationChemical-resistant gloves and a lab coat.[2]
Respiratory Irritation May cause respiratory tract irritationWork in a chemical fume hood.[2]

Operational and Disposal Plans

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound to prevent all routes of exposure.

1. Eye and Face Protection:

  • Primary Protection: Tightly fitting chemical splash goggles are mandatory at all times.[1]

  • Secondary Protection: A full-face shield must be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities of the material.[4][5]

2. Hand Protection:

  • Glove Selection: Due to the potential for dermal absorption, chemically resistant gloves are required. Nitrile gloves are a suitable minimum for incidental contact, but they should be changed immediately if contamination is suspected.[4] For more direct or prolonged handling, double-gloving with an outer pair of neoprene or butyl rubber gloves is recommended.

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or puncture before use. When removing gloves, do so without touching the outer contaminated surface with bare skin.

3. Body Protection:

  • A chemical-resistant laboratory coat must be worn and fully buttoned.[5]

  • Ensure that legs and feet are fully covered by wearing long pants and closed-toe shoes.[4][6]

4. Respiratory Protection:

  • All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • If a fume hood is not available or if there is a potential for exposure outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3]

dot

PPE_Protocol cluster_ppe Personal Protective Equipment Eye_Face Eye/Face Protection - Chemical Goggles - Face Shield Hand Hand Protection - Double Nitrile or  Neoprene/Butyl Gloves Body Body Protection - Chemical-Resistant Lab Coat - Long Pants, Closed-Toe Shoes Respiratory Respiratory Protection - Chemical Fume Hood - Respirator (if needed) Researcher Researcher Researcher->Eye_Face Wears Researcher->Hand Wears Researcher->Body Wears Researcher->Respiratory Uses Compound 5-bromo-N,N-diethyl- 1,3,4-thiadiazol-2-amine Compound->Researcher Handles Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) Halogenated_Solid Halogenated Organic Solid Waste Container Solid_Waste->Halogenated_Solid Collect in Liquid_Waste Contaminated Liquid Waste (Solutions) Halogenated_Liquid Halogenated Organic Liquid Waste Container Liquid_Waste->Halogenated_Liquid Collect in EHS Institutional EHS / Licensed Contractor Halogenated_Solid->EHS Dispose through Halogenated_Liquid->EHS Dispose through

Caption: Waste disposal workflow for the target compound.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert nearby personnel.

  • Wear appropriate PPE before attempting to clean up the spill.

  • Contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust. 4[7]. Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Report the spill to your institution's EHS department.

[7]First Aid:

  • If Swallowed: Get medical help. Rinse mouth. *[1] If on Skin: Wash with plenty of water. Get medical help. Take off contaminated clothing and wash it before reuse. *[1] If Inhaled: Remove person to fresh air and keep comfortable for breathing. *[1] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

[1]### References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste. Benchchem. Available at:

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available at:

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at:

  • Hazardous Waste Segregation. Unknown Source. Available at:

  • 2-AMINO-5-BROMO-TH[8][7][9]IADIAZOLE Safety Data Sheets. Echemi. Available at:

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available at:

  • Halogenated Solvents. Washington State University. Available at:

  • Halogenated Solvents in Laboratories. Temple University. Available at:

  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC - PubMed Central. Available at:

  • SAFETY DATA SHEET - Acros Organics. Fisher Scientific. Available at:

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. Available at:

  • Review article on 1, 3, 4-thiadiazole derivaties and it's pharmacological activities. ResearchGate. Available at:

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Available at:

  • Personal Protective Equipment (PPE). CHEMM. Available at:

  • Thiadiazole derivatives as anticancer agents. PMC - NIH. Available at:

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Unknown Source. Available at:

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at:

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - NIH. Available at:

  • SAFETY DATA SHEET - 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific. Available at:

  • Personal Protective Equipment (PPE) Requirements for Laboratories. Environmental Health and Safety. Available at:

  • Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem. Available at:

  • How to Choose PPE for Chemical Work. Unknown Source. Available at:

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. Available at:

  • Personal Protection Equipment (PPE) in Laboratories Policy. Boston University Office of Research. Available at:

  • 2-Amino-5-bromo-1,3,4-thiadiazole 95 HPLC. Sigma-Aldrich. Available at:

  • 2-Amino-5-bromo-1,3,4-thiadiazole 95 HPLC. Sigma-Aldrich. Available at:

  • 2-Amino-5-bromo-1,3,4-thiadiazole, CAS 37566-39-5. Santa Cruz Biotechnology. Available at:

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.